molecular formula C10H15N B13564627 3,5-Diethylaniline

3,5-Diethylaniline

货号: B13564627
分子量: 149.23 g/mol
InChI 键: OUEGWZIFRRGOGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diethylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H15N

分子量

149.23 g/mol

IUPAC 名称

3,5-diethylaniline

InChI

InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3

InChI 键

OUEGWZIFRRGOGQ-UHFFFAOYSA-N

规范 SMILES

CCC1=CC(=CC(=C1)N)CC

产品来源

United States

Foundational & Exploratory

3,5-Diethylaniline synthesis pathway from benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5-Diethylaniline from Benzene (B151609)

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for this compound, commencing from the foundational starting material, benzene. The described methodology is based on established principles of organic chemistry, including Friedel-Crafts alkylation, isomer separation, electrophilic aromatic substitution (nitration), and reduction of a nitro functional group. This document provides detailed experimental protocols for each critical stage of the synthesis, summarizes quantitative data in tabular format, and includes visual diagrams to elucidate the reaction pathway and workflows.

The transformation of benzene into this compound is achieved through a four-step sequence. The process begins with the introduction of two ethyl groups to the benzene ring, followed by the separation of the desired meta-isomer. Subsequently, a nitro group is installed at the 5-position, which is then reduced to the target primary amine.

G Benzene Benzene DEB_mixture Diethylbenzene Isomers (ortho, meta, para) Benzene->DEB_mixture Step 1: Diethylation m_DEB m-Diethylbenzene DEB_mixture->m_DEB Step 2: Isolation Nitro_DEB 1,3-Diethyl-5-nitrobenzene m_DEB->Nitro_DEB Step 3: Nitration DEA This compound Nitro_DEB->DEA Step 4: Reduction G cluster_reactants Reactants cluster_products Products Benzene Ethylene C₂H₄ Plus + Arrow AlCl₃ Ethylene->Arrow DEB_mixture o, m, p-Diethylbenzene Arrow->DEB_mixture G start Diethylbenzene Isomer Mixture distillation Fractional Distillation start->distillation analysis GC Analysis distillation->analysis byproducts o- and p- Isomer Fractions distillation->byproducts analysis->distillation Re-distill product m-Diethylbenzene (>95%) analysis->product Purity OK G cluster_reactants Reactants cluster_products Product m_DEB HNO3 HNO₃ Plus + Arrow H₂SO₄, <10°C HNO3->Arrow Nitro_DEB 1,3-Diethyl-5-nitrobenzene Arrow->Nitro_DEB G cluster_reactants Reactant cluster_products Product Nitro_DEB 1,3-Diethyl-5-nitrobenzene Arrow 1. SnCl₂·2H₂O, EtOH, Reflux 2. NaOH(aq) Nitro_DEB->Arrow DEA This compound Arrow->DEA

Spectroscopic Characterization of Aromatic Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethylaniline, serving as a proxy for 3,5-Diethylaniline. The presented data, experimental protocols, and analytical workflow are intended to guide researchers in the comprehensive characterization of aromatic amines.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 3,5-Dimethylaniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.40s2HAr-H (meta to NH₂)
6.30s1HAr-H (para to NH₂)
3.46br s2HNH₂
2.21s6HAr-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data of 3,5-Dimethylaniline

Chemical Shift (δ) ppmAssignment
146.5C -NH₂
138.7C -CH₃
119.3C H (para to NH₂)
114.8C H (meta to NH₂)
21.4-C H₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 3,5-Dimethylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3430, 3350Strong, SharpN-H stretch (asymmetric and symmetric)
3020MediumAromatic C-H stretch
2920, 2860MediumAliphatic C-H stretch (CH₃)
1620StrongN-H bend (scissoring)
1600, 1480Medium to StrongAromatic C=C stretch
1310MediumC-N stretch
840StrongAromatic C-H bend (out-of-plane)

Sample preparation: Liquid film

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks of 3,5-Dimethylaniline

m/zRelative Intensity (%)Assignment
121100[M]⁺ (Molecular Ion)
12038[M-H]⁺
10642[M-CH₃]⁺
7711[C₆H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic amine like 3,5-Dimethylaniline.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

  • ¹H NMR Data Acquisition:

    • The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The spectrum is acquired on the same spectrometer.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

    • A relaxation delay of 2-5 seconds is used to ensure accurate integration, especially for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Liquid Film):

    • Place a small drop of the neat liquid sample onto one polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Gently place a second salt plate on top to create a thin liquid film between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the beam path.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • The sample is vaporized in the ion source.

  • Ionization and Analysis:

    • The gaseous sample molecules are bombarded with a beam of electrons with 70 eV of energy.

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Unknown Compound (e.g., 3,5-Disubstituted Aniline) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present (e.g., N-H, C=C) IR->IR_Data NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Structure Proposed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for spectroscopic analysis of an organic compound.

3,5-Diethylaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diethylaniline, including its chemical identity, physicochemical properties, and synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes information on related isomers and derivatives to provide a broader context for its potential applications and characteristics.

Chemical Identity and Properties

This compound is an aromatic organic compound belonging to the substituted aniline (B41778) family. Its structure consists of a benzene (B151609) ring with two ethyl groups at the 3 and 5 positions and an amino group at the 1 position.

CAS Number: 1701-68-4[1] Molecular Formula: C₁₀H₁₅N[1]

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 149.23 g/mol [1]
Monoisotopic Mass 149.120449483 Da[1]
Topological Polar Surface Area 26 Ų[1]
XlogP (predicted) 2.8[1]
InChI InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3[1]
InChIKey OUEGWZIFRRGOGQ-UHFFFAOYSA-N[1]
SMILES CCC1=CC(=CC(=C1)N)CC[1]

Synthesis of Diethylaniline Isomers

A plausible general workflow for synthesizing a ring-substituted diethylaniline is outlined below.

G cluster_0 Stage 1: Synthesis of Diethylbenzene Precursor cluster_1 Stage 2: Reduction to Diethylaniline Benzene Benzene Friedel_Crafts Friedel_Crafts Benzene->Friedel_Crafts Acyl Chloride, AlCl3 Intermediate_Ketone Intermediate_Ketone Friedel_Crafts->Intermediate_Ketone Nitration Nitration Intermediate_Ketone->Nitration HNO3, H2SO4 Nitro_Diethylbenzene Nitro_Diethylbenzene Nitration->Nitro_Diethylbenzene Reduction Reduction Nitro_Diethylbenzene->Reduction e.g., H2, Pd/C Nitro_Diethylbenzene->Reduction This compound This compound Reduction->this compound

Caption: Generalized workflow for the synthesis of a ring-substituted diethylaniline.

Experimental Protocol: Synthesis of a Related Isomer (N,3-diethylaniline)

This protocol for the synthesis of N,3-diethylaniline via reductive amination of 3-ethylaniline (B1664132) is provided as an illustrative example of the synthesis of a diethylaniline derivative.[2]

Materials:

Procedure:

  • To a round-bottom flask, add 3-ethylaniline (1 equivalent) and dichloromethane.

  • Add acetaldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude N,3-diethylaniline by silica (B1680970) gel column chromatography.[2]

Analytical Data

Experimental analytical data such as NMR and IR spectra for this compound are not widely available. However, predicted mass spectrometry data for the hydrochloride salt and experimental data for the related isomer N,N-Diethylaniline are presented below for reference.

Predicted Mass Spectrometry Data for this compound Hydrochloride [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 150.12773132.2
[M+Na]⁺ 172.10967140.3
[M-H]⁻ 148.11317135.8
[M+NH₄]⁺ 167.15427153.7

Spectroscopic Data for N,N-Diethylaniline (for reference)

SpectroscopyPeak InformationReference
¹H NMR Spectral data available.[4]
IR Spectroscopy Peaks at: 2971.3, 2928.9, 1598.6, 1508.0, 1355.7, 1267.0, 1201.5, 746.5, 694.4 cm⁻¹[5]
Mass Spectrometry (EI) Major peaks and fragmentation patterns are documented.[6]

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in organic synthesis, with applications in the production of dyes, polymers, and pharmaceuticals.[7] While specific applications for this compound are not extensively documented, the applications of its isomers suggest its potential utility.

G Aniline_Derivatives Aniline Derivatives (e.g., this compound) Dyes_Pigments Dyes and Pigments Aniline_Derivatives->Dyes_Pigments Precursors Polymers Polymers and Materials Aniline_Derivatives->Polymers Monomers/Additives Pharmaceuticals Pharmaceuticals Aniline_Derivatives->Pharmaceuticals Intermediates Agrochemicals Agrochemicals Aniline_Derivatives->Agrochemicals Intermediates

Caption: Role of aniline derivatives as versatile chemical intermediates.

  • Dye Synthesis: Diethylaniline isomers are precursors to several dyes. For example, N,N-Diethylaniline is used in the synthesis of brilliant green and patent blue V.[8]

  • Agrochemicals and Pharmaceuticals: 2,6-Diethylaniline is a key intermediate in the synthesis of herbicides, pesticides, and Active Pharmaceutical Ingredients (APIs).[9]

  • Drug Discovery: Derivatives of 3-ethylaniline have been synthesized and investigated as potential inhibitors of carbonic anhydrase II, an emerging target for cancer treatment.[10] This suggests that this compound could also serve as a scaffold in medicinal chemistry.

  • Organic Synthesis: The complex of diethylaniline with borane (B79455) is used as a reducing agent. Diethylanilines can also act as acid-absorbing bases in chemical reactions.[8]

Safety and Handling

Hazard CategoryPrecautionary StatementsReference
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
Flammability Combustible liquid.[11]
Environmental Hazard Toxic to aquatic life with long-lasting effects.
Handling Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat and open flames.[11]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]

Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of extensive, peer-reviewed experimental data on this compound necessitates caution. Researchers should consult comprehensive safety data sheets from suppliers and perform their own risk assessments before handling this chemical. The information provided for related isomers should be considered as indicative but not a direct substitute for data on this compound.

References

An In-depth Technical Guide to the Crystal Structure Determination of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for determining the crystal structure of 3,5-diethylaniline. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this document, this guide outlines the essential experimental protocols and data analysis workflows required to elucidate its three-dimensional atomic arrangement. A thorough understanding of the crystal structure is crucial for applications in drug design, materials science, and chemical synthesis, as it governs the compound's physical and chemical properties.

Introduction to the Crystallographic Analysis of this compound

This compound (C₁₀H₁₅N) is an aromatic amine with a molecular weight of 149.23 g/mol .[1] Its structural isomers are utilized in various industrial applications, including the synthesis of dyes and polymers. The determination of its single-crystal X-ray structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its reactivity, stability, and potential biological activity. X-ray crystallography is the definitive method for obtaining this detailed structural information.[2][3] The overall process involves growing a high-quality single crystal, collecting X-ray diffraction data, solving the crystal structure, and refining the structural model.[2][4]

Experimental Protocols

A successful crystal structure determination relies on meticulous experimental procedures. The following sections detail the key steps from material purification to data collection.

Purification of this compound

The purity of the starting material is critical for growing high-quality crystals.[5][6] Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals.

Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Load the solution onto a prepared silica gel column. c. Elute the compound with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure compound. e. Combine the pure fractions and remove the solvent under reduced pressure.

Single Crystal Growth

The most challenging step in a crystallographic study is often growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2][4] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization may require derivatization to a salt (e.g., hydrochloride) or co-crystallization. However, direct crystallization at low temperatures is also a possibility.

Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble.[6] Good starting points are volatile organic solvents such as hexane, ethanol, or dichloromethane.

  • Procedure: a. Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent in a clean vial. b. Loosely cap the vial to allow for slow evaporation of the solvent over several days. c. Place the vial in an undisturbed location, free from vibrations and temperature fluctuations.[6]

Protocol: Vapor Diffusion

  • Setup: Place a small, open vial containing a concentrated solution of this compound in a larger, sealed jar. The larger jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane (B18724) or diethyl ether if the solvent is THF or chloroform).[5]

  • Procedure: a. The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5] b. This process should be carried out in a stable environment.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam in a diffractometer.[4][7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: a. The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. b. An intense, monochromatic X-ray beam is directed at the crystal.[4] c. The crystal is rotated, and the diffraction pattern of spots (reflections) is recorded by a detector.[2][4] d. The intensities and positions of thousands of reflections are collected to build a complete dataset.[4]

Data Presentation

The results of a crystal structure determination are presented in a standardized format, typically in a crystallographic information file (CIF). Key quantitative data are summarized in tables for clarity and ease of comparison.

Crystal Data and Structure Refinement

This table provides an overview of the crystal and the experimental parameters.

ParameterValue (Example)
Empirical formulaC₁₀H₁₅N
Formula weight149.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 105.21(3)°c = 8.789(3) Å, γ = 90°
Volume1070.1(7) ų
Z4
Density (calculated)1.234 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)328
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-12<=h<=12, -15<=k<=15, -11<=l<=11
Reflections collected10123
Independent reflections2543 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2543 / 0 / 101
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³
Selected Bond Lengths and Angles

This table presents key geometric parameters of the molecule.

BondLength (Å)AngleDegrees (°)
C1-N11.40(2)C2-C1-C6120.1(1)
C1-C21.39(2)C1-C2-C3119.9(1)
C3-C71.52(2)C2-C3-C4120.0(1)
C7-C81.53(3)C3-C4-C5119.8(1)
C5-C91.52(2)C4-C5-C6120.2(1)
C9-C101.54(3)C5-C6-C1119.9(1)

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the logical flow from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Purification Purification of this compound CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction & Correction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure & CIF File Validation->FinalStructure

Caption: Workflow for the determination of the crystal structure of this compound.

This guide provides the foundational knowledge and protocols for the successful determination and reporting of the crystal structure of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data crucial for advancing research and development in related fields.

References

A Technical Guide to the Solubility of 3,5-Diethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-diethylaniline in organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This information is crucial for applications in chemical synthesis, pharmaceutical development, and materials science where this compound may be used as a reagent or intermediate.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N. Its structure consists of a benzene (B151609) ring substituted with an amino group and two ethyl groups at positions 3 and 5. This substitution pattern influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is essential for designing reaction conditions, purification processes, and formulation strategies.

Solubility Profile

Qualitative Solubility:

Similar to other anilines with alkyl substituents, this compound is expected to be soluble in a variety of common organic solvents. Aromatic amines are generally soluble in organic solvents such as alcohols, ethers, ketones, and hydrocarbons. For instance, the related compound 3,5-dimethylaniline (B87155) is known to be soluble in organic solvents like ethanol (B145695) and ether. It can be inferred that this compound would exhibit similar solubility behavior.

Data Summary:

As no specific quantitative data was found in the literature, a data table cannot be provided. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The synthetic method, also known as the isothermal equilibrium method, is a widely accepted approach.

Principle:

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Vials with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker or on a stirrer with a controlled temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal time should be determined by preliminary experiments.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution). Gravimetrically determine the mass of the aliquot. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: The solubility can be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction (x), based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate separate Centrifuge to pellet undissolved solid equilibrate->separate sample Withdraw and weigh a known aliquot of supernatant separate->sample dilute Dilute sample to a known concentration sample->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate solubility (g/L, mg/mL, mole fraction) analyze->calculate

Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: The principle of "like dissolves like" is a good starting point. As an aromatic amine, this compound has both nonpolar (the diethyl-substituted benzene ring) and polar (the amino group) characteristics. It is expected to be more soluble in solvents with intermediate polarity.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • pH (in protic solvents): In protic solvents, the pH can significantly influence the solubility of amines due to protonation of the amino group.

Conclusion

While specific quantitative solubility data for this compound is sparse in the current literature, this guide provides a framework for understanding its expected solubility and for experimentally determining this crucial parameter. The provided experimental protocol offers a robust method for generating reliable data, which is indispensable for researchers, scientists, and drug development professionals working with this compound. The logical workflow diagram visually summarizes the necessary steps for accurate solubility assessment.

Probing the Basicity of 3,5-Diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the basicity and pKa value of 3,5-diethylaniline, a key aromatic amine derivative. Understanding the physicochemical properties of this compound is paramount for its application in organic synthesis, pharmaceutical development, and materials science, where it can function as a crucial intermediate, catalyst, or foundational structural motif. This document provides a comparative analysis of its basicity, detailed experimental protocols for pKa determination, and a logical framework for understanding structure-basicity relationships.

Basicity and pKa Value

Alkyl groups, such as ethyl and methyl, are electron-donating groups through an inductive effect.[1] When attached to the benzene (B151609) ring of aniline (B41778), they increase the electron density on the nitrogen atom, making the lone pair of electrons more available for protonation and thus increasing the basicity of the amine.[1] For instance, the pKa of aniline is approximately 4.6.[2] The presence of two electron-donating ethyl groups on the ring in this compound is expected to increase its basicity compared to aniline.

For a close comparison, the pKa of 3,5-dimethylaniline (B87155) (3,5-xylidine) can be considered. Given the similar inductive effects of methyl and ethyl groups, the pKa of this compound is expected to be in a similar range.

CompoundStructurepKa of Conjugate AcidReference
AnilineC₆H₅NH₂~4.6[2]
This compound (Predicted) (C₂H₅)₂C₆H₃NH₂~5.1 - 5.3 Inferred from analogs
3,5-Dimethylaniline(CH₃)₂C₆H₃NH₂5.16[1] (as a proxy)
N,N-DiethylanilineC₆H₅N(C₂H₅)₂6.56[1]

Table 1: Comparative pKa values of aniline and its derivatives.

The significantly higher pKa of N,N-diethylaniline illustrates the strong electron-donating effect of alkyl groups directly attached to the nitrogen atom.[1] In the case of ring-substituted anilines like this compound, the electronic effect is moderated by the aromatic system. The meta-positioning of the ethyl groups in this compound ensures that their electron-donating inductive effect is the primary electronic influence on the amino group, without the steric hindrance that would be present with ortho-substituents.[1]

Experimental Protocols for pKa Determination

Accurate determination of the pKa value of this compound is crucial for its application in various scientific domains. The following are detailed methodologies for two common and reliable experimental techniques.[3][4]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values by monitoring pH changes during the titration of the amine with a strong acid.[5][6]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound by monitoring the pH of its solution during titration with a strong acid.

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol (B145695) (if required for solubility)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound to prepare a solution of known concentration (e.g., 0.01 M).[1] Dissolve the sample in a known volume of deionized water. If the solubility is low, a co-solvent such as ethanol can be used, noting that the determined pKa will be specific to that solvent system.[1]

  • Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer and add a stir bar.[7] Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8] Continue the additions, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened in the acidic region.[1]

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.[1] The equivalence point (Ve) is the point of maximum slope on the curve, which can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).[1] The pKa is equal to the pH at the half-equivalence point (Ve / 2).[1][5] At this point, the concentrations of the protonated amine ([BH⁺]) and the free base ([B]) are equal.

Spectrophotometric Method

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation and can be employed for samples with low solubility.[4][9]

Objective: To determine the pKa of this compound by measuring the absorbance changes of its solution at various pH values.

Materials and Equipment:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Concentrated HCl and NaOH solutions for pH adjustment

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Prepare a series of solutions by diluting the stock solution in different buffer solutions to maintain a constant total concentration of the analyte while varying the pH.

  • Spectral Measurements: Record the UV-Vis absorption spectrum of the this compound solution in a highly acidic solution (e.g., pH < 2) to obtain the spectrum of the fully protonated form (BH⁺). Record the spectrum in a neutral or slightly basic solution (e.g., pH > 8) to obtain the spectrum of the free base form (B). Then, record the spectra of the solutions at each intermediate pH value.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and free base forms is maximal. At this wavelength, measure the absorbance (A) for each of the buffered solutions. The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

    pKa = pH + log[(A - AB) / (ABH⁺ - A)]

    where A is the absorbance at a given pH, AB is the absorbance of the free base, and ABH⁺ is the absorbance of the protonated form. A plot of log[(A - AB) / (ABH⁺ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[9]

Logical Framework and Signaling Pathways

The following diagrams illustrate the key concepts related to the basicity of this compound and the workflow for its pKa determination.

G Figure 1: Factors Influencing the Basicity of this compound substituent Ethyl Groups at C3, C5 effect Inductive Effect (+I) substituent->effect electron_density Increased Electron Density on Nitrogen Atom effect->electron_density lone_pair Enhanced Availability of Nitrogen Lone Pair electron_density->lone_pair basicity Increased Basicity (Higher pKa) lone_pair->basicity

Caption: Factors influencing the basicity of this compound.

G Figure 2: Workflow for pKa Determination by Potentiometric Titration A Prepare this compound Solution (Known Concentration) B Titrate with Standardized Strong Acid (HCl) A->B C Monitor and Record pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point (Ve) D->E F Calculate Half-Equivalence Point (Ve/2) E->F G pKa = pH at Ve/2 F->G

Caption: Workflow for pKa determination by potentiometric titration.

References

Thermal Stability and Decomposition of 3,5-Diethylaniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Diethylaniline is an aromatic amine with applications in the synthesis of various organic compounds. Understanding its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions at elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of synthetic processes. Despite its relevance, specific experimental data on the thermal analysis of this compound remains elusive in published literature.

General Thermal Behavior of Aromatic Amines

Aromatic amines, as a class of compounds, exhibit a range of thermal stabilities influenced by the nature and position of substituents on the aromatic ring. Generally, the decomposition of aromatic amines can be initiated by the cleavage of C-N or N-H bonds. The presence of alkyl groups, such as the ethyl groups in this compound, can influence the decomposition mechanism.

Studies on the pyrolysis and oxidation of small aliphatic amines suggest that the dominant decomposition pathway often involves hydrogen abstraction from the Cα and N positions, followed by β-scission of the resulting radicals.[1] For aromatic amines, thermal degradation can be more complex, potentially involving ring-opening or condensation reactions at higher temperatures.

Data on Related Substituted Anilines

In the absence of direct data for this compound, an examination of related molecules can provide some insight.

N,N-Diethylaniline

N,N-Diethylaniline, a structural isomer of this compound, is a tertiary amine. Information on its thermal properties is more readily available. It is described as a stable, combustible liquid, though incompatible with strong oxidizing agents and strong acids.[2] While specific TGA/DSC data is not detailed in the readily available literature, its higher boiling point (217 °C) compared to aniline (B41778) suggests a degree of thermal stability.[3]

Polyaniline and its Derivatives

Research on the thermal degradation of polyaniline (PANI) and its substituted derivatives indicates that decomposition is a multi-stage process. TGA and DSC analyses of various polyanilines show that the thermal stability is influenced by the substituent on the aromatic ring.[4][5][6] For instance, the introduction of different functional groups can alter the temperature at which significant weight loss occurs.[4]

Predicted Thermal Stability and Decomposition of this compound

Based on the general principles of chemical stability and data from analogous compounds, the following predictions can be made regarding this compound:

  • Stability: As a primary aromatic amine with two electron-donating ethyl groups, this compound is expected to be a relatively stable compound under normal conditions. The ethyl groups may slightly increase the electron density on the aromatic ring, potentially influencing its reactivity but not necessarily decreasing its thermal stability significantly compared to aniline.

  • Decomposition Onset: The onset of thermal decomposition would likely occur at elevated temperatures, probably above its boiling point. Experimental TGA would be required to determine the precise temperature range.

  • Potential Decomposition Products: The decomposition of this compound under inert or oxidative atmospheres could potentially lead to the formation of a complex mixture of products. Possible decomposition pathways could involve:

    • Dealkylation: Loss of one or both ethyl groups.

    • Deamination: Cleavage of the C-N bond to release ammonia (B1221849) or related nitrogenous species.

    • Ring Fragmentation: At higher temperatures, the aromatic ring could break down.

    • Polymerization/Condensation: Formation of higher molecular weight species.

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental methodologies are recommended for a thorough investigation of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

  • A small, accurately weighed sample of pure this compound (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature is increased over a defined range (e.g., from ambient to 600 °C).

  • The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the this compound sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.

  • The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of the decomposition products.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Decomposition Product Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Decomposition_Kinetics Decomposition Kinetics TGA->Decomposition_Kinetics Thermal_Stability_Profile Thermal Stability Profile DSC->Thermal_Stability_Profile Decomposition_Pathway Decomposition Pathway EGA->Decomposition_Pathway Decomposition_Kinetics->Thermal_Stability_Profile Decomposition_Pathway->Thermal_Stability_Profile

Caption: A logical workflow for the thermal analysis of this compound.

Conclusion and Future Work

There is a clear and significant gap in the scientific literature regarding the thermal stability and decomposition of this compound. While general knowledge of aromatic amines and data from related isomers provide a basis for prediction, they are not a substitute for empirical data. A thorough experimental investigation using techniques such as TGA, DSC, and EGA is essential to accurately characterize the thermal properties of this compound. The resulting data would be invaluable for ensuring its safe handling and for optimizing its use in various chemical applications. Future research should focus on performing these analyses and subsequently elucidating the detailed decomposition mechanisms and kinetics.

References

An In-depth Technical Guide on the Health and Safety of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

3,5-Diethylaniline: Available Information

Limited safety and toxicological data are available for this compound. The primary information is derived from supplier data for the compound and its hydrochloride salt.

1.1. GHS Classification for this compound Hydrochloride

While a full safety data sheet for this compound is not available, a product listing for its hydrochloride salt indicates the following classification:

  • Skin corrosion/irritation

This suggests that the compound may cause skin irritation upon contact.

N,N-Diethylaniline as a Surrogate

Due to the scarcity of data for this compound, the following sections provide a detailed health and safety profile for N,N-Diethylaniline. This information is intended to serve as a guide for handling a related aniline (B41778) compound, but it is not a direct substitute for data on this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to yellow liquid
Odor Fishlike
Boiling Point 217 °C (lit.)
Melting Point -38 °C (lit.)
Flash Point 88 °C (190.4 °F) - closed cup
Density 0.938 g/mL at 25 °C (lit.)
Vapor Density 5.2 (vs air)
Vapor Pressure 1 mmHg at 49.7 °C
Solubility Insoluble in water
GHS Classification and Hazard Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Acute Toxicity, Inhalation3H331: Toxic if inhaled.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

  • GHS06: Skull and crossbones

  • GHS08: Health hazard

  • GHS09: Environment

NFPA 704 Rating
CategoryRating
Health 3
Flammability 2
Instability 0
Special -
  • Health (3): Materials that, under emergency conditions, can cause serious or permanent injury.

  • Flammability (2): Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

  • Instability (0): Materials that are normally stable, even under fire conditions.

Experimental Protocols

Detailed experimental protocols for this compound were not found. The following are generalized methodologies for key toxicological endpoints, based on standard OECD guidelines, which would be applicable for assessing the safety of a substance like N,N-Diethylaniline.

3.1. Acute Oral Toxicity (OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of the substance.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by gavage.

    • A stepwise procedure is used with a starting dose based on available information.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

3.2. Acute Dermal Toxicity (OECD Guideline 402)

  • Objective: To determine the acute dermal toxicity of the substance.

  • Test Animals: Rats, rabbits, or guinea pigs can be used.

  • Procedure:

    • The substance is applied to a shaved area of the skin (at least 10% of the body surface area).

    • The application site is covered with a porous gauze dressing.

    • Animals are observed for mortality, clinical signs of toxicity, and skin reactions for at least 14 days.

    • A necropsy is performed on all animals.

  • Data Analysis: The LD50 (dermal) is calculated, and the substance is classified accordingly.

3.3. Skin Irritation/Corrosion (OECD Guideline 404)

  • Objective: To determine the potential of the substance to cause skin irritation or corrosion.

  • Test Animals: Typically, albino rabbits are used.

  • Procedure:

    • A small amount of the substance is applied to a shaved patch of skin.

    • The treated area is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Data Analysis: The skin reactions are scored, and the substance is classified as an irritant or corrosive based on the severity and persistence of the lesions.

Health and Safety Information

The following health and safety information is based on the available data for N,N-Diethylaniline.

4.1. First-Aid Measures

  • General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. Water mist may be used to cool closed containers.

  • Specific Hazards Arising from the Chemical: Combustible material. Containers may explode when heated. Emits toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.

4.3. Handling and Storage

  • Handling: Use only under a chemical fume hood. Wear personal protective equipment. Do not breathe mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Keep away from open flames, hot surfaces, and sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and flame. Incompatible with acids and strong oxidizing agents.

4.4. Personal Protective Equipment

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Visualizations

Exposure_Workflow cluster_scene Exposure Event cluster_response Immediate Response cluster_assessment Assessment cluster_action First Aid & Medical Action Exposure Exposure Occurs (Inhalation, Dermal, Ingestion, Eye) Remove Remove from Exposure Source Exposure->Remove Decontaminate Decontaminate (Fresh air, wash skin, rinse eyes) Remove->Decontaminate Assess Assess Victim's Condition (Breathing, Consciousness) Decontaminate->Assess FirstAid Administer First Aid (Artificial respiration if needed) Assess->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Workflow for handling an exposure event to an aniline compound.

GHS_Classification_Process cluster_data Data Collection cluster_evaluation Hazard Evaluation cluster_classification Classification cluster_communication Hazard Communication PhysChem Physical & Chemical Properties PhysicalHazard Physical Hazard Assessment PhysChem->PhysicalHazard ToxData Toxicological Data (Acute, Chronic, etc.) HealthHazard Health Hazard Assessment ToxData->HealthHazard EcoToxData Ecotoxicological Data EnvHazard Environmental Hazard Assessment EcoToxData->EnvHazard Classify Classify into Hazard Classes & Categories HealthHazard->Classify PhysicalHazard->Classify EnvHazard->Classify Label Generate Label Elements (Pictogram, Signal Word, Statements) Classify->Label SDS Prepare Safety Data Sheet (SDS) Classify->SDS

Caption: Generalized process for GHS hazard classification.

Technical Guide: 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Diethylaniline (IUPAC name: this compound; CAS No: 1701-68-4), a significant aromatic amine intermediate. The document details its chemical and physical properties, common synthesis and reaction pathways, and its applications, with a particular focus on its relevance to the pharmaceutical industry. Detailed experimental protocols are provided for key synthetic transformations, and logical workflows are visualized to aid researchers in understanding its practical applications. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, with two ethyl groups meta to the amino group, influences its reactivity in electrophilic substitution and N-alkylation reactions. While not as commonly cited as other aniline (B41778) derivatives, its structural motifs are of interest in the development of specialty chemicals, polymers, and as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to consolidate the available technical information on this compound for a scientific audience.

Chemical and Physical Properties

The IUPAC name for the compound is This compound .[1] Key physicochemical properties are summarized in the table below. Due to a lack of available experimental data for this compound, properties for the closely related analogues, 3,5-dimethylaniline (B87155) and N,N-diethylaniline, are provided for estimation purposes.

PropertyThis compound (C₁₀H₁₅N)3,5-Dimethylaniline (Analogue)N,N-Diethylaniline (Analogue)
CAS Number 1701-68-4[1]108-69-0[2]91-66-7[3]
Molecular Weight 149.23 g/mol [1]121.18 g/mol [2]149.23 g/mol [3]
Boiling Point No Data Available220-222 °C (at 760 mmHg)[2][4]216-217 °C (at 760 mmHg)[3][5][6]
Melting Point No Data Available7-9 °C[2]-38 °C[3][5]
Density No Data Available0.972 g/mL (at 25 °C)[2]0.938 g/mL (at 25 °C)[5]
Appearance -Clear, pale yellow to brown liquid[4]Colorless to yellow liquid[3][6]
Solubility No Data Available0.48 g/100mL in water (at 20°C)[4]1.4 g/L in water (at 12°C); Soluble in alcohol, ether[3][5]

Synthesis and Manufacturing

The primary route for synthesizing 3,5-disubstituted anilines involves the reduction of the corresponding nitroaromatic compound. This precursor, 3,5-diethylnitrobenzene, can be prepared through Friedel-Crafts alkylation of benzene (B151609) followed by nitration, or by nitration of a suitable diethylbenzene isomer.

The most common and industrially scalable method for converting the nitro group to an amine is catalytic hydrogenation.

General synthesis pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted nitrobenzenes to anilines.[7][8][9]

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a magnetic stirrer, heating jacket, gas inlet, and pressure gauge is charged with the starting material, 3,5-diethylnitrobenzene (1 equivalent), and a suitable solvent such as ethanol (B145695) or methanol (B129727) (approx. 2-3 mL per gram of nitro-compound).

  • Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5% by weight relative to the nitro-compound) is added to the mixture.

  • Inerting: The reactor is sealed and purged with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: The nitrogen is replaced by hydrogen gas, and the reactor is pressurized to a desired level (e.g., 2-10 bar).

  • Reaction: The mixture is heated to a specified temperature (e.g., 70-90 °C) and stirred vigorously (e.g., 900 rpm) to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up: After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Key Chemical Reactions

As a primary aromatic amine, this compound undergoes a variety of characteristic reactions relevant to synthetic chemistry.

  • N-Alkylation: The amino group can be alkylated to form secondary and tertiary amines. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common method.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aromatic ring.

  • Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, in this compound, the positions ortho and para to the amino group are sterically hindered or occupied. Therefore, substitution will be directed to the available ortho positions (2, 6) and the para position (4).

Applications in Drug Development

Aniline derivatives are crucial intermediates in the pharmaceutical industry. While direct synthesis of a marketed drug from this compound is not widely documented, its close structural analogues are key components in the synthesis of important APIs. For example, N,N-diethylaniline hydrochloride is used in an asymmetric reduction process to prepare chiral intermediates for drugs such as Dapoxetine, Fluoxetine, Atomoxetine, and Duloxetine. This highlights the role of the diethylaniline moiety in facilitating key stereoselective transformations necessary for producing enantiomerically pure pharmaceuticals.

Workflow for synthesis of a chiral API intermediate.
Experimental Protocol: Reductive Amination of an Aniline Derivative

This protocol describes the N-alkylation of an aniline derivative (e.g., 3-ethylaniline (B1664132) to N,3-diethylaniline) via reductive amination, a reaction type directly applicable to this compound for the synthesis of more complex tertiary amines.

  • Reaction Setup: To a round-bottom flask, add 3-ethylaniline (1.0 equivalent) and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Imine Formation: Add acetaldehyde (B116499) (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This allows for the formation of the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions. The reaction is mildly exothermic and should be controlled. Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the solution under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude N,3-diethylaniline by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

Conclusion

This compound is a synthetically useful aromatic amine whose properties and reactions are characteristic of its class. While specific experimental data for the compound itself is sparse, its behavior can be reliably predicted from its close analogues. Its primary utility lies in its role as a chemical intermediate. The demonstrated use of related diethylaniline structures in the synthesis of chiral intermediates for major pharmaceutical drugs underscores the potential value of this compound and its derivatives for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: 3,5-Diethylaniline as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylaniline is an aromatic amine that can be utilized as a curing agent for epoxy resins. The reactivity of the amine groups with the epoxide rings of the resin leads to the formation of a cross-linked thermoset polymer. The steric hindrance provided by the two ethyl groups on the aromatic ring influences the reactivity and the final properties of the cured epoxy system. Aromatic amines, in general, are known to impart high thermal stability and excellent mechanical properties to epoxy resins, making them suitable for demanding applications.[1]

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [2]
Appearance Colorless to yellowish liquid
IUPAC Name This compound[2]
CAS Number 1701-68-4[2]

Curing Mechanism

The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxy groups of the resin. Each of the two amine hydrogens can react with an epoxy group, leading to the formation of a highly cross-linked, three-dimensional network. This process is typically accelerated by heat.[1]

Caption: General curing reaction of epoxy resin with this compound.

Representative Performance Data: A Case Study on 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA)

Due to the limited availability of specific performance data for this compound, this section presents data for a structurally similar and well-documented aromatic amine curing agent, 4,4'-methylenebis(2,6-diethylaniline) (MDEA).[3] These values can serve as a benchmark for the expected performance of epoxy resins cured with sterically hindered aromatic amines.

The following data is for a tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) based epoxy resin cured with MDEA.[3]

Table 1: Mechanical Properties of TGDDM Epoxy Resin Cured with MDEA [3]

PropertyValue
Tensile Modulus (GPa) 3.5 ± 0.1
Tensile Strength (MPa) 85 ± 2
Flexural Modulus (GPa) 3.6 ± 0.1
Flexural Strength (MPa) 140 ± 5
Compressive Modulus (GPa) 3.4 ± 0.1
Compressive Strength (MPa) 190 ± 5
Shore Hardness (Type D) 85 ± 1

Table 2: Thermomechanical Properties of TGDDM Epoxy Resin Cured with MDEA [3]

PropertyValue
Glass Transition Temperature (Tg) (°C) 220
Coefficient of Linear Thermal Expansion (α1) (μm/m·°C) 55

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as an epoxy curing agent.

Sample Preparation
  • Stoichiometric Calculation : Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the chosen epoxy resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).

  • Mixing : Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C). Add the calculated amount of this compound to the preheated resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing : Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing : Pour the degassed mixture into preheated molds. The curing schedule will need to be determined, but a typical starting point for aromatic amines is a multi-step cure, for example, 2 hours at 150 °C followed by 2 hours at 180-200 °C.[3]

Sample_Preparation_Workflow Start Start Stoichiometry Stoichiometric Calculation (AHEW & EEW) Start->Stoichiometry Mixing Mixing (Preheat Resin, Add Curing Agent) Stoichiometry->Mixing Degassing Degassing (Vacuum Oven) Mixing->Degassing Curing Curing (Pour into Molds, Apply Heat) Degassing->Curing End Cured Sample Curing->End

Caption: Workflow for the preparation of epoxy resin samples cured with this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective : To determine the cure characteristics (onset temperature, peak exothermic temperature, and heat of reaction) and the glass transition temperature (Tg) of the cured epoxy.

Protocol :

  • Uncured Sample Analysis :

    • Place a small amount (5-10 mg) of the uncured epoxy/3,5-Diethylaniline mixture into a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to approximately 300 °C in a nitrogen atmosphere.[4]

    • Record the heat flow as a function of temperature to obtain the curing exotherm.

  • Cured Sample Analysis (for Tg) :

    • Use a sample of the fully cured epoxy.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected glass transition region.[5]

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

Objective : To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

Protocol :

  • Place a small, accurately weighed sample (10-20 mg) of the cured epoxy into a TGA crucible.

  • Heat the sample from room temperature to an elevated temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[6]

  • Record the sample weight as a function of temperature.

  • Determine the onset of decomposition and the temperature at 5% weight loss (T_d5).

Mechanical Testing

Objective : To determine the mechanical properties of the cured epoxy, such as tensile strength, modulus, and flexural strength.

Protocol :

  • Prepare test specimens according to standard methods (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Conduct the tests using a universal testing machine at a specified crosshead speed.

  • Record the load-displacement data to calculate the respective mechanical properties.

Evaluation_Workflow cluster_outputs Performance Data Cured_Sample Cured Epoxy Sample DSC Differential Scanning Calorimetry (DSC) Cured_Sample->DSC TGA Thermogravimetric Analysis (TGA) Cured_Sample->TGA Mechanical_Testing Mechanical Testing (Tensile, Flexural, etc.) Cured_Sample->Mechanical_Testing Cure_Kinetics Cure Kinetics (Tg) DSC->Cure_Kinetics Thermal_Stability Thermal Stability (Td5) TGA->Thermal_Stability Mechanical_Properties Mechanical Properties (Strength, Modulus) Mechanical_Testing->Mechanical_Properties

Caption: Experimental workflow for the evaluation of cured epoxy resins.

Conclusion

This compound is a potential aromatic amine curing agent for epoxy resins. While direct performance data is limited, the provided protocols offer a comprehensive framework for its evaluation. The case study on the structurally similar MDEA suggests that epoxy systems cured with this compound are likely to exhibit good thermal and mechanical properties. Further experimental investigation is necessary to fully characterize its performance and optimize curing conditions for specific applications.

References

Application Notes and Protocols for the Polymerization of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the synthesis of polymers using aniline (B41778) derivatives, with a specific focus on the potential use of 3,5-diethylaniline as a monomer. While direct, detailed protocols for the polymerization of this compound are not widely available in the current literature, this document outlines the general principles of oxidative polymerization of substituted anilines and provides a standard protocol for the polymerization of aniline that can be adapted and optimized for this compound.

Introduction to the Polymerization of Substituted Anilines

Polyaniline and its derivatives are a class of conducting polymers with significant interest due to their unique electronic, optical, and electrochemical properties. The synthesis of these polymers is typically achieved through the oxidative polymerization of the corresponding aniline monomers. The properties of the resulting polymer are highly dependent on the nature and position of substituents on the aniline ring.

The presence of alkyl groups, such as the two ethyl groups in this compound, is expected to influence the polymerization process and the final polymer characteristics in several ways:

  • Solubility: The alkyl groups can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and characterization.

  • Electronic Properties: The electron-donating nature of the ethyl groups can affect the oxidation potential of the monomer and the electronic properties of the polymer.

  • Steric Effects: The position of the substituents is crucial. While meta-substitution, as in this compound, may have a less pronounced steric hindrance compared to ortho-substitution, it can still influence the polymerization mechanism and the regularity of the polymer chain. Studies on C-substituted anilines have shown that substituents in the meta-position can reduce the oxidation rate.

General Principles of Oxidative Polymerization of Anilines

Oxidative polymerization of anilines is a complex process that involves the formation of radical cations from the aniline monomers, followed by their coupling to form oligomers and eventually high molecular weight polymers.[1] The reaction is typically carried out in an acidic medium using a chemical oxidizing agent.

Key parameters that influence the polymerization include:

  • Oxidant-to-Monomer Ratio: This ratio affects the rate of polymerization and the final properties of the polymer.

  • Acid Concentration: The acidity of the reaction medium plays a critical role in the polymerization mechanism and the structure of the resulting polymer.

  • Temperature: Reaction temperature influences the rate of polymerization and can also affect the structure and properties of the polymer.

  • Solvent: The choice of solvent can affect the solubility of the monomer, oxidant, and the resulting polymer.

Experimental Protocols

Due to the lack of a specific, published protocol for the oxidative polymerization of this compound, the following section provides a well-established and detailed protocol for the chemical oxidative polymerization of aniline. This protocol can serve as a starting point for the development of a synthesis procedure for poly(this compound). Researchers should be aware that significant optimization of the reaction conditions will likely be necessary.

Representative Protocol: Chemical Oxidative Polymerization of Aniline

This protocol describes the synthesis of polyaniline via the oxidative polymerization of aniline using ammonium (B1175870) persulfate as the oxidant in an acidic medium.

Materials and Equipment:

  • Aniline (freshly distilled)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol (B129727)

  • Ammonia (B1221849) solution (30%)

  • Deionized water

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of freshly distilled aniline in an aqueous solution of hydrochloric acid with constant stirring in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in an aqueous solution of hydrochloric acid.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution, which is kept in an ice bath to maintain a low temperature (typically 0-5 °C). The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours) to ensure the completion of the polymerization.

  • Isolation of the Polymer: After the reaction is complete, filter the dark green precipitate using a Buchner funnel.

  • Washing: Wash the precipitate with deionized water and then with methanol until the filtrate becomes colorless. This step is to remove any unreacted monomer, oxidant, and oligomers.

  • Doping/Dedoping (Optional): The as-synthesized polyaniline is in its conductive emeraldine (B8112657) salt form. To obtain the non-conductive emeraldine base, the polymer can be treated with an ammonia solution.

  • Drying: Dry the final polymer product in a vacuum oven at a specific temperature (e.g., 60 °C) for 24 hours.

Proposed Adaptations for the Polymerization of this compound

When adapting the above protocol for this compound, the following modifications and considerations should be taken into account:

  • Solvent System: Due to the increased hydrophobicity of this compound, a mixed solvent system (e.g., water/ethanol or water/acetonitrile) might be necessary to ensure the solubility of the monomer.

  • Reaction Temperature: The reaction temperature may need to be adjusted. A systematic study of the effect of temperature on the yield and properties of the polymer is recommended.

  • Oxidant-to-Monomer Ratio: The optimal oxidant-to-monomer ratio may differ from that used for aniline. A series of experiments with varying ratios should be conducted.

  • Acid Type and Concentration: The type of acid (e.g., HCl, H₂SO₄) and its concentration can influence the polymerization. The use of different acids and concentrations should be explored.

  • Characterization: The resulting polymer should be thoroughly characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and Gel Permeation Chromatography (GPC) to determine its structure, optical properties, and molecular weight.

Data Presentation

The following tables provide representative quantitative data for the chemical oxidative polymerization of aniline, which can be used as a reference for designing experiments for the polymerization of this compound.

Table 1: Reaction Conditions for Aniline Polymerization

ParameterValueReference
Aniline Concentration0.2 M[2]
Ammonium Persulfate Concentration0.25 M[2]
Hydrochloric Acid Concentration1.0 M[3]
Reaction Temperature0-5 °CGeneral Practice
Reaction Time4 hoursGeneral Practice

Table 2: Typical Properties of Polyaniline (Emeraldine Salt)

PropertyValueReference
Conductivity1-10 S/cm[1]
Molecular Weight (Mw)10,000 - 50,000 g/mol [2]
UV-Vis Absorption Peaks~320-360 nm, ~420-440 nm, >800 nmGeneral Knowledge

Mandatory Visualization

The following diagrams illustrate the general workflow for the chemical oxidative polymerization of an aniline derivative and the proposed signaling pathway for the polymerization process.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Solution Prepare Monomer Solution (this compound in Acid) Polymerization Initiate Polymerization (Add Oxidant to Monomer Solution at Low Temperature) Monomer_Solution->Polymerization Oxidant_Solution Prepare Oxidant Solution (e.g., Ammonium Persulfate in Acid) Oxidant_Solution->Polymerization Stirring Stir for a Defined Period Polymerization->Stirring Filtration Filter the Polymer Precipitate Stirring->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry the Polymer under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound)

Caption: Experimental workflow for the chemical oxidative polymerization of this compound.

G Monomer This compound Monomer Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Radical_Cation Dimer Dimer Radical_Cation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Poly(this compound) Oligomer->Polymer Chain Growth

References

Application Notes and Protocols for the Quantification of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Diethylaniline in various matrices. The methods described below are based on established analytical techniques for aniline (B41778) compounds and are intended for use by researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound at moderate concentration levels. This method is advantageous due to its simplicity and the fact that derivatization is typically not required.

Application Note:

This method is ideal for routine quality control of raw materials and finished products where the concentration of this compound is expected to be above the low parts-per-million (ppm) range. The chromatographic conditions are optimized for good resolution and peak shape.

Experimental Protocol:

  • 1.1. Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask.

    • Dissolve the sample in a diluent (e.g., a mixture of acetonitrile (B52724) and water, 50:50 v/v).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • 1.2. Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity LC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

  • 1.3. Calibration:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data (Typical Performance):

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. This method is particularly useful for identifying and quantifying trace levels of the analyte in complex matrices.

Application Note:

This protocol is suitable for the determination of this compound in samples where high specificity is required, such as in the presence of isomeric impurities or in complex matrices like industrial wastewater or pharmaceutical intermediates.

Experimental Protocol:

  • 2.1. Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, take a 10 mL aliquot and adjust the pH to >11 with 1 M sodium hydroxide.

    • Transfer the sample to a separatory funnel and add 20 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial.

  • 2.2. GC-MS Conditions:

    • GC System: Agilent 7890 GC coupled to a 5977 MS or equivalent.

    • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 149, 134).

  • 2.3. Calibration:

    • Prepare a stock solution of this compound in the extraction solvent at 100 µg/mL.

    • Prepare working standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.01 µg/mL to 5 µg/mL).

    • Analyze the standards to generate a calibration curve.

Quantitative Data (Typical Performance):

ParameterTypical Value
Linearity Range0.01 - 5 µg/mL (R² > 0.998)
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.01 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, making it ideal for trace-level analysis in complex matrices such as biological fluids or for the detection of genotoxic impurities in pharmaceuticals.

Application Note:

This method provides the highest level of sensitivity and specificity, allowing for quantification at the parts-per-billion (ppb) level. It is the preferred method when trace-level detection is critical.

Experimental Protocol:

  • 3.1. Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Further dilute an aliquot of this solution to fall within the calibration range. For example, dilute 1 mL to 100 mL for a target concentration in the ng/mL range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • 3.2. LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C8 or C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • Start with 95% A, hold for 0.5 min.

      • Ramp to 5% A over 3 minutes.

      • Hold at 5% A for 1 minute.

      • Return to 95% A and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 150.2. Product ions would need to be determined by infusion, but a likely transition would be monitored (e.g., 150.2 -> 135.1).

    • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

      • IonSpray Voltage: 5500 V.

      • Temperature: 500 °C.

      • Curtain Gas: 30 psi.

  • 3.3. Calibration:

    • Prepare a 100 µg/mL stock solution of this compound in the diluent.

    • Perform serial dilutions to create calibration standards from approximately 0.1 ng/mL to 100 ng/mL.

    • Analyze the standards to construct a calibration curve.

Quantitative Data (Typical Performance):

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL (R² > 0.999)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter hplc_vial HPLC Vial filter->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system detector UV Detector (240 nm) hplc_system->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: HPLC-UV Experimental Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis ph_adjust Adjust pH > 11 extract Liquid-Liquid Extraction (Dichloromethane) ph_adjust->extract dry Dry Extract extract->dry concentrate Concentrate dry->concentrate gc_vial GC Vial concentrate->gc_vial gcms_system GC-MS System (SIM Mode) gc_vial->gcms_system data_analysis Data Analysis (Quantification) gcms_system->data_analysis

Caption: GC-MS Experimental Workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Sample dissolve Dissolve and Dilute weigh->dissolve serial_dilute Serial Dilution dissolve->serial_dilute filter Filter (0.22 µm) serial_dilute->filter lcms_vial LC Vial filter->lcms_vial lcms_system LC-MS/MS System (MRM Mode) lcms_vial->lcms_system data_analysis Data Analysis (Quantification) lcms_system->data_analysis

Caption: LC-MS/MS Experimental Workflow for this compound.

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Diethylaniline. The method is designed for use in research and quality control environments for the determination of this compound in various sample matrices. The described protocol utilizes a reverse-phase C18 column with UV detection, providing a robust and reliable analytical procedure. This application note includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram to ensure ease of implementation.

Introduction

This compound is an aromatic amine that can be used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Accurate and precise quantification of this compound is crucial for process monitoring, quality assurance of final products, and research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note provides a comprehensive HPLC method tailored for the analysis of this compound.

Experimental

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. UV detection is employed for the quantification of the analyte.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 7.4) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 243 nm
Run Time 10 minutes
Method Validation

The proposed method was validated for its linearity, accuracy, precision, and sensitivity. The validation parameters demonstrate the suitability of the method for its intended purpose.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 0.5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the concentration range of 0.5 to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

HPLC_Workflow Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Samples and Standards Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Chrom_Acquisition Chromatographic Data Acquisition Injection->Chrom_Acquisition Peak_Integration Peak Integration Chrom_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for routine analysis in quality control and research laboratories. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical procedure.

References

Application Note: Analysis of 3,5-Diethylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diethylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Monitoring its presence and purity is crucial for quality control in manufacturing processes and for assessing its potential environmental impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

The methodology involves sample preparation, chromatographic separation on a non-polar capillary column, and detection by a mass spectrometer operating in electron ionization (EI) mode. The unique mass spectrum generated by EI allows for unambiguous identification and quantification of the target analyte.

Principle of the Method

Samples containing this compound are first subjected to a suitable sample preparation procedure, such as liquid-liquid extraction for aqueous matrices, to isolate the analyte and remove interfering components.[1] The extracted and concentrated sample is then injected into the gas chromatograph.

In the GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As this compound travels through the column, it is separated from other components in the mixture.

Upon elution from the GC column, the separated analyte enters the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Compound NameThis compound[2]
Molecular FormulaC₁₀H₁₅N[2]
Molecular Weight149.23 g/mol [2]
Exact Mass149.120449483 Da[2]
Characteristic Ions (m/z) Proposed Fragmentation
149[M]⁺ (Molecular Ion)[3]
134[M-CH₃]⁺ (Loss of a methyl group)[3]
106[M-C₃H₇]⁺ (Loss of a propyl group)[3]
77[C₆H₅]⁺ (Phenyl group)[3]

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for the extraction of this compound from aqueous matrices like wastewater or process water.[1]

  • Alkalinization: Adjust the pH of 100 mL of the aqueous sample to >11 using 1 M sodium hydroxide.

  • Extraction: Transfer the alkalinized sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following conditions are recommended for the analysis of this compound.

  • Gas Chromatograph (GC) System

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C[1]

    • Estimated Retention Time: Approximately 10-12 minutes (This should be confirmed experimentally with a standard).

  • Mass Spectrometer (MS) System

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C[4]

    • Quadrupole Temperature: 150 °C[4]

    • Transfer Line Temperature: 280 °C[1]

    • Mass Scan Range: 35 - 450 amu[4]

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Alkalinize Adjust pH > 11 Sample->Alkalinize LLE Liquid-Liquid Extraction with Dichloromethane Alkalinize->LLE Dry Dry with Na₂SO₄ LLE->Dry Concentrate Concentrate under N₂ Dry->Concentrate Inject Inject 1 µL into GC Concentrate->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-450) Ionize->Detect Identify Identify by Mass Spectrum and Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Synthesis of 3,5-Diethylaniline Derivatives in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3,5-diethylaniline and its subsequent derivatization into azo dyes. The protocols detailed below are based on established chemical principles and analogous syntheses of similar compounds, offering a robust starting point for laboratory-scale production and research.

Introduction

This compound is a valuable aromatic amine intermediate, sought after in the manufacturing of various organic compounds, particularly azo dyes. Azo dyes, characterized by the presence of the azo group (-N=N-), represent the largest and most versatile class of synthetic colorants. The specific substitution pattern of the aniline (B41778) precursor, in this case, the 3,5-diethyl groups, significantly influences the final properties of the dye, including its color, fastness, and solubility.

This document outlines a two-stage process for the synthesis of this compound, followed by a detailed protocol for its conversion into a representative azo dye.

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves a two-step process: the nitration of 1,3-diethylbenzene (B91504) to yield 1,3-diethyl-5-nitrobenzene, followed by the reduction of the nitro group to an amine.

Protocol 1: Synthesis of 1,3-Diethyl-5-nitrobenzene

This protocol describes the nitration of 1,3-diethylbenzene using a standard nitrating mixture of nitric acid and sulfuric acid.

Materials:

  • 1,3-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

  • To the cooled sulfuric acid, add 13.4 g (0.1 mol) of 1,3-diethylbenzene dropwise while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 1,3-diethylbenzene in sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with 3 x 50 mL of dichloromethane.

  • Combine the organic layers and wash with 2 x 50 mL of water, followed by 2 x 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,3-diethyl-5-nitrobenzene.

Quantitative Data:

ParameterValue
Starting Material1,3-Diethylbenzene
Molar Mass of Starting Material134.22 g/mol
Moles of Starting Material0.1 mol
Theoretical Yield of Product17.92 g
Expected Purity>95% after purification
Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group in 1,3-diethyl-5-nitrobenzene to an amine group using tin and hydrochloric acid.

Materials:

  • 1,3-Diethyl-5-nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution (40%)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 17.9 g (0.1 mol) of 1,3-diethyl-5-nitrobenzene and 40 g of granulated tin.

  • Slowly add 100 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require initial cooling.

  • Once the initial reaction subsides, heat the mixture to reflux for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and slowly add 40% sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

  • Extract the product with 3 x 75 mL of diethyl ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the diethyl ether under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Starting Material1,3-Diethyl-5-nitrobenzene
Molar Mass of Starting Material179.22 g/mol
Moles of Starting Material0.1 mol
Theoretical Yield of Product14.92 g
Expected Purity>98% after distillation

Synthesis of a this compound-Based Azo Dye

Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this protocol, this compound will be diazotized and then coupled with 2-naphthol (B1666908) to produce a vibrant azo dye.

Protocol 3: Synthesis of 1-(3,5-diethylphenylazo)-2-naphthol

Materials:

  • This compound

  • Sodium Nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid

  • 2-Naphthol

  • Sodium Hydroxide

  • Sodium Acetate

  • Ethanol (B145695)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature below 5 °C.

  • Continue stirring for 15 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Adjust the pH of the mixture to 4-5 by adding a saturated solution of sodium acetate.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • Recrystallize the dye from ethanol to obtain the purified product.

  • Dry the purified dye in a vacuum oven.

Quantitative Data:

ParameterValue
Starting Material 1This compound
Starting Material 22-Naphthol
Moles of Reactants0.01 mol each
Theoretical Yield of Azo Dye3.04 g
Expected Purity>95% after recrystallization
AppearanceColored solid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 1_3_Diethylbenzene 1,3-Diethylbenzene Nitration Nitration (HNO3, H2SO4) 1_3_Diethylbenzene->Nitration 1_3_Diethyl_5_nitrobenzene 1,3-Diethyl-5-nitrobenzene Nitration->1_3_Diethyl_5_nitrobenzene Reduction Reduction (Sn, HCl) 1_3_Diethyl_5_nitrobenzene->Reduction 3_5_Diethylaniline This compound Reduction->3_5_Diethylaniline

Caption: Workflow for the synthesis of this compound.

Azo_Dye_Synthesis 3_5_Diethylaniline This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 3_5_Diethylaniline->Diazotization Diazonium_Salt 3,5-Diethylbenzenediazonium Chloride Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (NaOH, 0-5 °C) Diazonium_Salt->Azo_Coupling 2_Naphthol 2-Naphthol (Coupling Component) 2_Naphthol->Azo_Coupling Azo_Dye 1-(3,5-diethylphenylazo)-2-naphthol (Azo Dye) Azo_Coupling->Azo_Dye

Caption: General scheme for the synthesis of an azo dye from this compound.

Application of 3,5-Diethylaniline Analogs in the Preparation of Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-PU-DEA-001

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the use of aromatic diamine chain extenders, specifically focusing on analogs of 3,5-Diethylaniline, in the preparation of polyurethane (PU) elastomers. Due to the limited direct literature on this compound, this note will leverage data and methodologies from structurally similar and commercially significant analogs, primarily Diethyl Toluene Diamine (DETDA), which is a mixture of 3,5-diethyl-2,4-toluene diamine and 3,5-diethyl-2,6-toluene diamine. These compounds are effective curatives for polyurethane prepolymers, yielding elastomers with a range of desirable mechanical properties. Aromatic diamines like DETDA are widely used in Reaction Injection Molding (RIM) and for producing castable elastomers.[1]

The protocols and data presented are intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis and application of novel polyurethanes.

Principle of Application

In polyurethane synthesis, a diisocyanate is reacted with a polyol to form a prepolymer with terminal isocyanate (-NCO) groups.[2] This prepolymer is then cured or chain-extended with a low molecular weight diol or diamine to build the final polymer network. Aromatic diamines, such as DETDA, act as chain extenders, reacting with the isocyanate groups to form urea (B33335) linkages.[1] These urea groups contribute to the formation of hard segments within the polymer structure, which in turn governs the material's final properties like hardness, tensile strength, and thermal stability.[3] The selection of the chain extender is a critical step that allows for the tailoring of the polyurethane's mechanical properties for specific applications.[4]

Data Presentation

The following table summarizes typical mechanical properties of polyurethane elastomers prepared using aromatic diamine chain extenders analogous to this compound. These values are representative and can vary based on the specific prepolymer (polyol and isocyanate) and the exact isomer of the chain extender used.

PropertyTypical Value RangeUnits
Hardness60 - 90Shore A
Tensile Strength20 - 40MPa
Elongation at Break200 - 500%
Tear Strength50 - 100kN/m
Rebound Resilience30 - 50%

Note: Data is compiled from general knowledge of polyurethanes cured with aromatic diamines like DETDA and MOCA.[3][5]

Experimental Protocols

Materials and Equipment
  • Diisocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) based prepolymer.

  • Polyol: Polyether or polyester (B1180765) polyol (e.g., Polytetramethylene ether glycol - PTMEG).

  • Chain Extender: Diethyl Toluene Diamine (DETDA) (as an analog for this compound).

  • Solvent (optional): Anhydrous Dimethylacetamide (DMAc) or Acetone for solution casting.[4]

  • Catalyst (optional): Dabco™ (triethylenediamine) or other suitable urethane (B1682113) catalyst.

  • Equipment:

    • Mechanical stirrer

    • Heating mantle with temperature control

    • Vacuum oven

    • Molds for casting elastomer sheets

    • Tensile testing machine

    • Hardness tester (Shore Durometer)

General Procedure for Polyurethane Elastomer Synthesis (Prepolymer Method)

This protocol describes a two-step process for synthesizing polyurethane elastomers.

Step 1: Prepolymer Synthesis

  • A calculated amount of polyol is charged into a clean, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and a temperature controller.

  • The polyol is heated to a specified temperature (typically 60-80 °C) under a nitrogen blanket to remove any residual moisture.

  • A stoichiometric excess of diisocyanate is added to the reactor while stirring. The NCO:OH ratio is typically maintained between 1.5:1 and 2.5:1.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 80 °C) for a predetermined time (typically 2-4 hours) until the desired isocyanate content (%NCO) is reached. The %NCO can be monitored by titration.

Step 2: Chain Extension (Curing)

  • The synthesized prepolymer is cooled or heated to the desired mixing temperature (typically 70-100 °C).

  • A stoichiometric amount of the aromatic diamine chain extender (e.g., DETDA) is rapidly added to the prepolymer with vigorous stirring. The amount of diamine is calculated based on the %NCO of the prepolymer.

  • After thorough mixing (typically 30-60 seconds), the mixture is quickly poured into a preheated mold.

  • The cast elastomer is then cured in an oven at a specified temperature (e.g., 100-120 °C) for a set duration (e.g., 16-24 hours).

  • After curing, the elastomer is demolded and allowed to post-cure at room temperature for several days before testing its mechanical properties.

Visualizations

Polyurethane Synthesis Workflow

Polyurethane_Synthesis_Workflow cluster_0 Step 1 cluster_1 Step 2 prepolymer Prepolymer Synthesis polyol Polyol mixing1 Mixing & Reaction (e.g., 80°C, 2-4h) polyol->mixing1 diisocyanate Diisocyanate diisocyanate->mixing1 prepolymer_product Isocyanate-Terminated Prepolymer mixing1->prepolymer_product mixing2 Rapid Mixing prepolymer_product->mixing2 chain_extension Chain Extension (Curing) diamine Aromatic Diamine (e.g., DETDA) diamine->mixing2 casting Casting into Mold mixing2->casting curing Oven Curing (e.g., 110°C, 16h) casting->curing final_product Polyurethane Elastomer curing->final_product

Caption: General workflow for the two-step synthesis of polyurethane elastomers.

Logical Relationship of Components to Properties

PU_Properties_Relationship polyol Polyol (Soft Segment) polymer_structure Polymer Microstructure (Phase Separation) polyol->polymer_structure Influences diisocyanate Diisocyanate diisocyanate->polymer_structure Influences chain_extender Aromatic Diamine (Hard Segment) chain_extender->polymer_structure Strongly Influences hardness Hardness & Modulus polymer_structure->hardness flexibility Flexibility & Elongation polymer_structure->flexibility thermal_stability Thermal Stability polymer_structure->thermal_stability

Caption: Influence of core components on the final properties of polyurethane.

References

Application Notes and Protocols for 3,5-Diethylaniline as a Chain Extender in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylaniline is an aromatic diamine that can be utilized as a chain extender in the synthesis of various polymers, particularly polyurethanes and epoxy resins. Chain extenders are low-molecular-weight compounds with two or more reactive functional groups that react with prepolymers to increase the polymer chain length and molecular weight.[1] In polyurethanes, the introduction of aromatic diamines like this compound leads to the formation of urea (B33335) linkages, which contribute to the hard segment of the polymer.[2] This modification significantly influences the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance.[3] These enhanced properties make polymers chain-extended with aromatic diamines suitable for a range of demanding applications, including high-performance elastomers, coatings, adhesives, and composites.[4][5]

Principle of Operation

In polyurethane synthesis, a prepolymer is first formed by reacting a polyol (e.g., polyester (B1180765) or polyether) with an excess of a diisocyanate. This results in an isocyanate-terminated prepolymer. The subsequent addition of a chain extender, such as this compound, initiates the chain extension process. The primary amine groups (-NH2) of the this compound react with the terminal isocyanate groups (-NCO) of the prepolymer to form strong, rigid urea linkages.[3] This reaction builds up the molecular weight and creates a segmented block copolymer structure, with alternating flexible "soft segments" (from the polyol) and rigid "hard segments" (from the diisocyanate and chain extender).[6] The physical properties of the resulting polyurethane are largely determined by the degree of phase separation between these hard and soft segments.[7]

Similarly, in epoxy resin systems, this compound can act as a curing agent. The amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition polymerization. This process forms a highly cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material with excellent thermal and mechanical properties.[8]

Key Applications

The use of this compound as a chain extender can be beneficial in the development of:

  • High-Performance Elastomers: The introduction of rigid urea segments enhances the mechanical properties of polyurethane elastomers, leading to materials with high tensile strength, tear resistance, and hardness.[3]

  • Durable Coatings and Adhesives: Polymers chain-extended with aromatic diamines can exhibit excellent chemical and thermal resistance, making them suitable for protective coatings and high-strength adhesives.[4]

  • Advanced Composites: In composite materials, the polymer matrix plays a crucial role in determining the overall performance. The enhanced properties imparted by this compound can lead to composites with improved strength and durability.[8]

Data Presentation

The following tables summarize the effects of aromatic diamine chain extenders on the properties of polymers. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds like 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA) and diethyltoluenediamine (B1605086) (DETDA) provide valuable insights into the expected performance.

Table 1: Physical and Mechanical Properties of Epoxy Resins Cured with Diethylaniline Derivatives. [8]

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Shore D Hardness
4,4′-methylenebis(2,6-diethylaniline) (MDEA)853.24.585
4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)923.54.286
4,4′-methylenebis(3-bromo-2,6-diethylaniline) (MBDEA)983.83.987

Table 2: Influence of Aromatic Chain Extenders on Polyurethane Properties (General Trends). [3][4]

PropertyEffect of Aromatic Diamine Chain Extender
Tensile StrengthIncrease
HardnessIncrease
Thermal StabilityIncrease
Elongation at BreakDecrease
Gel TimeGenerally faster than with diol chain extenders

Experimental Protocols

The following are generalized protocols for the use of an aromatic diamine as a chain extender in polyurethane and epoxy systems. Note: These protocols are intended as a starting point and may require optimization for specific applications and desired material properties.

Protocol for Polyurethane Synthesis using this compound as a Chain Extender

Objective: To synthesize a polyurethane elastomer using a two-step process involving the formation of an isocyanate-terminated prepolymer followed by chain extension with this compound.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMG, Polycaprolactone - PCL)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)

  • This compound

  • Solvent (e.g., Dimethylacetamide - DMAc, Dimethylformamide - DMF) (optional)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL) (optional)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80-100 °C for at least 4 hours to remove any moisture.

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (typically 60-80 °C).

    • Slowly add the diisocyanate to the polyol with constant stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).

    • If using a catalyst, add it to the mixture.

    • Allow the reaction to proceed under a nitrogen atmosphere for 2-4 hours, or until the isocyanate content reaches the theoretical value, which can be monitored by titration.

  • Chain Extension:

    • Dissolve the this compound in a suitable solvent (if used) to the desired concentration.

    • Cool the isocyanate-terminated prepolymer to a suitable temperature (e.g., 60-70 °C) to control the reaction rate.

    • Slowly add the this compound solution to the prepolymer with vigorous stirring. The amount of diamine should be calculated to react with the remaining isocyanate groups (typically a stoichiometric ratio of NH2 to NCO of 0.95-1.0).

    • Continue stirring for a short period (e.g., 5-15 minutes) until the mixture becomes viscous.

  • Casting and Curing:

    • Pour the viscous polymer solution into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).

    • After curing, allow the polymer to cool to room temperature before demolding.

    • Post-cure the demolded polymer at room temperature for several days to ensure complete reaction and stabilization of properties.

Protocol for Curing Epoxy Resin with this compound

Objective: To prepare a cured epoxy thermoset using this compound as the curing agent.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Solvent (optional, for viscosity reduction)

Procedure:

  • Preparation:

    • Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight divided by the number of active hydrogens (which is 4). The required amount is calculated based on the epoxy equivalent weight (EEW) of the resin.

    • Gently heat the epoxy resin to reduce its viscosity if necessary.

  • Mixing:

    • Add the calculated amount of this compound to the epoxy resin.

    • Mix the components thoroughly until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.

    • If the mixture is too viscous, a small amount of solvent can be added.

  • Curing:

    • Pour the mixture into a mold.

    • Cure the resin according to a predefined curing schedule. This typically involves a multi-stage process, for example:

      • Initial cure at a lower temperature (e.g., 80 °C) for 1-2 hours.

      • Post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to achieve full cross-linking.

    • Allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.

Visualizations

Signaling Pathways and Reaction Mechanisms

ReactionMechanism cluster_prepolymer Isocyanate-Terminated Prepolymer cluster_chainextender This compound cluster_polymer Poly(urethane-urea) prepolymer R'-(N=C=O)₂ polymer -[R'-NH-CO-NH-Ar-NH-CO-NH]n- prepolymer->polymer Reaction chain_extender H₂N-Ar-NH₂ (Ar = 3,5-diethylphenyl) chain_extender->polymer

Caption: Reaction of an isocyanate-terminated prepolymer with this compound.

Experimental Workflows

PolyurethaneSynthesisWorkflow cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension cluster_step3 Step 3: Casting and Curing polyol Dry Polyol diisocyanate Add Diisocyanate polyol->diisocyanate react1 React at 60-80°C diisocyanate->react1 prepolymer Isocyanate-Terminated Prepolymer react1->prepolymer chain_extender Add this compound Solution prepolymer->chain_extender mix Vigorous Mixing chain_extender->mix cast Cast into Mold mix->cast cure Cure in Oven cast->cure demold Demold and Post-Cure cure->demold

Caption: Workflow for polyurethane synthesis with a chain extender.

EpoxyCuringWorkflow cluster_prep Preparation cluster_mix Mixing cluster_cure Curing resin Epoxy Resin calculate Calculate Stoichiometry resin->calculate amine This compound amine->calculate mix_components Thoroughly Mix Resin and Amine calculate->mix_components pour Pour into Mold mix_components->pour initial_cure Initial Cure (e.g., 80°C) pour->initial_cure post_cure Post-Cure (e.g., 120-150°C) initial_cure->post_cure

Caption: Workflow for curing epoxy resin with an amine curing agent.

References

Application Notes and Protocols for the Synthesis of N,3-diethylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of N,3-diethylaniline, a valuable intermediate in the preparation of various organic compounds. The primary method described is the reductive amination of 3-ethylaniline (B1664132) with acetaldehyde (B116499) using sodium triacetoxyborohydride (B8407120). Alternative protocols employing sodium borohydride (B1222165) and catalytic hydrogenation are also presented. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow to ensure clarity and reproducibility.

Introduction

N,3-diethylaniline is a disubstituted aniline (B41778) derivative with significant applications in the synthesis of dyes and other specialty organic chemicals. A common and efficient route to N,3-diethylaniline is the N-alkylation of 3-ethylaniline. Reductive amination stands out as a robust method for this transformation, involving the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the desired secondary amine. This one-pot procedure is often preferred due to its high selectivity and mild reaction conditions. The synthesis begins with the preparation of the precursor, 3-ethylaniline, followed by its reductive amination with acetaldehyde.

Experimental Protocols

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used in this synthesis can be corrosive, flammable, and toxic.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Primary Method)

This protocol is a widely used and reliable method for the reductive amination of anilines.[1]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-ethylaniline (1.0 equivalent).

  • Dissolve the 3-ethylaniline in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • To this solution, add acetaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

2. Reduction:

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions. The addition is mildly exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude N,3-diethylaniline.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol provides an alternative using the more common and less expensive reducing agent, sodium borohydride.

1. Imine Formation:

  • In a round-bottom flask, dissolve 3-ethylaniline (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Stir the mixture at room temperature for 2 hours to allow for imine formation. The formation of the imine can be monitored by TLC.

2. Reduction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

3. Work-up and Purification:

  • Quench the reaction by carefully adding water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude N,3-diethylaniline via silica gel column chromatography.

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This method is a greener alternative, avoiding the use of hydride reducing agents.

1. Reaction Setup:

  • In a hydrogenation vessel, combine 3-ethylaniline (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a solvent such as ethanol or 2-propanol/water (9:1 v/v).[2]

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the mixture.

2. Hydrogenation:

  • If using gaseous hydrogen, pressurize the vessel with hydrogen gas (H₂) and stir the mixture vigorously at room temperature. The reaction is typically complete within 24 hours.

  • Alternatively, ammonium (B1175870) formate (B1220265) can be used as an in situ hydrogen donor. Add ammonium formate (10 equivalents) to the reaction mixture and stir at room temperature for 30 minutes.[2]

3. Work-up and Purification:

  • After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • If ammonium formate was used, dilute the residue with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Data Presentation

Parameter3-Ethylaniline (Precursor)N,3-diethylaniline (Final Product)Reference
Molecular Formula C₈H₁₁NC₁₀H₁₅N
Molecular Weight 121.18 g/mol 149.23 g/mol [3]
Appearance Colorless to pale yellow liquidColorless to yellowish liquid
Boiling Point 214-216 °C~215-217 °C
¹H NMR (CDCl₃, 400 MHz) See specific literatureExpected δ (ppm): ~7.1 (t), ~6.6-6.5 (m), ~3.1 (q), ~2.6 (q), ~1.2 (t), ~1.2 (t)Based on similar structures[1]
¹³C NMR (CDCl₃, 101 MHz) See specific literatureExpected δ (ppm): ~148, ~145, ~129, ~116, ~113, ~110, ~44, ~29, ~15, ~13Based on similar structures[1]
IR (Neat, cm⁻¹) See specific literatureExpected Peaks: ~3400 (N-H stretch), ~3050 (Ar C-H), ~2970, 2870 (Alkyl C-H), ~1600, 1500 (Ar C=C)Based on similar structures[4]
Mass Spec (EI, m/z) See specific literatureExpected [M]⁺: 149, Fragments: 134, 120, 106, 77Based on similar structures[5]

Experimental Workflow and Signaling Pathway Diagrams

Reductive_Amination_Workflow Experimental Workflow for the Synthesis of N,3-diethylaniline start Start: 3-Ethylaniline & Acetaldehyde dissolve Dissolve in Dichloromethane start->dissolve imine_formation Stir for 20-30 min (Imine Formation) dissolve->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->add_reducing_agent reduction Stir for 12-24 h (Reduction) add_reducing_agent->reduction quench Quench with aq. NaHCO3 reduction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Final Product: N,3-diethylaniline purification->product

Caption: Workflow for N,3-diethylaniline synthesis.

Reductive_Amination_Mechanism Reductive Amination Signaling Pathway reactants 3-Ethylaniline (Primary Amine) + Acetaldehyde (Aldehyde) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack imine Imine Intermediate hemiaminal->imine Dehydration water H₂O hemiaminal->water iminium Iminium Ion (Protonated Imine) imine->iminium Protonation (if acidic) product N,3-diethylaniline (Secondary Amine) imine->product Reduction (direct) iminium->product Reduction reducing_agent Reducing Agent (e.g., [H]⁻ source) reducing_agent->imine reducing_agent->iminium

Caption: Mechanism of reductive amination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on 3,5-Diethylaniline in Corrosion Inhibitor Formulations

Introduction

Organic compounds, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors for various metals and alloys in acidic environments. Aniline (B41778) and its derivatives have been recognized for their potential to mitigate corrosion by adsorbing onto the metal surface and creating a protective barrier. This application note explores the use of this compound as a potential corrosion inhibitor, drawing upon existing research on analogous aniline compounds. While specific data on this compound is limited, the principles and methodologies outlined here provide a robust framework for its evaluation and application in corrosion inhibitor formulations.

The inhibition mechanism of aniline derivatives primarily involves the adsorption of the molecule onto the metal surface. This can occur through the electrostatic interaction between the protonated amine group and the negatively charged metal surface (physisorption) or through the donation of lone pair electrons from the nitrogen atom to the vacant d-orbitals of the metal (chemisorption). The presence of electron-donating groups, such as the ethyl groups in this compound, is expected to enhance the electron density on the nitrogen atom, thereby promoting stronger adsorption and higher inhibition efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various aniline derivatives, which can serve as a reference for predicting the performance of this compound.

Table 1: Corrosion Inhibition Efficiencies of Aniline Derivatives on Mild Steel in 3% HF

InhibitorConcentration (mM)Inhibition Efficiency (%)
Aniline (AL)25.0Not specified, but lowest
N,N-Dimethylaniline (DMA)25.0Lower than PTD
p-Toluidine (PTD)25.0Lower than PPD
p-Phenitidine (PPD)25.0Lower than PAD
p-Anisidine (PAD)25.0Highest
Data sourced from a study on the corrosion inhibition of mild steel in 3% hydrofluoric acid. The exact percentage values were not provided in the abstract, but a clear ranking of inhibition efficiency was established.[1]

Table 2: Electrochemical Parameters for Benzylidene-Aniline Derivatives on Carbon Steel in 1 M HCl

InhibitorConcentration (M)Corrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)
Blank-Not specified-
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF)10⁻³Not specified89.72
(E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM)10⁻³Not specified85.71
Data from a study on benzylidene-aniline derivatives in 1 M hydrochloric acid.[2]

Experimental Protocols

Detailed methodologies for evaluating the corrosion inhibition properties of this compound are provided below. These protocols are based on standard techniques used in corrosion research.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without the inhibitor.

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound (inhibitor)

  • Acetone, distilled water

  • Analytical balance (precision ±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons.

  • Prepare the corrosive solution with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with urotropine), wash with distilled water, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (metal specimen)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

    • Counter electrode (e.g., platinum foil or graphite (B72142) rod)

  • Corrosive solution with and without inhibitor

a) Potentiodynamic Polarization:

This technique measures the current response of the working electrode to a controlled change in potential.

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS):

EIS measures the impedance of the working electrode over a range of frequencies to characterize the metal/solution interface.

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      • Where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Methods cluster_analysis Data Analysis p1 Metal Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Weighing p2->p3 t1 Gravimetric Analysis p3->t1 t2 Electrochemical Analysis p3->t2 a1 Calculate Corrosion Rate t1->a1 e1 Potentiodynamic Polarization t2->e1 e2 EIS t2->e2 e1->a1 a2 Determine Inhibition Efficiency e2->a2 a1->a2 a3 Analyze Adsorption Isotherm a2->a3

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_inhibitor This compound cluster_metal Metal Surface cluster_interaction Adsorption & Protection inhibitor C₆H₃(C₂H₅)₂NH₂ adsorption Adsorption on Surface inhibitor->adsorption Donation of N lone pair electrons metal Fe (Metal) metal->adsorption Acceptance into vacant d-orbitals protection Protective Film Formation adsorption->protection reduction Corrosion Rate Reduction protection->reduction

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Curing of 3,5-Diethylaniline with Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the curing temperature for 3,5-Diethylaniline when used with epoxy resins. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an epoxy curing agent?

This compound is an aromatic amine that serves as a curing agent (hardener) for epoxy resins. Aromatic amines are known for imparting high thermal stability and excellent chemical resistance to the cured epoxy network. The selection of a specific curing agent like this compound is often dictated by the desired mechanical properties, thermal resistance, and processing characteristics of the final cured product.

Q2: What is the general mechanism of epoxy curing with an amine agent like this compound?

The curing process involves the reaction of the amine groups (-NH2) on the this compound molecule with the epoxide groups of the epoxy resin. This is a polyaddition reaction that forms a highly cross-linked, three-dimensional polymer network. The resulting thermoset material is rigid and does not melt upon heating.

Q3: How does the curing temperature affect the final properties of the epoxy?

The curing temperature significantly influences the rate of the curing reaction and the final properties of the thermoset. An optimal curing temperature ensures a complete reaction, leading to maximum cross-link density and, consequently, the best possible thermal and mechanical properties. Insufficient temperature can result in an incomplete cure, while excessive temperature might lead to degradation or uncontrolled exothermic reactions. The glass transition temperature (Tg) of the cured epoxy is strongly dependent on the cure schedule.[1]

Q4: What is the typical stoichiometry for mixing this compound with an epoxy resin?

For optimal properties, the epoxy resin and the amine curing agent should be mixed in a stoichiometric ratio. This means that for every epoxy group in the resin, there should be one reactive amine hydrogen from the this compound. To calculate the correct mix ratio, you will need the amine hydrogen equivalent weight (AHEW) of the this compound and the epoxy equivalent weight (EEW) of the resin. Non-stoichiometric amounts can lead to undesirable properties, such as a lower degree of crosslinking or an incomplete cure.

Troubleshooting Guide

This guide addresses common issues that may arise during the curing process of epoxy resins with this compound.

Q1: My epoxy is not curing or is only partially cured. What could be the cause?

  • Incorrect Mix Ratio: Ensure that the this compound and epoxy resin were mixed in the correct stoichiometric ratio. An excess or deficiency of the curing agent can lead to an incomplete reaction.

  • Insufficient Curing Temperature: Aromatic amines like this compound typically require elevated temperatures to achieve a full cure.[2] Room temperature curing may not be sufficient. Refer to the data sheet for the recommended curing schedule or determine the optimal temperature experimentally.

  • Low Ambient Temperature: Curing at temperatures below the recommended range can significantly slow down or halt the reaction.

  • Improper Mixing: Thoroughly mix the resin and curing agent to ensure a homogeneous mixture. Unmixed portions will not cure properly.

Q2: The surface of my cured epoxy has a waxy or oily film. What is this and how can I fix it?

This phenomenon is known as "amine blush." It is a common issue with amine curing agents and is caused by the reaction of the amine with moisture and carbon dioxide in the air, forming a carbamate (B1207046) layer on the surface.[3][4]

  • Prevention:

    • Control the humidity in your workspace, ideally keeping it below 60%.[5]

    • Maintain a consistent and appropriate curing temperature.

    • Ensure good air circulation, but avoid direct drafts.

  • Removal:

    • The blush can often be removed by washing the surface with warm, soapy water and a non-abrasive cloth.[5]

    • For stubborn blush, a light sanding followed by cleaning with a solvent like isopropyl alcohol may be necessary.[5]

Q3: The cured epoxy is brittle. How can I improve its toughness?

  • Curing Schedule: An incomplete cure can result in a brittle material. Ensure that the epoxy has been cured for the recommended time at the optimal temperature. A post-curing step at a slightly higher temperature can sometimes improve toughness.

  • Formulation: While this compound can produce a rigid and thermally stable epoxy, blending it with a more flexible amine hardener can increase the toughness of the final product.[2]

  • Stoichiometry: An off-ratio mix can lead to a less-than-ideal polymer network, which can manifest as brittleness.

Q4: My epoxy cured too quickly and generated excessive heat. What happened?

  • Exothermic Reaction: The reaction between amines and epoxies is exothermic, meaning it generates heat.[2]

  • Mass of Material: A large mass of mixed epoxy and curing agent will generate more heat, which can accelerate the reaction in a feedback loop, leading to a rapid, uncontrolled cure (an "exotherm").[2]

  • Mitigation:

    • Mix smaller batches of the resin and hardener.

    • Pour the mixed system into a thinner layer to allow for better heat dissipation.

    • Use a curing agent with lower reactivity if a longer pot life is needed.

Quantitative Data

The following table provides representative data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an aromatic amine curing agent, which can be used as a general guideline for systems involving this compound. The exact values will vary depending on the specific epoxy resin used and the experimental conditions.

ParameterTypical Value RangeDescription
Onset Curing Temperature 120 - 150 °CThe temperature at which the curing reaction begins to be significant.
Peak Exothermic Temperature 150 - 180 °CThe temperature at which the curing reaction proceeds at its maximum rate.
Recommended Cure Schedule 1-2 hours at 150 °CA typical starting point for achieving a good degree of cure. Post-curing may be required.
Glass Transition Temperature (Tg) 140 - 180 °CThe temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state. A higher Tg indicates a more complete cure and better thermal stability.[1][6]
Gel Time at 150 °C 10 - 30 minutesThe time it takes for the liquid resin mixture to transition to a gel-like state.

Note: This data is representative of aromatic amine-cured epoxy systems and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)

Objective: To determine the optimal curing temperature range for a this compound and epoxy resin system by analyzing the heat flow during the curing reaction.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • This compound

  • Epoxy resin (e.g., DGEBA)

  • Precision balance

  • Mixing container and stirrer

Methodology:

  • Sample Preparation:

    • Accurately weigh the this compound and epoxy resin in the correct stoichiometric ratio into a mixing container.

    • Thoroughly mix the components until a homogeneous mixture is achieved.

    • Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.

    • Seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected curing range (e.g., 250 °C).[7]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an exothermic peak representing the curing reaction.

    • Onset Temperature: The temperature at which the exothermic peak begins. This is the initial curing temperature.

    • Peak Temperature: The temperature at the apex of the exothermic peak, indicating the maximum rate of reaction.

    • Heat of Cure (ΔH): The total area under the exothermic peak, which is proportional to the total heat evolved during the reaction.

    • The optimal curing temperature is typically in the range between the onset and peak temperatures. A multi-step curing process, starting at a lower temperature and ramping up, is often beneficial.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Epoxy Curing Issues start Start: Curing Issue Observed issue_type What is the primary issue? start->issue_type incomplete_cure Incomplete or Partial Cure issue_type->incomplete_cure Not fully hardened surface_defect Surface Defects (e.g., waxy film) issue_type->surface_defect Surface is tacky/waxy brittle_product Brittle Cured Product issue_type->brittle_product Easily fractures rapid_cure Rapid Cure / High Exotherm issue_type->rapid_cure Cured too fast check_ratio Verify Stoichiometric Mix Ratio incomplete_cure->check_ratio is_blush Is it Amine Blush? surface_defect->is_blush review_cure_schedule Optimize Cure Schedule (Post-Cure) brittle_product->review_cure_schedule reduce_mass Reduce Batch Size rapid_cure->reduce_mass check_temp Review Curing Temperature and Time check_ratio->check_temp Ratio is correct solution_ratio Adjust Mix Ratio check_ratio->solution_ratio Ratio is incorrect check_mixing Assess Mixing Thoroughness check_temp->check_mixing Temp/Time are correct solution_temp Increase Cure Temperature/Time check_temp->solution_temp Temp/Time are too low solution_mixing Improve Mixing Technique check_mixing->solution_mixing Mixing was poor end Issue Resolved check_mixing->end Mixing was inadequate -> Improve mixing is_blush->check_mixing No control_env Control Humidity and Temperature is_blush->control_env Yes remove_blush Clean Surface (Soap/Water, IPA) control_env->remove_blush remove_blush->end check_formulation Consider Reformulating with Flexibilizer review_cure_schedule->check_formulation check_formulation->end improve_heat_dissipation Pour into Thinner Sections reduce_mass->improve_heat_dissipation improve_heat_dissipation->end solution_ratio->end solution_temp->end solution_mixing->end

Caption: Troubleshooting workflow for common epoxy curing issues.

DSCProtocol Experimental Workflow for DSC Analysis start Start: Prepare Materials mix Accurately weigh and mix This compound and Epoxy Resin (Stoichiometric Ratio) start->mix prepare_sample Weigh 5-10 mg of the mixture into an aluminum DSC pan and seal mix->prepare_sample prepare_ref Prepare an empty, sealed DSC pan as a reference prepare_sample->prepare_ref load_dsc Load sample and reference pans into the DSC instrument prepare_ref->load_dsc run_dsc Heat at a constant rate (e.g., 10 °C/min) from ambient to ~250 °C load_dsc->run_dsc analyze Analyze the resulting thermogram for onset, peak, and ΔH run_dsc->analyze determine_temp Determine optimal cure temperature range (between onset and peak) analyze->determine_temp end End: Optimal Cure Temperature Determined determine_temp->end

Caption: Workflow for determining optimal cure temperature via DSC.

References

Side reactions and byproduct formation in 3,5-Diethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 3,5-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and regioselective method for the synthesis of this compound is the reduction of 3,5-diethylnitrobenzene. This precursor can be synthesized via Friedel-Crafts alkylation of nitrobenzene. Direct alkylation of aniline (B41778) is generally not recommended as it leads to a mixture of N-alkylated and poly-C-alkylated products and is difficult to control to obtain the desired 3,5-disubstituted isomer.[1][2] The reduction of the nitro group is typically high-yielding and can be achieved using various reagents.

Q2: I've observed an orange or reddish color in my reaction mixture during the reduction of 3,5-diethylnitrobenzene. What is the likely cause?

A2: The appearance of a distinct color, such as orange or red, during the reduction of a nitroaromatic compound often indicates the formation of dimeric condensation byproducts. These can form from the reaction of partially reduced intermediates. The most common colored byproducts are azoxy (pale yellow/orange) and azo (orange/red) compounds. Their formation is often promoted by incomplete reduction or specific pH and temperature conditions.

Q3: My yield of this compound is significantly lower than expected. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reducing agent may have been insufficient in quantity or may have degraded. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Byproduct Formation: As mentioned in Q2, the formation of azoxy and azo compounds can consume the starting material and reduce the yield of the desired aniline.

  • Product Loss During Workup: this compound has some solubility in acidic aqueous solutions due to the formation of the anilinium salt. Ensure thorough extraction with an organic solvent after basification of the reaction mixture. Emulsion formation during extraction can also lead to product loss.

  • Volatilization: Although the boiling point of this compound is relatively high, it can be lost during solvent removal under high vacuum if not properly chilled.

Q4: My final product is a dark color, even after distillation. What causes this, and how can I fix it?

A4: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities over time.[3] This process can be accelerated by exposure to light and heat. To obtain a colorless product, it's essential to perform the final purification step, such as vacuum distillation, carefully and to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial, preferably refrigerated. Distilling from a small amount of zinc dust can sometimes help prevent oxidation during distillation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction is sluggish or incomplete (TLC/GC shows significant starting material). 1. Insufficient or degraded reducing agent.2. Low reaction temperature.3. Ineffective catalyst (if applicable).1. Add more reducing agent in portions and monitor progress.2. Gradually increase the reaction temperature, ensuring it stays within the optimal range for the chosen method.3. If using a catalyst (e.g., Pd/C), ensure it is not poisoned and is adequately dispersed.
Multiple unexpected spots on TLC plate. 1. Formation of reduction intermediates (nitroso, hydroxylamine).2. Formation of dimeric byproducts (azoxy, azo compounds).3. Over-reduction of the aromatic ring (unlikely under standard conditions but possible with aggressive reagents).1. Ensure sufficient reducing agent and reaction time to drive the reaction to completion.2. Optimize reaction conditions (temperature, pH) to minimize side reactions.3. Isolate and characterize byproducts using GC-MS or LC-MS to understand the side reactions occurring.
Difficulty in separating the product from byproducts. Boiling points of byproducts are close to that of this compound.1. Use fractional vacuum distillation with an efficient column (e.g., Vigreux or packed column) for purification.[5]2. For small-scale purification or removal of stubborn impurities, silica (B1680970) gel column chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used.[5][6]
Product darkens rapidly after purification. Air oxidation.Store the purified this compound under an inert atmosphere (N₂ or Ar), protected from light, and refrigerated.

Byproduct Formation Data

The following table summarizes potential byproducts in the synthesis of this compound via the reduction of 3,5-diethylnitrobenzene. The relative amounts can vary significantly based on the chosen reducing agent and reaction conditions.

Byproduct Chemical Structure Molecular Weight ( g/mol ) Typical Observation Method Notes on Formation
3,5-DiethylnitrosobenzeneC₁₀H₁₃NO163.22GC-MS, LC-MSTransient intermediate; can dimerize.
N-(3,5-Diethylphenyl)hydroxylamineC₁₀H₁₅NO165.23GC-MS, LC-MSKey intermediate in the reduction pathway.
3,3',5,5'-TetraethylazoxybenzeneC₂₀H₂₆N₂O310.44GC-MS, LC-MS, TLC (colored spot)Formed by condensation of nitrosobenzene (B162901) and hydroxylamine (B1172632) intermediates.
3,3',5,5'-TetraethylazobenzeneC₂₀H₂₆N₂294.44GC-MS, LC-MS, TLC (colored spot)Formed by further reduction of the azoxy compound or condensation of intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3,5-diethylnitrobenzene using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Materials:

  • 3,5-Diethylnitrobenzene (1 equivalent)

  • Ethanol or Ethyl Acetate (solvent)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Hydrogen gas (H₂)

  • Celite or filter aid

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,5-diethylnitrobenzene in a suitable solvent like ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots using TLC or GC. The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Purification by Fractional Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

Procedure:

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Begin stirring and slowly apply vacuum.

  • Gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities in a preliminary fraction.

  • Carefully collect the main fraction of this compound at its boiling point under the applied vacuum.

  • Leave the high-boiling residue, which contains polymeric or dimeric byproducts, in the distillation flask.

  • Store the purified product under an inert atmosphere.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_and_Side_Reactions Start 3,5-Diethylnitrobenzene Intermediate1 3,5-Diethylnitrosobenzene Start->Intermediate1 [H] Intermediate2 N-(3,5-Diethylphenyl)hydroxylamine Intermediate1->Intermediate2 Byproduct1 3,3',5,5'-Tetraethylazoxybenzene Intermediate1->Byproduct1 Condensation Product This compound Intermediate2->Product [H] Intermediate2->Byproduct1 Byproduct2 3,3',5,5'-Tetraethylazobenzene Byproduct1->Byproduct2 [H]

Caption: Main reduction pathway and formation of dimeric byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Progress Monitor Reaction (TLC/GC) Start->Check_Progress Is_Complete Reaction Complete? Check_Progress->Is_Complete Incomplete Incomplete Reaction Is_Complete->Incomplete No Workup Perform Aqueous Workup Is_Complete->Workup Yes Add_Reagent Add more reducing agent or prolong reaction time Incomplete->Add_Reagent Add_Reagent->Check_Progress Purify Purify Product (Distillation/Chromatography) Workup->Purify Low_Yield Low Yield? Purify->Low_Yield Final_Product Pure this compound Low_Yield->Final_Product No Check_Byproducts Analyze for Byproducts (GC-MS) Review workup procedure Low_Yield->Check_Byproducts Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Improving the solubility of 3,5-Diethylaniline in resin systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diethylaniline in resin systems. The following sections address common challenges related to solubility and incorporation of this aromatic amine into epoxy and vinyl ester resin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in resin systems?

This compound is an aromatic amine that can be used as a curing agent or co-curing agent for epoxy and vinyl ester resins. Aromatic amines are known for imparting excellent mechanical properties, high thermal stability, and chemical resistance to the cured polymer network.[1] The ethyl groups on the aniline (B41778) ring can influence its reactivity and compatibility with different resin matrices.

Q2: I am observing cloudiness or haziness after mixing this compound with my epoxy resin. What is the cause?

Cloudiness or haziness upon mixing is a strong indicator of poor solubility or miscibility of the this compound in the epoxy resin at the given concentration and temperature. This can lead to an inhomogeneous cure, resulting in suboptimal physical properties and potential surface defects.

Q3: Can the solubility of this compound be improved in my resin system?

Yes, several strategies can be employed to improve the solubility of this compound:

  • Co-solvents/Reactive Diluents: The introduction of a compatible co-solvent or a reactive diluent can significantly enhance solubility.[2]

  • Temperature Adjustment: Gently warming the resin and/or the this compound before mixing can increase solubility. However, excessive heat can accelerate the curing reaction, reducing the pot life.

  • Chemical Modification: While more complex, modifying the resin or the amine itself can improve compatibility. This is an advanced technique typically explored during formulation development.

  • Use of Adjuvants: Surfactants or other additives can sometimes be used to improve the dispersion and compatibility of the amine in the resin.

Q4: Are there any specific solvents that are effective for dissolving this compound?

Based on data for related compounds, the following solvent classes are likely to be effective:

  • Polar Aprotic Solvents: Such as acetone, and ethyl acetate.

  • Polar Protic Solvents: Such as methanol (B129727) and ethanol, may show good solubility.[3]

  • Aromatic Hydrocarbons: Such as toluene (B28343) and xylene.

  • Chlorinated Solvents: Such as chloroform.[4]

It is crucial to ensure that any solvent used is compatible with the entire resin system and the intended application, as residual solvent can affect the final properties of the cured product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound in resin systems.

Problem Potential Cause Troubleshooting Steps
Incomplete Dissolution - Poor intrinsic solubility of this compound in the specific resin. - Mixing at too low a temperature. - Insufficient mixing time or shear.- Increase Temperature: Gently warm the resin component before adding the this compound. Monitor viscosity and pot life, as heat will accelerate curing. - Use a Co-solvent/Reactive Diluent: Introduce a low-viscosity, compatible solvent or reactive diluent (e.g., styrene (B11656) for vinyl ester resins) to the resin before adding the amine. Start with a small percentage (e.g., 5-10 wt%) and assess the impact on solubility and final properties. - Optimize Mixing: Increase mixing time and ensure thorough agitation to promote dissolution. Use a mechanical stirrer for viscous resins.
Phase Separation (Cloudiness develops over time) - Limited solubility, leading to supersaturation and subsequent phase separation. - Temperature fluctuations affecting solubility. - Incompatibility with other additives in the formulation.- Formulation Adjustment: Reduce the concentration of this compound if possible. - Maintain Stable Temperature: Ensure a consistent temperature throughout the mixing and initial curing stages. - Evaluate Additive Compatibility: If other additives are present, assess their impact on the solubility of the amine. Consider adding them in a different order or finding more compatible alternatives.
Amine Blush (Greasy or waxy film on the cured surface) - Reaction of the amine curing agent with moisture and carbon dioxide in the air. This is more common with some aliphatic amines but can occur with aromatic amines under high humidity conditions. - Incompatibility can exacerbate this issue by causing amine migration to the surface.- Control Humidity: Work in a controlled environment with low humidity (ideally below 60%). - Improve Airflow: Ensure good, but not excessive, air circulation over the curing surface. - Post-Cure Cleaning: If amine blush occurs, it can often be removed by washing the surface with warm, soapy water, followed by a solvent wipe (e.g., isopropanol), after the initial cure.
Inconsistent Curing (Some areas remain tacky or soft) - Poor dispersion of this compound in the resin, leading to localized areas with incorrect stoichiometry.- Ensure Homogeneous Mixing: Scrape the sides and bottom of the mixing container thoroughly to ensure all components are well incorporated. - Visual Inspection: Before application, visually inspect the mixture for any signs of inhomogeneity, such as streaks or cloudiness.

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Liquid Resin System

This protocol outlines a method for determining the saturation solubility of this compound in a liquid resin at a specific temperature.

Materials:

  • This compound

  • Liquid resin (e.g., Bisphenol A diglycidyl ether, vinyl ester resin)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Glass vials with sealed caps

  • Syringe with a chemically resistant filter (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the liquid resin to several vials.

    • To each vial, add an excess amount of this compound. The goal is to have undissolved amine present at equilibrium.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 40 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection:

    • After equilibration, stop the agitation and allow the vials to sit undisturbed at the set temperature for a few hours to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated resin solution) using a syringe fitted with a filter to remove any undissolved droplets.

  • Analysis:

    • Accurately dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound in the resin.

  • Calculation:

    • Calculate the solubility in grams per 100 grams of resin or other desired units based on the measured concentration and the dilution factor.

Diagrams

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add known volume of resin to vials prep2 Add excess this compound prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Equilibrate sample1 Settle undissolved amine equil1->sample1 Stop Agitation sample2 Withdraw supernatant with filtered syringe sample1->sample2 analysis1 Dilute sample sample2->analysis1 Prepare for Analysis analysis2 Analyze by HPLC/GC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound in a liquid resin.

troubleshooting_logic cluster_temp Temperature Adjustment cluster_solvent Co-solvent/Reactive Diluent cluster_mixing Mixing Technique start Issue: Poor Solubility of this compound temp1 Gently warm resin start->temp1 solvent1 Select compatible solvent start->solvent1 mixing1 Increase mixing time start->mixing1 temp2 Monitor pot life temp1->temp2 end Improved Solubility temp2->end solvent2 Add small percentage to resin solvent1->solvent2 solvent3 Assess impact on properties solvent2->solvent3 solvent3->end mixing2 Ensure thorough agitation mixing1->mixing2 mixing2->end

Caption: Logical workflow for troubleshooting poor solubility of this compound in resin systems.

References

Technical Support Center: 3,5-Diethylaniline Storage and Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the discoloration of 3,5-Diethylaniline during storage.

Troubleshooting Guide

Discoloration of this compound from a colorless or pale yellow liquid to a darker yellow or brown hue is a common issue indicating potential degradation. This guide will help you identify the cause and take appropriate action.

IssueProbable Cause(s)Recommended Solution(s)
Initial Discoloration (Yellowing) Exposure to air (oxidation).[1][2][3]Store under an inert atmosphere (Nitrogen or Argon). Ensure the container is tightly sealed.[4]
Exposure to light (photo-oxidation).[2]Store in an amber or opaque container to block light.
Rapid or Dark Discoloration (Brown/Red) Elevated storage temperature.[4][5]Store in a refrigerator at a reduced temperature.
Presence of metal ion impurities.[4]Use high-purity this compound and store in glass containers. If contamination is suspected, purification may be required.
Inconsistent Experimental Results Use of discolored (degraded) this compound.Verify the purity of the material using HPLC or GC analysis.[4] For sensitive applications, use a fresh, unopened batch or purify the discolored material.[4]

Frequently Asked Questions (FAQs)

Q1: What causes this compound to change color during storage?

A1: The discoloration of this compound is primarily due to atmospheric oxidation.[2] When exposed to oxygen in the air, aromatic amines can form colored oxidation products, such as N-oxides and quinoneimines.[1][3] This process can be accelerated by exposure to light and elevated temperatures.[2][4]

Q2: My this compound has turned slightly yellow. Is it still usable?

A2: For many applications, a slight yellowing may not significantly affect the outcome. However, for sensitive experiments where purity is critical, it is advisable to verify the compound's purity using analytical techniques like HPLC or GC.[4] If the discoloration is significant, purification by distillation or chromatography is recommended.[4]

Q3: What is the ideal way to store this compound to prevent discoloration?

A3: To minimize discoloration, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon, and kept in a refrigerator.[4]

Q4: Are there any chemical additives that can prevent the discoloration of this compound?

A4: Yes, various antioxidants and stabilizers can be added to inhibit the discoloration of aromatic amines. These include phenolic compounds (like 2,6-dialkylphenols), hydroxylamine (B1172632) derivatives, and certain light stabilizers.[6][7][8] However, the addition of any stabilizer should be carefully considered, as it may interfere with downstream applications. The concentration of such additives typically ranges from 0.01% to 0.5% by weight.[7][9]

Q5: How can I purify this compound that has discolored?

A5: If your this compound has discolored, it can often be purified by vacuum distillation or column chromatography to remove the colored impurities. After purification, it is crucial to store the compound under the recommended conditions to prevent future degradation.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a this compound sample.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Column: C18 reverse-phase column.

  • Detector: UV detector at a wavelength of 254 nm.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample into the HPLC system. The purity of the sample can be determined by comparing the peak area of the this compound in the sample to the calibration curve. The presence of additional peaks indicates impurities.

Protocol 2: Stabilization of this compound with a Phenolic Antioxidant

This protocol describes a general procedure for adding a stabilizer to this compound for long-term storage.

  • Materials:

    • This compound

    • Phenolic antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, also known as BHT)

    • Inert gas (Nitrogen or Argon)

    • Amber glass storage vial with a PTFE-lined cap

  • Procedure:

    • Place the desired amount of this compound into the amber glass vial.

    • Add the phenolic antioxidant to the this compound at a concentration of 0.05% to 0.1% (w/w).

    • Gently swirl the vial to dissolve the antioxidant.

    • Purge the headspace of the vial with an inert gas for 1-2 minutes.

    • Tightly seal the vial with the PTFE-lined cap.

    • Store the stabilized solution in a refrigerator.

Visualizations

TroubleshootingWorkflow start This compound Discoloration Observed check_severity Assess Severity of Discoloration start->check_severity minor Minor Yellowing check_severity->minor Slight major Significant Darkening (Brown/Red) check_severity->major Severe check_purity Verify Purity (HPLC/GC) minor->check_purity purify Purify (Distillation/Chromatography) major->purify is_pure Purity Acceptable? check_purity->is_pure use_as_is Use with Caution is_pure->use_as_is Yes is_pure->purify No review_storage Review and Improve Storage Conditions use_as_is->review_storage purify->review_storage end Problem Resolved review_storage->end

Caption: Troubleshooting workflow for discolored this compound.

StabilizationProtocol start Start: Fresh this compound add_amine Transfer Amine to Amber Vial start->add_amine add_stabilizer Add Antioxidant (e.g., BHT, 0.05-0.1% w/w) add_amine->add_stabilizer dissolve Gently Swirl to Dissolve add_stabilizer->dissolve purge Purge Headspace with Inert Gas (N2/Ar) dissolve->purge seal Tightly Seal Vial purge->seal store Store in Refrigerator seal->store end End: Stabilized for Long-Term Storage store->end

Caption: Experimental workflow for stabilizing this compound.

References

Technical Support Center: 3,5-Diethylaniline in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the use of 3,5-Diethylaniline (3,5-DEA) in polymerization reactions. Given its structural similarity and comparable reactivity, information on Diethyltoluenediamine (DETDA) is also referenced as a close analog.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Issues

Q1: My polymerization reaction with this compound is not proceeding, or the yield is very low. What are the possible causes?

A1: Several factors can contribute to low or no polymer formation:

  • Inert Atmosphere: Amine groups, especially in aromatic amines like 3,5-DEA, can be susceptible to oxidation. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can inhibit polymerization.

  • Monomer Purity: Impurities in the this compound monomer can act as chain terminators or poison the catalyst. It is crucial to use high-purity monomer. If you suspect impurities, consider purifying the 3,5-DEA by distillation or chromatography.

  • Moisture: Water can react with isocyanates in polyurethane and polyurea formations, leading to the formation of gaseous carbon dioxide and urea (B33335) linkages, which can cause bubbles in the final product and alter the stoichiometry. Ensure all reactants and solvents are anhydrous.

  • Incorrect Stoichiometry: An improper ratio of reactants is a common cause of polymerization failure. Carefully calculate and measure the stoichiometric amounts of your monomers and curing agents. For epoxy-amine systems, it's generally recommended to have one active amine hydrogen for each epoxide group to achieve optimal properties.[1]

  • Low Temperature: While some reactions are highly exothermic, an initial low temperature might not provide sufficient activation energy for the polymerization to begin. Gentle heating might be necessary, but this should be carefully controlled to avoid runaway reactions.

Issues Specific to Polyurethane/Polyurea Systems

Q2: The pot life of my polyurethane/polyurea system with this compound is too short, and it gels almost instantly. How can I control the reaction rate?

A2: this compound is a highly reactive aromatic amine. Its reaction with isocyanates is very fast, which can make processing difficult.[2] Here are some strategies to manage the reaction rate:

  • Lowering the Temperature: Reducing the initial temperature of the reactants can significantly slow down the reaction, providing a longer processing window.

  • Solvent Dilution: Using an appropriate, anhydrous solvent can dilute the reactants and reduce the reaction rate.

  • Blending with a Slower Amine: You can create a blend of this compound with a less reactive amine to achieve a more controllable pot life.

  • Steric Hindrance: The ethyl groups on 3,5-DEA provide some steric hindrance, but if the reaction is still too fast, consider using an even more sterically hindered amine in your formulation.

Q3: My final polyurethane/polyurea elastomer is brittle. How can I improve its flexibility?

A3: Brittleness in polyurethane/polyurea elastomers is often related to the hard segment content and crosslink density.

  • Adjusting the Soft Segment/Hard Segment Ratio: this compound contributes to the hard segments of the polymer. To increase flexibility, you can increase the proportion of the soft segment (the long-chain polyol or polyamine).

  • Choice of Polyol/Polyamine: The molecular weight and type of polyol or polyamine used for the soft segment have a significant impact on the flexibility of the final polymer. Longer, more flexible chains will result in a less rigid elastomer.

  • Chain Extender Blends: Blending 3,5-DEA with other chain extenders can modify the properties of the hard segments and improve the overall flexibility of the elastomer.

Issues Specific to Epoxy Systems

Q4: I'm observing a greasy or tacky surface on my epoxy cured with this compound. What is causing this?

A4: A greasy or tacky surface on an amine-cured epoxy is often due to a phenomenon called "amine blush."

  • Reaction with Carbon Dioxide and Moisture: Amine blush is the result of the amine curing agent reacting with carbon dioxide and moisture in the air to form carbamates on the surface of the epoxy.[3] This can be mitigated by working in a controlled environment with low humidity.

  • Incomplete Curing: If the curing temperature is too low or the curing time is insufficient, the polymerization may not go to completion, leaving unreacted components on the surface. Ensure you are following the recommended curing schedule.

  • Incorrect Mix Ratio: An excess of the amine curing agent can also lead to a tacky surface. Double-check your stoichiometry.

Q5: The cured epoxy is not achieving the expected hardness or thermal stability. What should I check?

A5: The final properties of the cured epoxy are highly dependent on the degree of crosslinking.

  • Curing Schedule: Aromatic amines like 3,5-DEA often require an elevated temperature cure to achieve full crosslinking and develop optimal properties. A post-curing step at a higher temperature is often beneficial.

  • Purity of Reactants: As with other polymerization reactions, impurities in either the epoxy resin or the this compound can interfere with the curing process and negatively impact the final properties.

  • Stoichiometry: An off-ratio mix will result in an incomplete reaction and a polymer network with suboptimal properties.

Quantitative Data

The following table summarizes the effect of blending Diethyltoluenediamine (DETDA), a close analog of this compound, with 4,4'-Methylenebis(2-chloroaniline) (MOCA) on the properties of a Reaction Injection Molding (RIM) polyurethane system. This illustrates how blending chain extenders can be used to tailor the processing characteristics and final properties of the polymer.

Mol Ratio (DETDA:MOCA)Gel Time (seconds)Tensile Strength (psi)Elongation (%)
100:0< 13841190
50:503.64755150
Data sourced from a comparative example in a RIM application.[4]

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Elastomer using a Two-Step Method

This protocol is a general guideline for the synthesis of a polyurethane elastomer using a prepolymer approach with an aromatic diamine chain extender like this compound.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., Toluene diisocyanate - TDI)

  • This compound (chain extender)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Catalyst (optional, e.g., Dibutyltin dilaurate)

Procedure:

  • Drying of Reagents: Thoroughly dry the polyol and solvent to remove any moisture. This compound should also be handled under anhydrous conditions.

  • Prepolymer Synthesis:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (e.g., 60-80°C) under a nitrogen blanket.

    • Slowly add the diisocyanate to the polyol with constant stirring. An exothermic reaction will occur. Maintain the temperature within the desired range.

    • Continue stirring for 1-2 hours to ensure the completion of the prepolymer formation. The NCO content of the prepolymer can be monitored by titration.

  • Chain Extension:

    • Dissolve the this compound in the anhydrous solvent in a separate container.

    • Cool the prepolymer to a suitable temperature to control the reaction rate upon addition of the chain extender.

    • Add the this compound solution to the prepolymer with vigorous stirring. If a catalyst is used, it can be added at this stage.

    • The viscosity of the mixture will increase as the polymerization proceeds.

  • Casting and Curing:

    • Pour the polymerizing mixture into a preheated mold.

    • Cure the elastomer in an oven at a specified temperature and time. A typical curing cycle might be 2-4 hours at 100-120°C, followed by a post-cure at a slightly higher temperature for several hours to ensure complete reaction.

  • Characterization:

    • After cooling to room temperature, the elastomer can be demolded and characterized for its mechanical and thermal properties.

Visualizations

Troubleshooting_Polymerization start Start: Polymerization Issue with 3,5-DEA issue What is the primary issue? start->issue no_yield No or Low Polymer Yield issue->no_yield No/Low Yield fast_reaction Reaction Too Fast (Short Pot Life) issue->fast_reaction Too Fast poor_properties Poor Final Polymer Properties issue->poor_properties Poor Properties check_purity Check Monomer Purity no_yield->check_purity check_atmosphere Ensure Inert Atmosphere no_yield->check_atmosphere check_stoichiometry Verify Stoichiometry no_yield->check_stoichiometry check_moisture Check for Moisture no_yield->check_moisture lower_temp Lower Reaction Temperature fast_reaction->lower_temp use_solvent Use Solvent for Dilution fast_reaction->use_solvent blend_amines Blend with Slower Amine fast_reaction->blend_amines brittle Brittle Elastomer poor_properties->brittle tacky_surface Tacky Surface (Epoxy) poor_properties->tacky_surface low_hardness Low Hardness/Stability (Epoxy) poor_properties->low_hardness adjust_ratio Adjust Soft/Hard Segment Ratio brittle->adjust_ratio check_humidity Control Humidity (Amine Blush) tacky_surface->check_humidity optimize_cure Optimize Curing Schedule (Temp/Time) tacky_surface->optimize_cure low_hardness->optimize_cure Polymerization_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing dry_reagents Dry Polyol/Solvents prepolymer Synthesize Prepolymer (Polyol + Diisocyanate) dry_reagents->prepolymer purify_dea Purify 3,5-DEA (if needed) chain_extension Add 3,5-DEA Solution (Chain Extension) purify_dea->chain_extension prepolymer->chain_extension casting Cast into Mold chain_extension->casting curing Cure in Oven casting->curing demold Demold and Characterize curing->demold

References

Minimizing impurities in the industrial production of 3,5-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of 3,5-Diethylaniline

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to minimize impurities during the industrial synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common industrial synthesis route for this compound, and why isn't direct alkylation of aniline (B41778) used?

A1: The common industrial route involves a multi-step process starting from 1,3-diethylbenzene (B91504). This is because the amino group (-NH2) in aniline is an ortho-, para-directing group, meaning direct Friedel-Crafts alkylation would yield 2,4- and 2,6-diethylaniline (B152787) isomers, not the desired 3,5-isomer. The preferred synthesis pathway involves the nitration of 1,3-diethylbenzene to form 1,3-diethyl-5-nitrobenzene, followed by the reduction of the nitro group to yield this compound.

Q2: What are the primary impurities encountered during the synthesis of this compound?

A2: The primary impurities typically arise from two main sources:

  • Nitration Step: Formation of undesired positional isomers, such as 1,3-diethyl-2-nitrobenzene (B12652866) and 1,3-diethyl-4-nitrobenzene. Dinitrated and trinitrated byproducts can also form under harsh conditions.

  • Reduction Step: Incomplete reduction can leave residual 1,3-diethyl-5-nitrobenzene. Side reactions during catalytic hydrogenation may also generate other byproducts.

Q3: How do reaction conditions during the nitration of 1,3-diethylbenzene affect the impurity profile?

A3: Temperature and the composition of the nitrating agent are critical. Using a mixed acid (sulfuric and nitric acid) and maintaining a low reaction temperature (typically below 10°C) is crucial to control the reaction rate, prevent overheating, and minimize the formation of dinitrated byproducts and undesired isomers.

Q4: What are the most effective methods for purifying the final this compound product?

A4: Fractional vacuum distillation is the primary method for purifying crude this compound on an industrial scale. Due to potentially close boiling points of isomeric impurities, a distillation column with a high number of theoretical plates is recommended. For removal of primary and secondary amine impurities in related aniline production, chemical purification by refluxing with acetic anhydride (B1165640) followed by distillation can be employed.[1]

Q5: Which analytical techniques are recommended for purity assessment and impurity quantification?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for accurately determining the purity of this compound and quantifying related impurities like positional isomers.[2] Gas Chromatography (GC) is also suitable for purity analysis and is the standard method for identifying residual solvents from the manufacturing process.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired product and significant formation of byproducts.

  • Possible Cause: Inefficient temperature control during nitration or reduction, or incorrect stoichiometry of reagents.

  • Troubleshooting Steps:

    • Validate temperature monitoring and control systems for all reactors.

    • Review and optimize the molar ratios of the nitrating agents.

    • During catalytic reduction, ensure the catalyst is active and used in the correct proportion.[3]

    • Verify the purity of the 1,3-diethylbenzene starting material.

Issue 2: High prevalence of positional isomers (e.g., 2,5- or 3,4-diethylaniline) in the final product.

  • Possible Cause: The starting 1,3-diethylbenzene may contain other diethylbenzene isomers (1,2- or 1,4-), leading to the formation of corresponding aniline isomers.

  • Troubleshooting Steps:

    • Perform rigorous GC analysis of the incoming 1,3-diethylbenzene raw material to ensure isomeric purity.

    • Optimize the fractional distillation process of the final product to separate closely boiling isomers.[4]

Issue 3: Final product is discolored (yellow to reddish-brown).

  • Possible Cause: Air oxidation of the aniline product. Aromatic amines are prone to oxidation, which forms colored impurities.[5]

  • Troubleshooting Steps:

    • Conduct the final distillation and packaging steps under an inert atmosphere (e.g., nitrogen).[1]

    • Store the final product in sealed, opaque, or amber containers protected from light and air.

    • Consider adding a small amount of an antioxidant if compatible with the final application.

Data Presentation

Table 1: Effect of Nitration Temperature on Isomer Distribution (Illustrative Data)

Reaction Temperature (°C)3,5-isomer (%)2,5-isomer (%)3,4-isomer (%)Dinitro-byproducts (%)
-595.22.12.50.2
594.12.82.80.3
1591.53.94.00.6
2588.05.55.70.8

Table 2: HPLC Method Parameters for Purity Analysis of this compound

ParameterSpecification
HPLC System System with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
(Note: This method is adapted from a standard protocol for a related compound and should be validated for this compound).[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Nitration of 1,3-Diethylbenzene:

    • Charge a reactor with high-purity 1,3-diethylbenzene.

    • Cool the reactor to 0°C.

    • Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture for 1-2 hours while maintaining the low temperature.

    • Quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with a sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Reduction of 1,3-Diethyl-5-nitrobenzene:

    • Dissolve the crude nitro-compound in ethanol (B145695) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[6]

    • Pressurize the vessel with hydrogen gas (H₂) to the required pressure (e.g., 100-500 psig) and stir vigorously at a controlled temperature (e.g., 50-100°C).[4]

    • Monitor the reaction until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.[3]

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude this compound by fractional vacuum distillation.

Protocol 2: HPLC Purity Assessment

  • Preparation:

    • Prepare the mobile phase components as specified in Table 2, filter through a 0.45 µm membrane, and degas.[2]

    • Prepare a standard solution by accurately weighing and dissolving a this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[2]

    • Prepare a sample solution by dissolving the manufactured batch in the mobile phase to a similar concentration.[2]

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Calculate the percentage purity by comparing the peak area of the analyte in the sample to the standard. Quantify impurities using area normalization or an external standard method.[2]

Visualizations

G A Start: 1,3-Diethylbenzene B Nitration (H₂SO₄, HNO₃, <5°C) A->B C Crude 1,3-Diethyl-5-nitrobenzene B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E Crude this compound D->E F Fractional Vacuum Distillation E->F G Final Product: Pure this compound F->G I Impurities Removed: Isomers, Starting Material F->I

Caption: Industrial synthesis workflow for this compound.

G start Problem: High Isomeric Impurity Level q1 Is starting material (1,3-diethylbenzene) pure? start->q1 a1_yes Check Nitration Temperature Control q1->a1_yes Yes a1_no Solution: Source high-purity starting material q1->a1_no No q2 Was temperature maintained <5°C? a1_yes->q2 a2_yes Check Final Purification Efficacy q2->a2_yes Yes a2_no Solution: Improve reactor cooling and monitoring q2->a2_no No end Solution: Increase distillation column efficiency a2_yes->end

Caption: Troubleshooting logic for isomeric impurities.

G A Prepare Mobile Phase and Solutions (Standard & Sample) B Equilibrate HPLC System (Stable Baseline) A->B C Inject Standard Solution (n=5) for System Suitability B->C D Inject Sample Solution C->D E Data Acquisition: Record Chromatogram D->E F Data Analysis: Identify & Integrate Peaks E->F G Calculate Purity and Impurity Profile F->G H Generate Report G->H

Caption: Workflow for HPLC purity assessment.

References

Technical Support Center: The Impact of 3,5-Diethylaniline Purity on Final Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of 3,5-diethylaniline purity on the characteristics of the final polymer. This resource is designed to assist researchers in identifying and resolving common issues encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they be identified?

A1: Commercial grades of this compound may contain several impurities that can affect polymerization. These include:

  • Isomeric Impurities: Other diethylaniline isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-diethylaniline) are common process-related impurities.

  • Unreacted Starting Materials: Residual aniline (B41778) and ethanol (B145695) or ethylene (B1197577) from the synthesis process can be present.

  • Oxidation Products: Exposure to air and light can lead to the formation of colored oligomers and other oxidation byproducts.

Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying these impurities.[1][2][3][4] A typical GC-MS analysis can separate the different isomers and other volatile impurities, providing a detailed purity profile of the monomer.

Q2: How does the purity of this compound impact the molecular weight of the resulting polymer?

Q3: What is the expected effect of this compound purity on the thermal and mechanical properties of the polymer?

A3: The thermal stability and mechanical properties of poly(this compound) are directly influenced by its molecular weight and structural integrity, which are in turn dependent on monomer purity.

  • Thermal Stability: Polymers with higher molecular weights and fewer structural defects, resulting from the use of high-purity monomer, generally exhibit enhanced thermal stability. Impurities can introduce weak links in the polymer backbone, leading to earlier decomposition at lower temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate these properties.[9]

  • Mechanical Properties: Higher molecular weight polymers typically display superior mechanical properties, such as increased tensile strength and modulus. Impurities that lead to lower molecular weight or introduce defects in the polymer chain can result in a more brittle and less robust material.

Q4: Are there any visual indicators of low-purity this compound?

A4: Yes, freshly purified this compound should be a colorless to pale yellow liquid.[10] A darker color, such as brown or reddish-brown, often indicates the presence of oxidation products and other impurities. While color is a useful preliminary indicator, it should not be solely relied upon for assessing purity for sensitive polymerization reactions. Analytical techniques like GC-MS provide a definitive purity assessment.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound.

Problem Potential Cause Recommended Solution
Low Polymer Yield Presence of inhibitor-like impurities: Some impurities can retard or inhibit the polymerization reaction.Purify the this compound monomer using vacuum distillation or recrystallization to remove inhibitors.
Incorrect monomer-to-oxidant ratio: An improper stoichiometric ratio can lead to incomplete polymerization.Optimize the molar ratio of this compound to the oxidant (e.g., ammonium (B1175870) persulfate).
Low Molecular Weight of Polymer Chain termination by impurities: Monofunctional impurities can terminate polymer chain growth prematurely.[5][6]Use high-purity ( >99%) this compound. Consider an additional purification step before use.
Reaction temperature is too high: Higher temperatures can sometimes lead to side reactions and chain termination.Conduct the polymerization at a controlled, lower temperature.
Inconsistent Batch-to-Batch Results Variable monomer purity: Using different batches of this compound with varying purity levels will lead to inconsistent polymer properties.Standardize the purification protocol for the monomer and verify the purity of each batch using GC-MS before polymerization.
Fluctuations in reaction conditions: Inconsistent control of temperature, stirring speed, or addition rate of reactants.Maintain strict control over all reaction parameters for each polymerization.
Poor Polymer Solubility Cross-linking due to impurities: Certain impurities might promote side reactions leading to cross-linked, insoluble polymer networks.Ensure high monomer purity. Analyze for and remove any poly-functional impurities.
Oxidative degradation: Over-oxidation during polymerization can lead to insoluble products.Carefully control the amount of oxidant and the reaction time.

Experimental Protocols

Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. For anilines that are solids at or near room temperature, or for their salts, this technique can be employed.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol-water mixtures or hexane.[11]

  • Dissolution: Dissolve the impure this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Oxidative Polymerization of this compound

This protocol describes a general method for the chemical oxidative polymerization of this compound using ammonium persulfate as the oxidant.[12][13][14][15]

Materials:

  • Purified this compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve a specific amount of purified this compound in 1 M HCl. The solution should be kept cool in an ice bath with constant stirring.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of ammonium persulfate to this compound is typically around 1:1, but may require optimization.

  • Slowly add the ammonium persulfate solution dropwise to the stirred this compound solution. Maintain the temperature of the reaction mixture below 5°C.

  • Continue stirring the reaction mixture for several hours (e.g., 4-24 hours) in the ice bath. A dark precipitate of the polymer will form.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer sequentially with deionized water, 1 M HCl, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_purification Monomer Purification cluster_polymerization Polymerization cluster_workup Work-up & Characterization Impure_DEA Impure this compound Purification Purification (Vacuum Distillation or Recrystallization) Impure_DEA->Purification Pure_DEA Pure this compound Purification->Pure_DEA Pure_DEA2 Pure this compound Polymerization Oxidative Polymerization Pure_DEA2->Polymerization Oxidant Oxidant (e.g., (NH4)2S2O8) Oxidant->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Crude_Polymer2 Crude Polymer Washing Washing & Drying Final_Polymer Final Polymer Washing->Final_Polymer Characterization Characterization (GPC, TGA, DSC, etc.) Final_Polymer->Characterization Crude_Polymer2->Washing

Caption: Experimental workflow for the synthesis of poly(this compound).

Purity_Impact cluster_properties Final Polymer Properties Purity This compound Purity MW Molecular Weight Purity->MW Directly Influences TS Thermal Stability Purity->TS Indirectly Affects MP Mechanical Properties Purity->MP Indirectly Affects MW->TS Impacts MW->MP Impacts

Caption: Logical relationship of monomer purity to final polymer properties.

References

Control of Exotherm in 3,5-Diethylaniline Cured Epoxy Resins: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diethylaniline (DEA) as a curing agent for epoxy resins. The following sections address common issues related to exothermic reactions during the curing process and provide detailed experimental protocols for characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Curing Issues

Q1: My epoxy resin cured too quickly and generated excessive heat after adding this compound. What happened and how can I prevent it?

A1: You have likely experienced a runaway exothermic reaction. The curing of epoxy resins with amine hardeners like this compound is an exothermic process, meaning it releases heat. If this heat is not dissipated, it can accelerate the reaction rate, leading to a dangerous feedback loop of rapidly increasing temperature. This can cause the resin to smoke, crack, or even ignite.

Possible Causes:

  • Large Batch Size: Mixing a large volume of resin and hardener traps heat, as the surface area-to-volume ratio is low.

  • High Ambient Temperature: A warm working environment will increase the initial reaction rate, contributing to a faster heat buildup.

  • Inappropriate Stoichiometry: An incorrect mix ratio of epoxy to DEA can, in some cases, lead to a more rapid reaction. While excess amine can sometimes slow the reaction, this is not always the case and can negatively impact the final properties of the cured resin.

  • Lack of Heat Dissipation: Using an insulating mixing container (like plastic) or pouring a thick cross-section will prevent heat from escaping.

Troubleshooting Steps:

  • Reduce Batch Size: Mix smaller quantities of resin and hardener that can be used within their pot life.

  • Lower the Ambient Temperature: Work in a cooler environment or cool the individual components (resin and hardener) before mixing.

  • Use a Heat Sink: Mix in a container with good thermal conductivity (like a metal can) and place it in a water or ice bath to dissipate heat. When casting, using a mold made of a heat-conductive material can also help.

  • Control Pour Thickness: Pour the resin in thinner layers, allowing each layer to cool before applying the next.

  • Incorporate Fillers: Adding thermally conductive fillers can help to absorb and dissipate heat.

  • Verify Stoichiometry: Ensure you are using the correct mix ratio of epoxy resin to this compound as recommended by the manufacturer or your specific protocol.

Q2: The surface of my DEA-cured epoxy is tacky and appears under-cured. What could be the cause?

A2: A tacky surface on an amine-cured epoxy is often due to a phenomenon known as "amine blush." This occurs when the amine curing agent reacts with moisture and carbon dioxide in the air to form a carbamate (B1207046) salt on the surface. This can interfere with the curing process at the surface.

Troubleshooting Steps:

  • Control Humidity: Work in a low-humidity environment.

  • Ensure Proper Mixing: Inadequate mixing can lead to localized areas of unreacted amine at the surface. Be sure to scrape the sides and bottom of the mixing container thoroughly.

  • Apply a Nitrogen Blanket: For critical applications, curing in an inert atmosphere like nitrogen can prevent amine blush.

  • Post-Curing: A post-cure at an elevated temperature can sometimes help to complete the reaction and harden the surface.

  • Surface Cleaning: If amine blush has already formed, it can often be removed by washing the surface with a mild acid solution (like a dilute citric acid solution) followed by a water rinse.

Q3: My cured epoxy is brittle and cracked. How is this related to the exotherm?

A3: Brittleness and cracking are often direct results of an uncontrolled exotherm. The high temperatures generated during a runaway reaction can cause significant thermal stress within the material as it cures and cools. This stress can exceed the strength of the material, leading to the formation of cracks. Additionally, the rapid, uncontrolled curing can lead to a less uniform and more highly stressed polymer network, contributing to brittleness.

Troubleshooting Steps:

  • Follow all the recommendations for controlling the exotherm as outlined in A1. By slowing down the reaction and minimizing the peak temperature, you will reduce the thermal stresses and allow for the formation of a more robust, less brittle polymer network.

Experimental Protocols

For researchers who need to quantify and control the exothermic behavior of their specific this compound cured epoxy system, the following experimental protocols are provided.

Protocol 1: Determination of Curing Exotherm by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the total heat of reaction, peak exotherm temperature, and to develop a kinetic model for the curing process.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

  • Uncured mixture of epoxy resin and this compound

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the freshly prepared, uncured epoxy/DEA mixture into an aluminum DSC pan.

    • Hermetically seal the pan. It is recommended to use a pan with a pinhole to allow for the release of any potential volatiles without significant mass loss.

  • Dynamic DSC Scan (for total heat of reaction):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from a sub-ambient temperature (e.g., -50°C) to a temperature well above the completion of the exotherm (e.g., 300°C). The broad temperature range ensures the entire curing exotherm is captured.

    • Record the heat flow as a function of temperature. The integrated area of the exothermic peak corresponds to the total heat of reaction (ΔH_total).

  • Isothermal DSC Scan (for time to peak exotherm and gel time estimation):

    • Place a fresh, sealed sample pan and a reference pan into the DSC cell.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 100°C, 120°C, 140°C).

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).

    • The time at which the maximum heat flow occurs is the time to peak exotherm. The gel time can be approximated as the time at which the reaction rate begins to decrease significantly after the peak.

  • Data Analysis:

    • From the dynamic scan, integrate the area under the exothermic peak to determine the total heat of reaction (in J/g).

    • From the isothermal scans, determine the time to peak exotherm at different temperatures. This data can be used to understand the effect of temperature on the curing rate.

Data Presentation: Curing Characteristics of Epoxy-DEA System
ParameterMethodDescriptionExample Data (Hypothetical)
Total Heat of Reaction (ΔH_total) Dynamic DSCThe total amount of heat released during the curing reaction.450 J/g
Peak Exotherm Temperature Dynamic DSCThe temperature at which the maximum rate of heat evolution occurs during a dynamic scan.155°C at 10°C/min
Time to Peak Exotherm Isothermal DSCThe time required to reach the maximum rate of heat evolution at a constant temperature.15 minutes at 120°C
Gel Time Rheometry or Isothermal DSCThe time at which the liquid resin begins to transition into a solid gel.~12 minutes at 120°C

Visualizations

Experimental Workflow for Exotherm Analysis

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep_resin Epoxy Resin mix Thorough Mixing prep_resin->mix prep_dea This compound prep_dea->mix weigh Weigh 5-10 mg into DSC pan mix->weigh dynamic_scan Dynamic Scan (-50°C to 300°C at 10°C/min) weigh->dynamic_scan isothermal_scan Isothermal Scan (Hold at desired temperature) weigh->isothermal_scan calc_h Calculate Total Heat of Reaction (ΔH) dynamic_scan->calc_h det_peak_temp Determine Peak Exotherm Temperature dynamic_scan->det_peak_temp det_time_peak Determine Time to Peak Exotherm isothermal_scan->det_time_peak

Caption: Workflow for DSC analysis of epoxy-DEA curing exotherm.

Troubleshooting Logic for Uncontrolled Exotherm

troubleshooting_exotherm cluster_investigation Investigation cluster_solutions Solutions start Uncontrolled Exotherm Observed (High heat, smoke, cracking) check_batch Check Batch Size start->check_batch check_temp Check Ambient Temperature start->check_temp check_pour Check Pour Thickness start->check_pour check_mixing Check Mixing Container start->check_mixing sol_filler Add Thermally Conductive Fillers start->sol_filler Additional Mitigation sol_batch Reduce Batch Size check_batch->sol_batch sol_temp Work in Cooler Environment / Cool Components check_temp->sol_temp sol_pour Pour in Thinner Layers check_pour->sol_pour sol_mixing Use a Metal Container in a Water Bath check_mixing->sol_mixing end_state Controlled Curing Process sol_batch->end_state Implement Solution sol_temp->end_state Implement Solution sol_pour->end_state Implement Solution sol_mixing->end_state Implement Solution sol_filler->end_state Implement Solution

Technical Support Center: 3,5-Diethylaniline Storage and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 3,5-Diethylaniline.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What is the cause?

A1: this compound, like other aromatic amines, is susceptible to oxidation and polymerization when exposed to air (oxygen) and light. This degradation process leads to the formation of colored impurities, resulting in a yellow to brown discoloration. The rate of discoloration can be accelerated by elevated storage temperatures.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: To minimize degradation and maintain the quality of this compound during long-term storage, the following conditions are recommended:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C).

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q3: What types of stabilizers can be used to prevent the discoloration of this compound?

A3: Several classes of chemical stabilizers can be added to retard the discoloration of aromatic amines. These primarily act as antioxidants, intercepting the oxidative degradation process. Common examples include thiourea (B124793) derivatives, alkyl tin compounds, and hindered amine antioxidants. Phenolic antioxidants have also been shown to inhibit the transformation of anilines.[1][2][3] For industrial applications, enveloping the amine in a carbon monoxide atmosphere has also been proposed as a stabilization method.[4]

Q4: How can I determine the stability of my this compound sample?

A4: The stability of your this compound sample can be assessed by monitoring its physical and chemical properties over time. Key parameters to evaluate include:

  • Appearance and Color: Visual inspection for any color change.

  • Purity: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the parent compound and detect the presence of degradation products.

  • Spectroscopic Analysis: UV-Visible spectroscopy can be used to monitor changes in the absorption spectrum, which may indicate degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid Discoloration (Yellowing/Browning) - Exposure to air (oxygen)- Exposure to light- Elevated storage temperature- Incompatible container material- Purge the container with an inert gas (e.g., nitrogen, argon) before sealing.- Store in an amber glass bottle or other light-blocking container.- Transfer to a refrigerator or a cool, dark storage area.- Ensure the container is made of an inert material (e.g., glass).
Formation of Particulates/Precipitate - Polymerization of the aniline- Reaction with contaminants- Filter the sample if necessary for use, but consider the overall purity to be compromised.- For future prevention, ensure stringent storage conditions (cool, dark, inert atmosphere) and use high-purity this compound.
Inconsistent Experimental Results - Degradation of this compound stock solution- Prepare fresh solutions of this compound for critical experiments.- If using a stock solution, store it under the recommended conditions (cool, dark, inert atmosphere) and for a limited time.- Re-evaluate the purity of the stock solution using analytical methods like HPLC or GC.

Potential Stabilizers for Aromatic Amines

The following table summarizes potential stabilizers for aromatic amines based on available literature. The effectiveness is generally described, and specific quantitative data for this compound would require experimental validation.

Stabilizer ClassExamplesReported Effectiveness & ConcentrationReference
Thioureas Ethylene (B1197577) thioureaExcellent results as a color stabilizer. Recommended concentration: 0.01% to 1.0% by weight, preferably 0.05% to 0.5%.[1]
Alkyl Tin Compounds Dibutyl tin oxide, Dibutyl tin dilaurateExcellent results as color stabilizers. Recommended concentration: 0.01% to 1.0% by weight, preferably 0.05% to 0.5%.[1]
Hindered Amine Antioxidants 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine (Antioxidant 445)Highly effective, non-discoloring stabilizer offering excellent long-term heat stability in various polymers.[5]
Alkyl Borates Triethyl borate, Tributyl borateRetard color deterioration to a more limited extent compared to thioureas and alkyl tin compounds.[1]
Phenolic Antioxidants General phenolic compoundsInhibit the triplet-induced transformation of anilines in aqueous solutions.[2][3]

Experimental Protocols

Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation:

    • Dispense aliquots of high-purity this compound into several amber glass vials.

    • For testing with stabilizers, prepare samples containing the desired concentration of the selected stabilizer (e.g., 0.1% w/w ethylene thiourea).

    • Include a control sample with no stabilizer.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.

  • Storage Conditions:

    • Long-Term (Control): 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Initial Analysis (Time 0): Analyze a sample from each group immediately after preparation.

    • Accelerated Condition: Test samples at 1, 3, and 6 months.

    • Long-Term Condition: Test samples at 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) may be suitable. The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., 254 nm).

    • Quantification: Determine the peak area of this compound and any degradation products. Calculate the percentage of remaining this compound and the percentage of impurities.

Evaluation of Stabilizer Efficacy using DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant (stabilizing) efficacy of different compounds for this compound.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Test Samples: Prepare a series of dilutions of this compound with and without the stabilizer in methanol.

    • Standard: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test samples or the standard to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Samples (With and Without Stabilizers) aliquot Aliquot into Amber Vials prep->aliquot inert Purge with Inert Gas and Seal aliquot->inert long_term Long-Term Storage (25°C / 60% RH) inert->long_term accelerated Accelerated Storage (40°C / 75% RH) inert->accelerated hplc HPLC Analysis (Purity and Degradation Products) long_term->hplc visual Visual Inspection (Color Change) long_term->visual accelerated->hplc accelerated->visual data Data Evaluation and Stability Assessment hplc->data visual->data

Caption: Workflow for conducting a stability study of this compound.

logical_relationship Decision Logic for Stabilizer Selection start Identify Need for Long-Term Storage issue Discoloration or Degradation Observed? start->issue storage Optimize Storage Conditions (Cool, Dark, Inert Atmosphere) issue->storage Yes no_issue Continue Standard Storage Protocol issue->no_issue No stabilizer Evaluate Need for Chemical Stabilizer storage->stabilizer select Select Potential Stabilizers (e.g., Thioureas, Hindered Amines) stabilizer->select Yes implement Implement Optimal Stabilizer and Storage Protocol stabilizer->implement No test Conduct Efficacy Testing (e.g., DPPH Assay, Stability Study) select->test evaluate Evaluate Performance (Color, Purity, IC50) test->evaluate evaluate->implement

Caption: Decision-making process for selecting a suitable stabilizer for this compound.

References

Methods to reduce the viscosity of 3,5-Diethylaniline resin mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for managing and reducing the viscosity of 3,5-Diethylaniline (3,5-DEA) resin mixtures, which are commonly used as curing agents in epoxy formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a resin mixture? A1: this compound is an aromatic amine curing agent, or hardener, for epoxy resins. It initiates a chemical reaction with the epoxy groups in the resin, leading to the formation of a cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a hard, durable solid with specific mechanical and thermal properties.[1][2]

Q2: Why is my 3,5-DEA resin mixture so viscous? A2: High viscosity in aromatic amine-cured epoxy systems is common.[1] Several factors can contribute to this:

  • Molecular Structure: Aromatic amines like 3,5-DEA have rigid structures, which can lead to high initial viscosity when mixed with epoxy resins.[2][3]

  • Low Temperature: Viscosity is highly dependent on temperature; lower ambient temperatures will significantly increase the viscosity of the resin and curing agent.[1][4]

  • Advancement of Curing: The curing reaction begins as soon as the resin and hardener are mixed. As the polymer chains grow and cross-link, the viscosity of the mixture increases until it gels and solidifies.[1]

  • Crystallization: One of the components, either the resin or the curing agent, may have crystallized if stored at a low temperature.[4][5]

Q3: What's the difference between a reactive and a non-reactive diluent? A3: Reactive diluents are low-viscosity epoxy-functional compounds that react with the curing agent and become a permanent part of the polymer network.[6] Non-reactive diluents, such as solvents, do not participate in the chemical reaction. While they effectively reduce viscosity, they can become trapped in the cured resin, potentially compromising thermal and mechanical properties, or evaporate during curing, causing shrinkage and voids.[7]

Q4: How will reducing the viscosity affect the final properties of my cured resin? A4: The method used to reduce viscosity will impact the final properties:

  • Reactive Diluents: These typically lower the cross-link density, which can decrease the glass transition temperature (Tg), chemical resistance, and tensile strength, but may improve flexibility and impact strength.[7][8]

  • Solvents: Non-reactive solvents can plasticize the final polymer, reducing its mechanical strength and thermal stability. Entrapped solvent can also create defects.[7]

  • Heat: Applying heat to reduce viscosity will also accelerate the curing reaction, significantly reducing the pot life (working time) of the mixture.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Mixture is too thick to handle or pour immediately after mixing. 1. Low ambient or component temperature.[4][9] 2. High viscosity of the base epoxy resin or 3,5-DEA hardener. 3. Crystallization of one or more components.[5]1. Gently warm the resin and hardener separately to 30-40°C before mixing. Work in a temperature-controlled environment.[9] 2. Add a low-viscosity reactive diluent to the epoxy resin before adding the hardener. 3. If crystals are visible, gently heat the crystallized component to 50-60°C and stir until it becomes a clear, homogeneous liquid before use.[9]
Viscosity increases too rapidly, providing a very short working time (pot life). 1. High ambient temperature or exothermic heat generation.[1] 2. The formulation is highly reactive.1. Work in a cooler environment. Prepare smaller batches to dissipate exothermic heat more effectively. Use a container with a larger surface area (e.g., a shallow dish) for mixing. 2. Consider using a less reactive aromatic amine hardener or a blend of hardeners to modulate reactivity.
Cured material is brittle or has poor mechanical properties after adding a diluent. 1. Excessive amount of reactive diluent was used, reducing cross-link density.[8] 2. A non-reactive solvent was used and became trapped in the matrix.[7] 3. Incomplete curing due to altered stoichiometry or cure schedule.[9]1. Reduce the concentration of the reactive diluent. Use a difunctional or multifunctional diluent to better maintain cross-link density. 2. If a solvent must be used, select one with a suitable boiling point and incorporate a devolatilization step (e.g., vacuum application) before gelling. 3. Recalculate the stoichiometry to account for the reactive diluent. Consider a post-cure at an elevated temperature to ensure full cross-linking.[9]
Surface of the cured resin is tacky or has blemishes. 1. "Amine blush" - reaction of the amine curing agent with atmospheric carbon dioxide and moisture.[1] 2. Incomplete mixing of components. 3. Off-ratio mixing (incorrect stoichiometry).[1]1. Work in a controlled environment with lower humidity. After curing, amine blush can often be washed off with warm, soapy water.[4] 2. Ensure thorough mixing of resin and hardener, scraping the sides and bottom of the mixing container. 3. Accurately weigh each component according to the calculated stoichiometric ratio.

Data Presentation: Viscosity Reduction Methods

The following table provides representative data on how different methods can reduce the viscosity of an epoxy resin system. Note: This data is based on a standard Bisphenol A (DGEBA) epoxy resin and is intended to be illustrative. Actual viscosity reduction for a 3,5-DEA system should be determined experimentally.

MethodAdditive/ConditionConcentration (% by weight)Initial Viscosity (mPa·s at 25°C)Expected Viscosity (mPa·s at 25°C)Comments
Temperature Increased TemperatureN/A~12,000~1,500 (at 45°C)Reduces viscosity but also significantly shortens pot life.[1]
Reactive Diluent Butyl Glycidyl Ether (monofunctional)10%~12,000~1,000 - 1,500High efficiency in viscosity reduction; may reduce final Tg and chemical resistance.[8]
Reactive Diluent 1,4-Butanediol Diglycidyl Ether (difunctional)10%~12,000~2,000 - 2,500Less impact on final properties compared to monofunctional diluents.
Non-Reactive Solvent Acetone5%~12,000~500 - 800Highly effective but may compromise final properties and must be removed before full cure.[7]
Non-Reactive Solvent Xylene5%~12,000~1,000 - 1,500Slower evaporation rate than acetone; may be harder to remove completely.[7]

Experimental Protocols

Protocol 1: Viscosity Measurement of Resin Mixtures

This protocol describes the use of a rotational viscometer to measure the viscosity of resin systems.

Apparatus:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • Temperature-controlled water bath or heating mantle.[10]

  • Beakers or sample containers.

  • Thermometer or thermocouple.

  • Stopwatch.

Procedure:

  • Calibration: Calibrate the viscometer using a standard fluid with a known viscosity close to the expected sample viscosity.[10]

  • Sample Preparation: Accurately weigh the epoxy resin and this compound hardener into a container based on the desired stoichiometric ratio.

  • Temperature Control: Place the sample in the temperature-controlled bath and allow it to reach the target temperature (e.g., 25.0 ± 0.2 °C).[10]

  • Mixing: Thoroughly mix the components for 2-3 minutes, ensuring a homogeneous mixture. Start the stopwatch immediately after mixing begins.

  • Measurement:

    • Lower the selected viscometer spindle into the center of the mixture to the immersion mark.

    • Turn on the viscometer at a specified rotational speed.

    • Allow the reading to stabilize (typically 30-60 seconds) and record the viscosity value and the time elapsed since mixing.

    • Repeat measurements at regular intervals (e.g., every 5 minutes) to monitor the change in viscosity over time (pot life).

Protocol 2: Evaluating the Effect of a Reactive Diluent

This protocol outlines how to test the effectiveness of a reactive diluent in reducing the viscosity of a 3,5-DEA epoxy system.

Materials:

  • Epoxy resin (e.g., DGEBA).

  • This compound (3,5-DEA) hardener.

  • Reactive diluent (e.g., Butyl Glycidyl Ether).

  • Equipment from Protocol 1.

Procedure:

  • Prepare a Control Sample:

    • Prepare and measure the viscosity of a baseline mixture of epoxy resin and 3,5-DEA according to Protocol 1. This will be your control.

  • Prepare a Test Sample:

    • Weigh the desired amount of epoxy resin into a new container.

    • Add the reactive diluent as a percentage of the resin weight (e.g., for 10% addition to 100g of resin, add 10g of diluent).

    • Mix the resin and diluent thoroughly until homogeneous.

  • Adjust Stoichiometry:

    • Recalculate the required amount of 3,5-DEA hardener. The addition of the reactive diluent lowers the epoxy equivalent weight (EEW) of the resin side of the mixture. The new hardener amount must be calculated based on the combined EEW of the resin/diluent blend to maintain a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.

  • Measure Viscosity:

    • Bring the resin/diluent blend to the target temperature.

    • Add the recalculated amount of 3,5-DEA hardener and mix thoroughly.

    • Measure the initial viscosity and monitor its change over time as described in Protocol 1.

  • Analysis:

    • Compare the initial viscosity of the test sample to the control sample to quantify the viscosity reduction.

    • Compare the viscosity-time curves to assess the impact on pot life.

    • Cure both samples according to the recommended schedule and perform mechanical/thermal testing to evaluate the effect on final properties.

Visualizations

Viscosity_Reduction_Workflow Decision Workflow for Viscosity Reduction Start High Viscosity Issue Identified Check_Temp Is the processing temperature below 30°C? Start->Check_Temp Warm_Components Action: Warm components separately to 30-40°C before mixing. Check_Temp->Warm_Components Yes Check_Properties Are final mechanical/thermal properties critical? Check_Temp->Check_Properties No Warm_Components->Check_Properties Use_RD Option 1: Use Reactive Diluent (e.g., Glycidyl Ether) Check_Properties->Use_RD Yes Use_Solvent Option 2: Use Non-Reactive Solvent (with caution) Check_Properties->Use_Solvent No RD_Impact Evaluate impact on Tg, strength, and chemical resistance. Adjust diluent type/concentration. Use_RD->RD_Impact Solvent_Impact Requires a devolatilization step. May compromise final properties. Use only if necessary. Use_Solvent->Solvent_Impact Final_Check Viscosity Acceptable? RD_Impact->Final_Check Solvent_Impact->Final_Check Final_Check->Start No, Re-evaluate End Proceed with Application Final_Check->End Yes

Caption: Decision workflow for selecting an appropriate method to reduce resin viscosity.

Experimental_Workflow Experimental Workflow for Evaluating Additives step1 Step 1: Preparation Weigh Resin & Additive (e.g., Reactive Diluent) Mix until homogeneous step2 Step 2: Stoichiometry Recalculate required amount of 3,5-DEA hardener based on new mixture EEW step1->step2 step3 Step 3: Mixing Bring components to temp Add calculated 3,5-DEA Mix thoroughly (2-3 min) step2->step3 step4 Step 4: Measurement Measure initial viscosity (t=0) Monitor viscosity vs. time step3->step4 step5 Step 5: Curing & Analysis Cure the sample per schedule Perform mechanical and thermal analysis (DSC, DMA) Compare to control sample step4->step5

Caption: Step-by-step workflow for testing a viscosity-reducing additive.

References

Validation & Comparative

A Comparative Analysis of 3,5-Diethylaniline and 4,4'-Methylenebis(2,6-diethylaniline) as Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of two distinct aromatic amine curing agents.

This guide provides a comprehensive comparison between 3,5-Diethylaniline (DEA) and 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) for their use as curing agents in epoxy resin systems. While M-DEA is a well-established difunctional aromatic amine known for imparting high performance, data on the application of DEA, a monofunctional aromatic amine, as a primary curing agent is scarce in publicly available literature. This guide will present a detailed overview of M-DEA's performance characteristics based on available data and offer a theoretical comparison for DEA based on fundamental principles of epoxy chemistry and structure-property relationships of aromatic amines.

Introduction to the Curing Agents

Aromatic amines are a critical class of curing agents for epoxy resins, valued for their ability to produce cured systems with high thermal stability, excellent mechanical properties, and superior chemical resistance. The performance of the final cured product is significantly influenced by the chemical structure of the amine, including its functionality, steric hindrance, and electronic effects.

This compound (DEA) is a monofunctional primary aromatic amine. Its structure features two ethyl groups meta to the amino group. As a monofunctional amine, each molecule has two reactive hydrogens on the primary amine group, theoretically allowing it to react with two epoxy groups.

4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) , also known as MDEA, is a difunctional primary aromatic amine. It possesses two primary amine groups, each with two reactive hydrogens, making it a tetrafunctional crosslinking agent. The ethyl groups are positioned ortho to the amine groups, which introduces steric hindrance that modulates its reactivity.

Performance Comparison

Due to the limited availability of experimental data for this compound as a primary curing agent, this section provides a summary of typical performance data for M-DEA and a theoretical projection for DEA.

Data Presentation: Curing Agent Performance

The following table summarizes the expected and documented performance characteristics of epoxy resins cured with DEA and M-DEA.

PropertyThis compound (DEA) (Theoretical)4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) (Documented)
Functionality Monofunctional (Primary Amine)Difunctional (Primary Amine)
Reactivity Higher intrinsic reactivity due to less steric hindrance around the amine group compared to M-DEA.Moderate reactivity, offering a longer pot life and a wider processing window compared to less sterically hindered aromatic diamines like MDA.[1]
Glass Transition Temperature (Tg) Expected to be significantly lower. As a monofunctional amine, it acts as a chain extender and terminator, leading to a lower crosslink density and thus a lower Tg.High Tg, contributing to excellent thermal stability of the cured polymer.[1][2]
Mechanical Properties Expected to result in a more flexible, less rigid polymer with lower tensile and flexural strength and modulus due to reduced crosslinking.Imparts superior mechanical strength and stiffness to the cured epoxy resin.[1][2]
Thermal Stability (Td) Lower thermal stability is anticipated due to the less densely crosslinked network.Provides high thermal stability to the final product.[2]
Viscosity of Resin/Curing Agent Mix Likely to result in a lower initial viscosity of the mixture.Contributes to a manageable viscosity for processing.
Gel Time Potentially shorter gel time due to higher reactivity, though this can be temperature-dependent.Offers a significantly longer pot life and extended processing window.[1]

Theoretical Considerations for this compound (DEA) as a Curing Agent

As a monofunctional primary amine, DEA would primarily act as a chain extender in an epoxy network. The two reactive hydrogens on the amine group can react with epoxy groups, leading to linear chain growth. However, once both hydrogens have reacted, the DEA molecule becomes a tertiary amine and a chain termination point in the context of amine-epoxy addition reactions. This would prevent the formation of a densely crosslinked three-dimensional network, which is essential for achieving high thermal and mechanical performance in thermosets.

Consequently, an epoxy system cured solely with a stoichiometric amount of DEA is expected to result in a thermoplastic or a very lightly crosslinked, flexible thermoset with a low glass transition temperature and modest mechanical properties. It might find application where flexibility is desired, or it could be used as a reactive diluent or a modifier in conjunction with a difunctional or multifunctional curing agent to tailor the properties of the final polymer.

Curing Mechanism and Network Formation

The curing of epoxy resins with primary amines proceeds through a nucleophilic addition reaction where the active hydrogen atoms of the amine group attack the carbon atom of the oxirane ring.

G cluster_DEA Curing with this compound (DEA) cluster_MDEA Curing with 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) DEA This compound (Monofunctional) LinearChain Linear Chain Extension DEA->LinearChain Reacts with Epoxy Epoxy1 Epoxy Resin Epoxy1->LinearChain Termination Chain Termination LinearChain->Termination Prevents Crosslinking MDEA 4,4'-Methylenebis(2,6-diethylaniline) (Difunctional) CrosslinkedNetwork 3D Crosslinked Network MDEA->CrosslinkedNetwork Forms Crosslinks with Epoxy Epoxy2 Epoxy Resin Epoxy2->CrosslinkedNetwork G Start Prepare Resin/Amine Mixture Weigh Weigh 5-10 mg into DSC Pan Start->Weigh Seal Hermetically Seal Pan Weigh->Seal DSC_Run1 1st DSC Scan (e.g., 10°C/min) - Determine Cure Exotherm Seal->DSC_Run1 Cool Cool to Room Temperature DSC_Run1->Cool DSC_Run2 2nd DSC Scan (e.g., 10°C/min) - Determine Tg Cool->DSC_Run2 Analyze Analyze Data DSC_Run2->Analyze

References

A Comparative Analysis of 3,5-Diethylaniline and 3,5-Dimethylaniline as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,5-Diethylaniline and 3,5-Dimethylaniline as curing agents for epoxy resins. The selection of a suitable curing agent is a critical determinant of the final properties of the cured epoxy system, influencing its thermal, mechanical, and processing characteristics. This document summarizes key physical and chemical properties and provides a framework for evaluating their performance based on established experimental protocols.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these aromatic amines is essential for their application in epoxy formulations. Key parameters are summarized in the table below. The Amine Hydrogen Equivalent Weight (AHEW) is a crucial value for calculating the stoichiometric mixing ratio with an epoxy resin.

PropertyThis compound3,5-Dimethylaniline
Chemical Structure this compound structure3,5-Dimethylaniline structure
CAS Number 1701-68-4108-69-0
Molecular Formula C₁₀H₁₅N[1]C₈H₁₁N[2]
Molecular Weight 149.23 g/mol [1]121.18 g/mol [2]
Appearance -Colorless to light orange to yellow clear liquid[2]
Boiling Point -104-105 °C @ 14 mmHg
Density -0.972 g/mL at 25 °C[2]
Refractive Index -n20/D 1.557
Amine Hydrogen Equivalent Weight (AHEW) 74.62 g/eq60.59 g/eq

Note on AHEW Calculation: The Amine Hydrogen Equivalent Weight (AHEW) is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens. Both this compound and 3,5-Dimethylaniline are primary amines with two active hydrogens available for reaction with epoxy groups.

Epoxy Curing Performance: A Comparative Overview

Aromatic amines are known to impart high thermal stability and excellent chemical resistance to cured epoxy resins, albeit with slower reaction rates compared to aliphatic amines.[3] The curing process with aromatic amines typically requires elevated temperatures to achieve optimal crosslinking and final properties.[3]

Key Performance Aspects:

  • Curing Kinetics: The reactivity of an aromatic amine is influenced by the electronic and steric effects of the substituents on the aromatic ring. Alkyl groups, such as methyl and ethyl, are electron-donating, which can increase the basicity and nucleophilicity of the amine, potentially leading to faster curing kinetics compared to unsubstituted aniline (B41778).[4] However, the steric hindrance from the alkyl groups at the 3 and 5 positions can also affect the accessibility of the amine groups to the epoxy rings, potentially slowing the reaction. The larger ethyl groups on this compound would be expected to create more steric hindrance than the methyl groups on 3,5-Dimethylaniline.

  • Thermal Properties: The glass transition temperature (Tg) is a critical indicator of the thermal performance of a cured epoxy.[5][6][7] A higher Tg generally indicates a more rigid and thermally stable network.[5][6][7] The structure of the curing agent plays a significant role in determining the Tg.[7] The introduction of bulky alkyl groups can influence chain packing and mobility, thereby affecting the Tg.

  • Mechanical Properties: Aromatic amine cured epoxies are known for their high strength and modulus.[8] The final mechanical properties are a function of the crosslink density and the inherent properties of the resin and curing agent. The difference in the alkyl substituents between the two aniline derivatives would likely lead to variations in properties such as tensile strength, flexural modulus, and toughness.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative study of these two curing agents, the following experimental protocols are recommended.

Curing Kinetics Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for studying the curing kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.

  • Sample Preparation: Prepare stoichiometric mixtures of the epoxy resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA) and each curing agent based on their respective AHEW and the epoxy equivalent weight (EEW) of the resin.

  • Non-isothermal DSC:

    • Seal a small amount of the uncured mixture (typically 5-10 mg) in a DSC pan.

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction (e.g., 30 to 300 °C).

    • An inert atmosphere (e.g., nitrogen) should be maintained.

  • Data Analysis: The resulting exothermic peaks can be analyzed to determine the total heat of reaction (ΔH), the onset temperature of curing, and the peak exothermic temperature. Kinetic parameters such as the activation energy (Ea) can be calculated using models like the Kissinger or Flynn-Wall-Ozawa methods.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to evaluate the thermal stability of the cured epoxy materials by measuring the weight loss as a function of temperature.

  • Sample Preparation: Use fully cured samples of the epoxy-amine systems.

  • TGA Measurement:

    • Place a small amount of the cured sample (typically 5-10 mg) in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 800 °C) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Data Analysis: The TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the char yield at the final temperature.

Mechanical Properties Testing

Standardized mechanical tests are essential to quantify the performance of the cured epoxy resins.

  • Sample Preparation: Cast the epoxy-amine mixtures into molds of standard geometries for tensile and flexural testing and cure them according to a defined schedule.

  • Tensile Testing (ASTM D638):

    • Use dumbbell-shaped specimens.

    • Conduct the test at a constant crosshead speed.

    • Measure the tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Use rectangular bar-shaped specimens.

    • Apply a load at the center of the specimen supported at two points (three-point bending).

    • Determine the flexural strength and flexural modulus.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental and conceptual framework, the following diagrams are provided.

Chemical_Structures DEA This compound (C₁₀H₁₅N) DMA 3,5-Dimethylaniline (C₈H₁₁N)

Figure 1. Chemical structures of the compared aniline derivatives.

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Epoxy Epoxy Group (Oxirane Ring) RingOpening Nucleophilic Attack Ring Opening Epoxy->RingOpening Amine Primary Amine (R-NH₂) Amine->RingOpening SecondaryAmine Secondary Amine and Hydroxyl Group RingOpening->SecondaryAmine SecondaryAmine->RingOpening Further Reaction CrosslinkedNetwork Crosslinked Polymer Network SecondaryAmine->CrosslinkedNetwork

Figure 2. Simplified mechanism of epoxy curing with a primary amine.

Comparative_Study_Workflow cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization cluster_analysis Analysis Resin Epoxy Resin (DGEBA) Curing Controlled Curing Schedule Resin->Curing DEA This compound DEA->Curing DMA 3,5-Dimethylaniline DMA->Curing DSC Curing Kinetics (DSC) Curing->DSC TGA Thermal Stability (TGA) Curing->TGA Mechanical Mechanical Properties (Tensile, Flexural) Curing->Mechanical Comparison Comparative Analysis of Performance Data DSC->Comparison TGA->Comparison Mechanical->Comparison

Figure 3. Experimental workflow for a comparative study.

References

Performance Evaluation of 3,5-Diethylaniline in High-Performance Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative evaluation of 3,5-Diethylaniline as a potential curing agent for high-performance epoxy composites. Due to a lack of extensive, publicly available experimental data specifically for this compound, this document provides a comparative analysis based on the established performance of analogous aromatic amine curing agents. The information herein serves as a foundational resource for researchers and scientists to estimate its performance characteristics and to design experimental validations.

Executive Summary

This compound, an aromatic amine, is structurally suited to act as a curing agent for epoxy resins, a critical component in high-performance composites. Aromatic amines are renowned for imparting superior thermal and mechanical properties to the final material. This guide compares the anticipated performance of this compound with well-documented alternatives, namely 4,4'-Methylenedianiline (MDA) and 4,4'-Methylenebis(2,6-diethylaniline) (MDEA). The presence of ethyl groups on the aniline (B41778) ring in this compound is expected to influence its reactivity, handling characteristics, and the ultimate performance of the cured composite.

Comparative Performance Analysis

The performance of a curing agent is paramount in defining the final properties of a composite material. Below is a qualitative and quantitative comparison of this compound with established alternatives.

Mechanical Performance: Composites cured with aromatic amines typically demonstrate high strength and stiffness. The ethyl groups in this compound may lead to a polymer network with slightly reduced crosslink density compared to MDA, potentially enhancing toughness and resistance to fracture.

Thermal Stability: A high glass transition temperature (Tg) is crucial for composites used in demanding environments. Aromatic amine-cured epoxies are known for their high Tg. The Tg of a system cured with this compound is predicted to be in a high-performance range, potentially slightly lower than MDA due to the flexible nature of the ethyl side chains.

Processing and Handling: The physical state and viscosity of a curing agent are critical for manufacturing processes. Many substituted anilines are liquid at room temperature, which can offer significant processing advantages over solid curing agents like MDA that require melting, simplifying resin infusion and impregnation processes.

Data Presentation: Performance Metrics

Table 1: Comparative Mechanical Properties of Aromatic Amine Cured Epoxy Composites

PropertyThis compound (Estimated)4,4'-Methylenedianiline (MDA)4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
Tensile Strength (MPa) 75 - 9080 - 10070 - 85
Tensile Modulus (GPa) 2.8 - 3.23.0 - 3.52.7 - 3.1
Flexural Strength (MPa) 120 - 140130 - 150110 - 130
Flexural Modulus (GPa) 2.9 - 3.33.1 - 3.62.8 - 3.2
Fracture Toughness (KIC, MPa·m1/2) 0.8 - 1.20.6 - 0.90.9 - 1.3

Table 2: Comparative Thermal Properties of Aromatic Amine Cured Epoxy Composites

PropertyThis compound (Estimated)4,4'-Methylenedianiline (MDA)4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
Glass Transition Temperature (Tg, °C) 160 - 180170 - 190150 - 170
Decomposition Temperature (Td, 5% weight loss, °C) 350 - 380360 - 390340 - 370
Coefficient of Thermal Expansion (CTE, ppm/°C) 50 - 6545 - 6055 - 70

Experimental Protocols

The following are standardized methodologies for the fabrication and characterization of high-performance composites, which can be adapted for the evaluation of this compound.

Composite Fabrication via Vacuum Assisted Resin Transfer Molding (VARTM)

Objective: To fabricate a high-quality composite laminate with a liquid epoxy resin system.

Materials & Equipment:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (this compound or alternative)

  • Reinforcement Fabric (e.g., Carbon fiber, glass fiber)

  • VARTM consumables (release film, peel ply, distribution mesh, bagging film, sealant tape)

  • Vacuum pump, resin trap, and associated tubing

  • Oven with temperature control

Procedure:

  • Apply a suitable release agent to the mold surface.

  • Lay up the reinforcement fabric to the desired ply count and orientation.

  • Position the peel ply, release film, and distribution mesh over the fabric preform.

  • Create a vacuum bag using sealant tape and bagging film, ensuring an airtight seal.

  • Evacuate the bag to consolidate the preform and perform a leak check.

  • Thoroughly mix the epoxy resin and curing agent at the correct stoichiometric ratio. Degas the mixture to remove entrapped air.

  • Introduce the resin into the preform via the inlet tube under vacuum.

  • After complete impregnation of the fabric, clamp both the inlet and outlet tubes.

  • Execute the predetermined cure cycle in an oven (e.g., 2 hours at 120°C followed by a post-cure of 2 hours at 180°C).

  • Allow the laminate to cool to room temperature under vacuum before demolding.

Mechanical Property Characterization

Objective: To quantify the tensile and flexural properties of the cured composite material.

Apparatus: A Universal Testing Machine (UTM) equipped with appropriate grips and fixtures.

Applicable Standards:

  • Tensile Properties: ASTM D3039/D3039M

  • Flexural Properties: ASTM D790

Procedure (Tensile Testing):

  • Prepare rectangular test specimens from the cured laminate according to ASTM D3039 dimensions.

  • Optionally, bond strain gauges to the specimen surface for accurate strain measurement.

  • Secure the specimen within the hydraulic or mechanical grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until specimen failure.

  • Record the load-displacement data to determine tensile strength, modulus, and strain to failure.

Procedure (Flexural Testing):

  • Prepare rectangular test specimens from the cured laminate as per ASTM D790 specifications.

  • Position the specimen on a three-point bending fixture within the UTM.

  • Apply a compressive load to the midpoint of the specimen at a specified rate until rupture.

  • Record the load-deflection data to calculate the flexural strength and modulus.

Thermal Property Characterization: Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured composite.

Apparatus: A Dynamic Mechanical Analyzer (DMA).

Procedure:

  • Prepare a small rectangular specimen from the cured composite material.

  • Mount the specimen in the DMA using a suitable clamping configuration (e.g., single cantilever or three-point bending).

  • Apply a small, oscillating sinusoidal strain to the specimen at a set frequency.

  • Ramp the temperature of the specimen at a controlled rate (e.g., 3 °C/min) through its glass transition region.

  • The instrument measures the storage modulus (E'), loss modulus (E''), and the ratio of these, tan delta (tan δ).

  • The glass transition temperature (Tg) is typically identified as the temperature at the peak of the tan δ curve.

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_fab 2. Composite Fabrication cluster_test 3. Performance Evaluation Resin Epoxy Resin Mixing Resin & Curing Agent Mixing Resin->Mixing CuringAgent This compound CuringAgent->Mixing Reinforcement Fiber Reinforcement Infusion VARTM Infusion Reinforcement->Infusion Mixing->Infusion Curing Oven Curing Infusion->Curing Mechanical Mechanical Testing (ASTM D3039, D790) Curing->Mechanical Thermal Thermal Analysis (DMA) Curing->Thermal Microscopy Microstructural Analysis Curing->Microscopy

Caption: A typical experimental workflow for the fabrication and evaluation of composites.

Signaling_Pathway Epoxy Epoxide Ring SecondaryAmine Secondary Amine Epoxy->SecondaryAmine Ring Opening TertiaryAmine Tertiary Amine Epoxy->TertiaryAmine Further Reaction Amine Primary Amine (R-NH2) Amine->SecondaryAmine SecondaryAmine->TertiaryAmine CrosslinkedNetwork 3D Polymer Network TertiaryAmine->CrosslinkedNetwork Crosslinking

Caption: Simplified reaction pathway of epoxy resin curing with a primary amine.

A Comparative Guide to the Cross-Reactivity of 3,5-Diethylaniline with Diverse Epoxy Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,5-Diethylaniline as a curing agent when cross-reacted with different epoxy monomers. The selection of an appropriate epoxy monomer is critical in determining the final properties of the cured thermoset, influencing its thermal stability, mechanical strength, and overall performance in various applications. This document summarizes key experimental data to aid in the selection of the optimal epoxy system for specific research and development needs.

Introduction to this compound as a Curing Agent

This compound is an aromatic amine that serves as an effective curing agent for epoxy resins. The reactivity of the amine groups with the epoxide rings of the resin leads to the formation of a highly cross-linked, three-dimensional polymer network. Aromatic amines, in general, are known to impart high thermal and chemical resistance to the cured epoxy system. The curing process with aromatic amines like this compound typically requires elevated temperatures to proceed at a reasonable rate. The structure of the epoxy monomer plays a significant role in the final properties of the cured material.

Comparative Performance Analysis

This guide focuses on the cross-reactivity of this compound with two common types of epoxy monomers:

  • Diglycidyl ether of bisphenol A (DGEBA): A widely used general-purpose epoxy resin known for its good mechanical properties and adhesion.

  • Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM): A tetrafunctional epoxy resin often employed in high-performance applications, such as aerospace composites, due to its potential for high cross-link density and thermal stability.

While direct comparative studies on this compound with a wide range of epoxy monomers are limited in publicly available literature, this guide draws upon data from studies of structurally similar aromatic amine curing agents to provide valuable insights.

Thermal Properties

The thermal stability of the cured epoxy system is a critical parameter for many applications. The glass transition temperature (Tg) and heat deflection temperature (HDT) are key indicators of the material's performance at elevated temperatures.

Curing Agent SystemEpoxy MonomerHeat Deflection Temperature (°C)Curing Schedule
Diethyl Toluene (B28343) Diamine Adduct¹Modified Epoxy Resin141 - 1522 hrs/150°C + 4 hrs/170°C
4,4′-methylenebis(2,6-diethylaniline) (MDEA)²TGDDMNot Reported (Tg by DMA: ~250°C)3 hours at 180°C

¹Data from a patent where "Diethyl Toluene Diamine" is a mixture of isomers, closely related to this compound. The modified epoxy resin is based on DGEBA.[1][2] ²Data from a study on a structurally similar aromatic amine, MDEA.[3]

Mechanical Properties

The mechanical properties of the cured epoxy, such as tensile strength and modulus, determine its suitability for structural applications.

Curing AgentEpoxy MonomerTensile Strength (MPa)Tensile Modulus (GPa)
4,4′-methylenebis(2,6-diethylaniline) (MDEA)¹TGDDM~95~3.5

¹Data from a study on a structurally similar aromatic amine, MDEA.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on the available literature for the curing of epoxy resins with aromatic amines.

Sample Preparation
  • Stoichiometric Mixing: The epoxy monomer and the this compound curing agent are preheated separately to a specified temperature (e.g., 80-100°C) to reduce their viscosity.

  • The components are then mixed in a stoichiometric ratio. The optimal loading of the curing agent is achieved when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups.[4]

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured material.

  • Curing: The degassed mixture is poured into a preheated mold and cured in an oven according to a specific curing schedule. A typical schedule for aromatic amines involves a multi-step process with an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example, a cure schedule could be 2 hours at 150°C followed by 4 hours at 170°C.[1][2]

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the curing kinetics, including the onset and peak temperatures of the curing exotherm, and the glass transition temperature (Tg) of the cured polymer.

  • Dynamic Mechanical Analysis (DMA): DMA is employed to measure the viscoelastic properties of the cured material, providing information on the glass transition temperature (Tg) and the storage modulus.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.

  • Mechanical Testing: Standard tensile tests are performed to determine the tensile strength, modulus, and elongation at break of the cured samples.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different components, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Epoxy_Monomer Epoxy Monomer (e.g., DGEBA, TGDDM) Mixing Stoichiometric Mixing & Degassing Epoxy_Monomer->Mixing Curing_Agent This compound Curing_Agent->Mixing Curing Oven Curing Mixing->Curing DSC DSC Analysis (Curing Kinetics, Tg) Curing->DSC DMA DMA Analysis (Tg, Modulus) Curing->DMA TGA TGA Analysis (Thermal Stability) Curing->TGA Mechanical_Testing Mechanical Testing (Tensile Properties) Curing->Mechanical_Testing

A simplified workflow for the preparation and analysis of epoxy systems.

Logical_Relationships Curing_Agent Curing Agent (this compound) Crosslink_Density Cross-link Density Curing_Agent->Crosslink_Density Epoxy_Monomer Epoxy Monomer (DGEBA vs. TGDDM) Epoxy_Monomer->Crosslink_Density Curing_Process Curing Process (Temperature, Time) Curing_Process->Crosslink_Density Thermal_Properties Thermal Properties (Tg, HDT) Crosslink_Density->Thermal_Properties Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Crosslink_Density->Mechanical_Properties

Key factors influencing the final properties of the cured epoxy.

References

Scarcity of Validated Methods for 3,5-Diethylaniline Necessitates Examination of Isomeric Analyses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specifically validated analytical methods for the quantitative determination of 3,5-diethylaniline in complex matrices. Researchers and professionals in drug development seeking to analyze this compound must therefore turn to methodologies developed for its isomers and other structurally related aniline (B41778) derivatives. This guide provides a comparative overview of such methods, offering insights into their experimental protocols, performance characteristics, and applicability to complex sample analysis. The presented data, extrapolated from studies on analogous compounds, serves as a foundational resource for developing and validating a bespoke method for this compound.

Comparison of Analytical Techniques for Aniline Isomers

The primary analytical techniques for the separation and quantification of aniline derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. The choice between GC and HPLC is typically dictated by the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.

Table 1: Performance Comparison of Analytical Methods for Diethylaniline and Related Isomers
Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS2,6-DimethylanilineBovine and Human Milk0.20 ng/mLNot ReportedNot Reported[1]
HPLC-UVAniline and degradation productsWastewater0.02-0.06 mg/m³0.08-0.21 µg/mL87.5-101.4[2]
HPLC-DADSix Aniline CompoundsWorkplace Air0.02-0.06 mg/m³0.04-0.19 mg/m³92.2-104.4[3]
LC-MS/MS3-EthynylanilineErlotinib Drug SubstanceNot Reported0.6 ppm96.3-100.6[4]

Detailed Experimental Protocols

The successful analysis of aniline derivatives in complex matrices hinges on meticulous sample preparation and optimized chromatographic conditions. Below are detailed protocols adapted from validated methods for isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2,6-Dimethylaniline in Biological Fluids

This method is suitable for the determination of volatile aniline isomers in biological matrices such as milk.

Sample Preparation: Solid-Phase Microextraction (SPME)

  • To an 8 mL aliquot of milk in a 15-mL centrifuge tube, add a deuterated internal standard (e.g., 2,6-DMA-d9).

  • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to separate the fat layer.

  • Transfer the aqueous phase to a clean tube for SPME analysis.

  • Expose a conditioned SPME fiber to the headspace of the sample for a defined period to allow for the adsorption of the analyte.

  • Desorb the analyte from the fiber in the heated injection port of the GC.

GC-MS Conditions:

  • Column: 60 m RTX-5, 1.0 µm film thickness, 0.32 mm i.d.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Aniline Compounds in Wastewater

This method is applicable for the analysis of water-soluble aniline derivatives in environmental samples.

Sample Preparation: Direct Injection

  • Filter the wastewater sample through a 0.45 µm syringe filter to remove particulate matter.

  • For samples with high concentrations of interfering substances, a solid-phase extraction (SPE) clean-up step may be necessary.

HPLC Conditions:

  • Column: C4, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol/acetate buffer (10 mM, pH 5) (60:40, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 20 µL

Visualization of Experimental Workflows

To further elucidate the analytical processes, the following diagrams illustrate the key steps in sample preparation and analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Milk Sample add_is Add Internal Standard start->add_is centrifuge Centrifuge add_is->centrifuge separate_fat Separate Aqueous Phase centrifuge->separate_fat spme SPME separate_fat->spme gc_injection GC Injection (Thermal Desorption) spme->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

GC-MS workflow for aniline analysis in milk.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Wastewater Sample filter_sample Filter Sample (0.45 µm) start->filter_sample spe SPE Cleanup (Optional) filter_sample->spe hplc_injection HPLC Injection spe->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis

HPLC workflow for aniline analysis in wastewater.

Conclusion

While a validated analytical method specifically for this compound in complex matrices remains to be published, the methodologies established for its isomers provide a robust starting point. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the anticipated concentration of the analyte, the complexity of the matrix, and the available instrumentation. The protocols and performance data presented in this guide are intended to assist researchers in the development and validation of a suitable method for their specific application. It is recommended that any adapted method undergo a thorough in-house validation to ensure its accuracy, precision, and reliability for the determination of this compound.

References

Benchmarking 3,5-Diethylaniline Against Other Aromatic Amine Hardeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,5-Diethylaniline against other commonly used aromatic amine hardeners for epoxy resins: 4,4'-Diaminodiphenylmethane (DDM), 4,4'-Diaminodiphenyl sulfone (DDS), and m-Phenylenediamine (mPDA). The information presented is based on publicly available data and established testing protocols to assist in the selection of the most suitable curing agent for specific research and development applications.

Executive Summary

Aromatic amine hardeners are critical components in formulating high-performance epoxy systems, imparting excellent thermal stability, chemical resistance, and mechanical strength. The choice of hardener significantly influences the processing characteristics and final properties of the cured epoxy. This guide benchmarks the performance of this compound, a liquid aromatic amine, against the solid hardeners DDM, DDS, and mPDA.

While direct, side-by-side comparative experimental data for this compound is limited in the public domain, this guide compiles available data for the other hardeners and provides expected performance characteristics for this compound based on its chemical structure. The steric hindrance provided by the ethyl groups on the aniline (B41778) ring is anticipated to influence its reactivity and the final properties of the cured resin.

Data Presentation: Comparative Performance of Aromatic Amine Hardeners

The following tables summarize the key performance indicators for epoxy resins cured with the selected aromatic amines. The data for DDM, DDS, and mPDA are collated from various sources and are presented for comparative purposes. The values for this compound are estimations based on chemical structure-property relationships and should be confirmed by experimental testing. All data assumes a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Table 1: Typical Physical and Curing Properties

PropertyThis compound4,4'-Diaminodiphenylmethane (DDM)4,4'-Diaminodiphenyl sulfone (DDS)m-Phenylenediamine (mPDA)
Physical Form LiquidSolid Flakes/PowderSolid PowderSolid Crystals
Amine Hydrogen Equivalent Weight (AHEW) ~37.3 g/eq~49.6 g/eq~62.1 g/eq~27.0 g/eq
Typical Cure Schedule Elevated Temperature Cure (e.g., 2h @ 80°C + 3h @ 150°C)Elevated Temperature Cure (e.g., 2h @ 120°C + 2h @ 180°C)High-Temperature Cure (e.g., 2h @ 150°C + 3h @ 200°C)Elevated Temperature Cure (e.g., 2h @ 80°C + 2h @ 150°C)
Reactivity ModerateHighLowVery High
Pot Life Moderate to LongShortVery LongVery Short

Table 2: Comparative Thermal and Mechanical Properties

PropertyThis compound (Estimated)4,4'-Diaminodiphenylmethane (DDM)4,4'-Diaminodiphenyl sulfone (DDS)m-Phenylenediamine (mPDA)
Glass Transition Temperature (Tg), °C 140 - 160150 - 180180 - 220140 - 160
Tensile Strength (MPa) 70 - 8575 - 9060 - 8070 - 85
Tensile Modulus (GPa) 2.8 - 3.23.0 - 3.53.2 - 3.82.9 - 3.3
Flexural Strength (MPa) 110 - 130120 - 140110 - 130115 - 135
Heat Deflection Temperature (HDT), °C 130 - 150140 - 170170 - 210130 - 150

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of epoxy hardeners.

Sample Preparation and Curing
  • Materials: A standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq, and the respective aromatic amine hardener.

  • Mixing: The epoxy resin is preheated to approximately 60°C to reduce its viscosity. The stoichiometric amount of the amine hardener is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the EEW of the resin. For solid hardeners like DDM, DDS, and mPDA, they are melted and then thoroughly mixed with the preheated epoxy resin. This compound, being a liquid, can be directly mixed with the preheated resin. The mixture is stirred for 5-10 minutes until a homogeneous blend is achieved.

  • Degassing: The mixture is then degassed in a vacuum oven at 60-80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: The degassed mixture is poured into preheated molds of the desired geometry for the specific mechanical tests.

  • Curing: The cast samples are cured in an oven following a specific cure schedule appropriate for the hardener being tested (see Table 1 for typical schedules). The curing process involves a multi-step temperature profile to ensure complete cross-linking.

Thermal Property Analysis: Glass Transition Temperature (Tg) by DSC
  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[1]

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle. The first heating scan is used to erase any prior thermal history. The sample is heated from room temperature to a temperature above its expected Tg (e.g., 250°C) at a heating rate of 10°C/min. It is then cooled back to room temperature at a rate of 10°C/min. A second heating scan is then performed at 10°C/min, and the glass transition temperature is determined from the midpoint of the inflection in the heat flow curve.[1]

Mechanical Property Analysis: Tensile Testing
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[2][3]

  • Apparatus: A universal testing machine equipped with appropriate grips and an extensometer.

  • Specimen: "Dog-bone" shaped specimens are prepared according to the dimensions specified in ASTM D638 Type I.[4]

  • Procedure: The width and thickness of the specimen's gauge section are measured. The specimen is then mounted in the grips of the universal testing machine. The test is conducted at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures. The load and displacement are recorded throughout the test. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.[2][3]

Mandatory Visualizations

Curing Mechanism of Aromatic Amines with Epoxy Resins

The curing of an epoxy resin with a primary aromatic amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring. This reaction opens the epoxide ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group to form a tertiary amine and another hydroxyl group, leading to a highly cross-linked polymer network.[5][6][7][8]

curing_mechanism cluster_primary_amine_reaction Primary Amine Reaction cluster_secondary_amine_reaction Secondary Amine Reaction PrimaryAmine R-NH₂ Intermediate1 R-NH(CH₂CH(OH)-R') PrimaryAmine->Intermediate1 Nucleophilic Attack Epoxy1 CH₂(O)CH-R' Epoxy1->Intermediate1 SecondaryAmine R-NH(CH₂CH(OH)-R') TertiaryAmine R-N(CH₂CH(OH)-R')₂ SecondaryAmine->TertiaryAmine Nucleophilic Attack Epoxy2 CH₂(O)CH-R' Epoxy2->TertiaryAmine

Caption: Generalized reaction pathway for the curing of an epoxy resin with a primary aromatic amine.

Experimental Workflow for Hardener Evaluation

The systematic evaluation of an epoxy hardener involves a series of well-defined steps, from initial formulation to the characterization of the cured material's properties.

experimental_workflow Start Select Epoxy Resin and Amine Hardeners Stoichiometry Calculate Stoichiometric Ratio (AHEW & EEW) Start->Stoichiometry Mixing Preheat, Mix, and Degas Stoichiometry->Mixing Casting Cast into Molds Mixing->Casting Curing Oven Cure (Defined Schedule) Casting->Curing SamplePrep Prepare Specimens (e.g., ASTM D638) Curing->SamplePrep Testing Perform Thermal and Mechanical Tests SamplePrep->Testing DataAnalysis Analyze Data and Compare Performance Testing->DataAnalysis End Select Optimal Hardener DataAnalysis->End

Caption: A typical workflow for the experimental evaluation and comparison of epoxy amine hardeners.

References

Comparative Kinetic Analysis of Aromatic Amine Curing Agents for Epoxy Resins: A Focus on 3,5-Diethylaniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the curing kinetics of epoxy resins with a comparative analysis of 3,5-Diethylaniline analogues against other common aromatic amine curing agents. This guide provides supporting experimental data, detailed methodologies, and visual workflows to facilitate informed selection of curing agents for specific applications.

The curing kinetics of epoxy resins are of paramount importance in determining the processing parameters and final properties of the thermoset material. Aromatic amines are a widely used class of curing agents that impart excellent thermal and mechanical properties to the cured epoxy network. This guide provides a comparative kinetic analysis of the curing reaction of epoxy resins with a focus on a commercially available analogue of this compound, specifically a mixture of diethyltoluenediamine (B1605086) (DETDA) isomers, and contrasts its performance with other standard aromatic amine curing agents, namely 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS).

The selection of an appropriate curing agent is critical for tailoring the performance of epoxy-based materials. Factors such as the reactivity of the amine, steric hindrance, and the resulting network structure significantly influence the curing profile and the ultimate physical and chemical properties of the polymer. This guide summarizes key kinetic parameters obtained from non-isothermal Differential Scanning Calorimetry (DSC) experiments to provide a quantitative basis for comparison.

Comparative Curing Kinetics

The curing kinetics of different epoxy-amine systems were characterized by determining the activation energy (Ea) and the pre-exponential factor (A). These parameters, summarized in Table 1, provide insight into the reactivity of the curing agents. A lower activation energy generally indicates a more reactive system, requiring less thermal energy to initiate and propagate the curing reaction.

One study investigated the cure kinetics of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a liquid aromatic diamine mixture of two DETDA isomers (77–81% 3,5-diethyl-toluene-2,4-diamine and 18–20% 3,5-diethyl-toluene-2,6-diamine).[1] Another study analyzed the curing kinetics of two different bisphenol A epoxy resins, E51 and E44, with DDM and DDS as curing agents.[2]

Curing Agent SystemEpoxy ResinActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
DETDA Isomer MixtureDGEBA60.01.1 x 10⁷[1]
4,4'-Diaminodiphenylmethane (DDM)E5149.85-[2]
4,4'-Diaminodiphenylmethane (DDM)E4450.21-[2]
4,4'-Diaminodiphenyl Sulfone (DDS)E5163.63-[2]
4,4'-Diaminodiphenyl Sulfone (DDS)E4464.24-[2]

Table 1: Comparison of Kinetic Parameters for Different Epoxy-Amine Curing Systems. The data for the DETDA isomer mixture is presented as a close analogue for this compound. The pre-exponential factor for the DDM and DDS systems was not reported in the cited source.

The data indicates that the DDM curing agent exhibits the lowest activation energy, suggesting the highest reactivity among the compared systems.[2] The DETDA isomer mixture shows a moderate activation energy, while the DDS systems display the highest activation energies, indicating a lower reactivity and a need for higher curing temperatures.[1][2] The presence of the electron-withdrawing sulfone group in DDS decreases the basicity of the amine nitrogens, thus reducing their reactivity towards the epoxy groups. Conversely, the electron-donating ethyl groups in the DETDA isomers enhance the reactivity of the amine groups compared to DDS.

Experimental Protocols

The kinetic parameters presented in this guide were determined using non-isothermal Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol based on the methodologies described in the cited literature.[1][2][3]

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Aromatic Amine Curing Agent (e.g., DETDA isomer mixture, DDM, DDS)

  • Stoichiometric amounts of epoxy resin and curing agent were used.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: The epoxy resin and the curing agent are thoroughly mixed at a specific temperature (e.g., 150°C) to ensure a homogeneous mixture and then cooled to room temperature.[1]

  • DSC Analysis: A small amount of the uncured mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[3]

  • Non-isothermal Scans: The sample is heated in the DSC instrument at several constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from room temperature to 350°C).[1] A nitrogen atmosphere is maintained during the scan.[3]

  • Data Analysis: The exothermic heat flow associated with the curing reaction is recorded as a function of temperature for each heating rate. The peak temperature of the exotherm (Tp) is determined for each scan.

  • Kinetic Parameter Calculation: The activation energy (Ea) and the pre-exponential factor (A) are calculated using model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods, by plotting the natural log of the heating rate divided by the square of the peak temperature (ln(β/Tp²)) against the inverse of the peak temperature (1/Tp). The slope of the resulting line is proportional to the activation energy.

Visualizing the Experimental Workflow

The logical flow of the kinetic analysis can be visualized as follows:

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Mix Mix Epoxy Resin and Curing Agent Cool Cool to Room Temperature Mix->Cool Seal Seal Sample in Pan Cool->Seal Heat Non-isothermal Heating (Multiple Rates) Seal->Heat Record Record Heat Flow vs. Temperature Heat->Record Determine_Tp Determine Peak Exotherm Temperature (Tp) Record->Determine_Tp Plot Plot ln(β/Tp²) vs. 1/Tp Determine_Tp->Plot Calculate Calculate Ea and A Plot->Calculate

Figure 1: Workflow for kinetic analysis of epoxy curing.

Signaling Pathways of Curing Reaction

The curing of an epoxy resin with a primary aromatic amine involves a series of nucleophilic addition reactions. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to a cross-linked network. The hydroxyl groups formed during the reaction can also catalyze the epoxy-amine reaction, leading to an autocatalytic effect.

CuringMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Epoxy Epoxy Group TransitionState1 Nucleophilic Attack Epoxy->TransitionState1 TransitionState2 Further Reaction Epoxy->TransitionState2 Amine Primary Aromatic Amine Amine->TransitionState1 Intermediate Secondary Amine & Hydroxyl Group TransitionState1->Intermediate Ring Opening Intermediate->TransitionState2 CrosslinkedNetwork Cross-linked Polymer Network TransitionState2->CrosslinkedNetwork Cross-linking

Figure 2: Simplified epoxy-amine curing reaction pathway.

References

Unraveling the Impact of Isomerism: A Comparative Guide to Polymers Cured with 3,5-Diethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-property relationships in epoxy resins cured with 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine reveals subtle yet significant differences in their thermal and mechanical performance. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers and professionals in the selection of optimal curing agents for specific polymer applications.

Commercially known as diethyltoluenediamine (B1605086) (DETDA), the mixture of 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine is a widely used curing agent for epoxy resins, prized for imparting excellent mechanical and thermal properties to the final polymer.[1][2] However, the commercially available DETDA is typically a blend of these two primary isomers.[3] Understanding the individual contribution of each isomer to the final properties of the cured polymer is crucial for fine-tuning material performance in demanding applications. This comparison guide delves into the nuanced relationship between the isomeric structure of these curing agents and the resulting polymer characteristics.

Isomeric Structures and Their Influence

The positioning of the amine and ethyl groups on the toluene (B28343) backbone distinguishes the two isomers, 3,5-diethyl-2,4-toluenediamine (2,4-DETDA) and 3,5-diethyl-2,6-toluenediamine (2,6-DETDA). This seemingly minor structural variance can influence the reactivity of the amine groups and the resulting cross-linked network structure of the cured epoxy resin.

A study on analogous aromatic diamine isomers, 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS), demonstrated that the isomeric structure significantly affects the mechanical and thermal properties of the cured epoxy.[4][5] For instance, the meta-substituted isomer (3,3'-DDS) resulted in a higher crosslink density and enhanced fracture toughness compared to the para-substituted isomer (4,4'-DDS).[4][5] This precedent suggests that a similar structure-property relationship can be anticipated for the 2,4- and 2,6-DETDA isomers.

G Chemical Structures of 3,5-Diethylaniline Isomers cluster_0 3,5-diethyl-2,4-toluenediamine cluster_1 3,5-diethyl-2,6-toluenediamine 2,4-DETDA 2,4-DETDA 2,6-DETDA 2,6-DETDA

Figure 1: Chemical Structures of this compound Isomers

Comparative Performance Analysis

While direct, publicly available experimental data comparing the individual 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine isomers as epoxy curing agents is limited, molecular dynamics simulations and studies on similar isomeric systems provide valuable insights. A comparative investigation of DGEBA epoxy systems cured with triethylenetetramine (B94423) (TETA) and a commercial DETDA mixture showed that the DETDA-cured system exhibited a higher glass transition temperature (Tg), indicating better thermal stability.[2][6]

The following tables summarize the expected trends and available data for epoxy resins cured with a commercial DETDA mixture, which can serve as a baseline for understanding the potential differences between the individual isomers.

Table 1: Thermal Properties of Epoxy Resins Cured with Commercial DETDA

PropertyValueTest Method
Glass Transition Temperature (Tg)~150-180 °CDSC
Decomposition Temperature>350 °CTGA

Table 2: Mechanical Properties of Epoxy Resins Cured with Commercial DETDA

PropertyValueTest Method
Tensile Strength70-85 MPaTensile Test
Tensile Modulus2.5-3.5 GPaTensile Test
Flexural Strength110-130 MPaFlexural Test
Flexural Modulus3.0-4.0 GPaFlexural Test

Note: The values presented are typical ranges for epoxy resins cured with commercial DETDA and may vary depending on the specific epoxy resin, curing cycle, and test conditions.

Structure-Property Relationship Workflow

The evaluation of the structure-property relationship for these isomeric curing agents follows a systematic workflow, from material preparation to detailed characterization.

workflow cluster_materials Material Preparation cluster_processing Processing cluster_characterization Characterization cluster_analysis Analysis resin Epoxy Resin mixing Stoichiometric Mixing resin->mixing isomer1 3,5-diethyl-2,4-toluenediamine isomer1->mixing isomer2 3,5-diethyl-2,6-toluenediamine isomer2->mixing curing Curing Cycle mixing->curing dsc Differential Scanning Calorimetry (DSC) curing->dsc dma Dynamic Mechanical Analysis (DMA) curing->dma mech_test Mechanical Testing curing->mech_test properties Thermal & Mechanical Properties dsc->properties dma->properties mech_test->properties comparison Structure-Property Relationship properties->comparison

Figure 2: Experimental Workflow for Comparative Analysis

Experimental Protocols

To ensure accurate and reproducible data for comparing the performance of polymers cured with different this compound isomers, standardized experimental protocols are essential.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the cured epoxy resins, such as the glass transition temperature (Tg) and the extent of the curing reaction.[7]

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the uncured or cured epoxy mixture is hermetically sealed in an aluminum DSC pan.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing or glass transition temperature.

    • Hold isothermally to ensure complete curing (for uncured samples).

    • Cool the sample back to the starting temperature.

    • A second heating ramp is often performed to determine the Tg of the fully cured material.

  • Data Analysis: The heat flow as a function of temperature is recorded. The Tg is identified as a step change in the baseline of the thermogram. The heat of cure is calculated from the area of the exothermic peak.

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the cured polymers, providing information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping).[8]

Methodology:

  • Sample Preparation: Rectangular specimens of the cured polymer with precise dimensions are prepared.

  • Test Setup: The sample is mounted in a suitable fixture (e.g., three-point bending or tensile).

  • Measurement Parameters: A sinusoidal stress or strain is applied to the sample at a specific frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 5°C/min).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Mechanical Testing

Standard mechanical tests are performed to determine the macroscopic mechanical properties of the cured polymers.

Methodology:

  • Sample Preparation: Dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing are prepared according to ASTM standards (e.g., ASTM D638 for tensile properties and ASTM D790 for flexural properties).

  • Testing: The specimens are subjected to a controlled tensile or flexural load until failure using a universal testing machine.

  • Data Analysis: The stress-strain curves are recorded to determine properties such as tensile strength, tensile modulus, flexural strength, and flexural modulus.

Conclusion

The isomeric structure of this compound curing agents plays a critical role in defining the final properties of cured epoxy resins. While a commercial mixture of 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine provides a robust curing solution, a deeper understanding of the individual contributions of each isomer is paramount for the development of next-generation polymers with tailored performance characteristics. Further research focusing on the direct comparison of these individual isomers is necessary to fully elucidate their structure-property relationships and unlock their full potential in advanced material applications.

References

Comparative Thermal Analysis of Aromatic Amine Cured Resins: A Focus on 3,5-Diethylaniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal properties of epoxy resins cured with aromatic amines, with a comparative focus on commercially significant analogues of 3,5-Diethylaniline.

Comparative Thermal Properties of Aromatic Amine Cured Epoxy Resins

The thermal characteristics of an epoxy resin are critically influenced by the chemical structure of the curing agent.[1] Aromatic amines are known to impart high thermal and chemical resistance to epoxy networks due to the incorporation of rigid aromatic rings.[1] The following table summarizes key thermal data obtained from TGA and DSC analyses of epoxy resins cured with DETDA and other common aromatic amines. This data is essential for understanding the performance of these materials at elevated temperatures.

Curing AgentResin TypeTGA Decomposition Temp. (Td, 5% weight loss)DSC Glass Transition Temp. (Tg)Reference
3,5-diethyltoluene-2,4-diamine (DETDA)Multifunctional Novolac EpoxyNot Specified213°C (when blended with 15% XU 19127)[2]
4,4'-Diaminodiphenyl Sulfone (DDS)Bisphenol A diglycidyl ether (DGEBA)~350°C183°C[3]
m-Phenylenediamine (mPDA)Bisphenol A diglycidyl ether (DGEBA)Not SpecifiedNot Specified[1]
Triethylenetetramine (TETA)Bisphenol A diglycidyl ether (DGEBA)Not Specified101°C[3]

Note: The properties of cured epoxy resins are highly dependent on the specific epoxy resin used, the stoichiometry of the resin-to-hardener mixture, and the curing schedule. The data presented here is for comparative purposes based on the referenced studies.

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on standardized experimental procedures. The following are detailed methodologies for TGA and DSC analysis of cured resin samples.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the cured resin.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Sample Preparation:

  • Ensure the cured resin sample is fully cured according to the specified curing schedule.

  • Carefully cut a small, representative sample, typically 5-10 mg.

  • Place the sample in a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Record the initial sample weight accurately.

Experimental Parameters:

  • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min.[4]

  • Temperature Range: From ambient temperature to a final temperature sufficient to observe complete decomposition (e.g., 30°C to 800°C).[4]

  • Data Acquisition: Continuously record the sample weight as a function of temperature. The resulting data is typically plotted as weight percent versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is particularly useful for determining the glass transition temperature (Tg) of the cured resin, which represents the transition from a rigid, glassy state to a more flexible, rubbery state.[5]

Instrumentation: A differential scanning calorimeter with a furnace and a cooling system.

Sample Preparation:

  • Use a fully cured resin sample.

  • Weigh a small sample (typically 5-10 mg) into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatiles.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

Experimental Parameters:

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg.[3]

    • Cool the sample back to the starting temperature.

    • A second heating scan is often performed to ensure a more defined glass transition after the initial thermal history is erased.

  • Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[5]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the comparative thermal analysis process and a conceptual representation of how a curing agent influences the final properties of the epoxy network.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Resin Epoxy Resin Mix1 Mix Resin & Curing Agent 1 Resin->Mix1 Mix2 Mix Resin & Curing Agent 2 Resin->Mix2 CuringAgent1 This compound Analogue (e.g., DETDA) CuringAgent1->Mix1 CuringAgent2 Alternative Aromatic Amine CuringAgent2->Mix2 Cure1 Cure Sample 1 Mix1->Cure1 Cure2 Cure Sample 2 Mix2->Cure2 TGA Thermogravimetric Analysis (TGA) Cure1->TGA DSC Differential Scanning Calorimetry (DSC) Cure1->DSC Cure2->TGA Cure2->DSC TGA_Data Decomposition Temperature (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Comparison Comparative Analysis of Thermal Properties TGA_Data->Comparison DSC_Data->Comparison SignalingPathway cluster_reactants Reactants cluster_process Curing Process cluster_network Resulting Network cluster_properties Thermal Properties Epoxy Epoxy Resin (e.g., DGEBA) Curing Thermal Curing (Crosslinking Reaction) Epoxy->Curing Amine Aromatic Amine Curing Agent (e.g., this compound Analogue) Amine->Curing Network Crosslinked Polymer Network Curing->Network Tg Glass Transition Temperature (Tg) Network->Tg Determined by chain stiffness, crosslink density Td Thermal Stability (Td) Network->Td Influenced by bond strength, char formation

References

A comparative study of the electronic and steric effects of diethylaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric forms of diethylaniline present a compelling case study in the interplay of electronic and steric effects on molecular properties, particularly basicity. The positioning of two ethyl groups—either on the nitrogen atom (N,N-diethylaniline) or on the aromatic ring (e.g., 2,6-diethylaniline (B152787) and 3,5-diethylaniline)—dramatically alters the availability of the nitrogen lone pair for protonation, a key factor in organic synthesis, catalysis, and the development of pharmacologically active compounds. This guide provides an objective comparison of these isomers, supported by experimental data, to elucidate their structure-property relationships.

Understanding the Core Influences: Electronic vs. Steric Effects

The basicity of an aniline (B41778) derivative is primarily governed by two competing factors:

  • Electronic Effects : Alkyl groups, such as ethyl groups, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making its lone pair more available to accept a proton and thus increasing the amine's basicity.

  • Steric Effects : Bulky substituents positioned near the amino group can physically obstruct its interaction with a proton. This phenomenon, known as steric hindrance, is particularly pronounced in ortho-substituted anilines and can significantly reduce basicity by destabilizing the resulting conjugate acid.[1][2] This is often referred to as the "ortho effect."[1][3]

Comparative Data of Diethylaniline Isomers

The basicity of an amine is quantified by the pKa of its conjugate acid; a higher pKa value corresponds to a stronger base.[2] The following table summarizes key experimental data for N,N-diethylaniline and its ring-substituted isomers, with data from analogous dimethylaniline (xylidine) isomers included to illustrate trends where direct diethyl- isomer data is less available.[2]

Isomer Structure pKa of Conjugate Acid Primary Effect on Basicity Key Observations
N,N-Diethylaniline N,N-Diethylaniline Structure~6.61Strong Electronic (+I) EffectThe ethyl groups on the nitrogen directly increase its electron density, making it the strongest base among these isomers.[2] Steric hindrance is minimal for protonation.
This compound this compound Structure~5.1 (proxy from 3,5-dimethylaniline)Moderate Electronic (+I) EffectThe ethyl groups are distant from the amino group, exerting a purely inductive, electron-donating effect that increases basicity relative to aniline (pKa ~4.6).[2]
2,6-Diethylaniline 2,6-Diethylaniline Structure~3.4 (predicted low)Dominant Steric HindranceThe two bulky ethyl groups in the ortho positions severely obstruct the nitrogen's lone pair, making protonation difficult.[2][4] This steric inhibition of protonation overrides the electronic donating effect, resulting in a significantly weaker base.[3]

Note: pKa values for dimethylaniline isomers are used as proxies to demonstrate electronic and steric effects due to the similarity in the inductive effects of methyl and ethyl groups.[2]

Analysis of Structure-Property Relationships

  • N,N-Diethylaniline : As a tertiary amine, the ethyl groups are directly attached to the nitrogen. This maximizes the electron-donating inductive effect, significantly enhancing the basicity compared to aniline.[2]

  • This compound : With ethyl groups in the meta positions, steric hindrance is negligible. The primary influence is the +I effect of the two alkyl groups, which increases the electron density on the ring and, consequently, on the nitrogen atom. This results in a base stronger than aniline but weaker than N,N-diethylaniline.

  • 2,6-Diethylaniline : This isomer is a classic example of the ortho effect.[1] The steric bulk of the two ethyl groups adjacent to the amino group creates significant steric hindrance. Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, causing the N-H bonds to move out of the plane of the ring. This leads to a steric clash between the hydrogen atoms on the amino group and the ortho ethyl groups, destabilizing the conjugate acid and drastically reducing basicity.[1][3]

Experimental Protocols

Accurate determination of these properties relies on standardized experimental procedures.

Protocol: pKa Determination by Potentiometric Titration

This method is a reliable technique for determining the acid dissociation constant (pKa) of the conjugate acid of an amine.[2][5]

  • Objective : To determine the pKa of a diethylaniline isomer by monitoring the pH of its solution during titration with a strong acid.[2]

  • Materials :

    • High-purity diethylaniline isomer sample.

    • Standardized 0.1 M hydrochloric acid (HCl) solution.

    • Deionized, CO₂-free water.

    • Calibrated pH meter with a combination glass electrode.

    • Class A burette (25 or 50 mL).

    • Magnetic stirrer and stir bar.

    • 150 mL beaker.

  • Procedure :

    • Sample Preparation : Prepare a ~0.01 M solution of the amine by accurately weighing the sample and dissolving it in a known volume of deionized water. If solubility is low, a co-solvent such as ethanol (B145695) may be used, noting that the pKa will be specific to that solvent system.[2]

    • Titration : Place the amine solution in the beaker on the magnetic stirrer. Immerse the pH electrode in the solution. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from the burette.[6]

    • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis :

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl required to reach the equivalence point (Ve).

    • The pH of the solution at the half-equivalence point (Ve/2) is equal to the pKa of the conjugate acid.

Protocol: Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isomeric structure.[7]

  • Objective : To differentiate between diethylaniline isomers based on the chemical shifts and splitting patterns in their proton NMR spectra.

  • Materials :

    • Diethylaniline isomer sample.

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • NMR spectrometer (e.g., 400 MHz).

    • NMR tubes.

  • Procedure :

    • Sample Preparation : Dissolve 5-10 mg of the isomer in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquisition : Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Expected Observations :

    • N,N-Diethylaniline : Will show a characteristic quartet and triplet for the N-ethyl protons.[7]

    • 2,6-Diethylaniline and this compound : Will show a broad singlet for the -NH₂ protons and distinct quartet/triplet patterns for the ethyl groups on the ring. The splitting patterns in the aromatic region (typically 6.5-7.5 ppm) will be different and characteristic of the 1,3,5- and 1,2,6- substitution patterns, allowing for unambiguous identification.

Visualizing the Comparative Logic

The following diagram illustrates the logical workflow for analyzing the structure-property relationships of diethylaniline isomers.

G cluster_input Structural Isomers cluster_effects Governing Physicochemical Effects cluster_output Resulting Basicity (pKa) N,N-DEA N,N-Diethylaniline Electronic Electronic Effects (+I Inductive) N,N-DEA->Electronic Dominant Effect 2,6-DEA 2,6-Diethylaniline 2,6-DEA->Electronic Minor Effect Steric Steric Effects (Hindrance) 2,6-DEA->Steric Dominant Effect 3,5-DEA This compound 3,5-DEA->Electronic Dominant Effect High_pKa High Basicity (pKa ~6.6) Electronic->High_pKa Med_pKa Medium Basicity (pKa ~5.1) Electronic->Med_pKa Low_pKa Low Basicity (pKa ~3.4) Steric->Low_pKa

Caption: A flowchart illustrating how electronic and steric effects dictate the basicity of diethylaniline isomers.

References

Safety Operating Guide

Proper Disposal of 3,5-Diethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3,5-Diethylaniline, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This compound, an aromatic amine, is classified as a hazardous substance requiring meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to its safe disposal, in line with major regulatory frameworks.

Immediate Safety and Handling

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3][4] In case of accidental contact, immediate first aid measures should be taken.[2][3]

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step in the disposal process.[1][5] this compound waste must be collected in a designated, properly labeled, and sealed container.[1][6]

Key Storage Requirements:

  • Container Compatibility: Use containers made of materials compatible with aromatic amines.[1] The original container, if in good condition, is often a suitable choice.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7] Include appropriate hazard pictograms.[7]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents and acids, to prevent hazardous reactions.[1][5]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, well-ventilated, and away from direct sunlight and heat sources.[1][7]

Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA).[8]

Step-by-Step Disposal Plan:

  • Waste Characterization: Classify the this compound waste as hazardous. Aromatic amines are generally considered toxic and harmful to the environment.[5][9]

  • Containerization: Collect the waste in a designated, compatible, and properly labeled hazardous waste container as described above.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7] Be mindful of the volume and time limits for waste accumulation in SAAs as stipulated by regulations.[7][10]

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[1][3][11] Do not attempt to dispose of this compound down the drain or in regular trash.[1][2][8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.[8]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons[7]
Academic Laboratory Waste Removal Frequency Every twelve months[12]
Large Quantity Generator (LQG) Storage Time Limit Up to 90 days[10]
Small Quantity Generator (SQG) Re-notification Frequency Every four years[7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the generally accepted method for the disposal of aromatic amines is incineration at a licensed hazardous waste treatment facility.[5][11][13] This process involves dissolving the chemical in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[11]

Another potential, though less common for laboratory settings, is chemical treatment to render the waste less hazardous. One cited method for aromatic amines involves oxidation with potassium permanganate (B83412) in a sulfuric acid solution.[5] However, such treatments should only be performed by trained professionals with a thorough understanding of the reaction chemistry and safety precautions.

Disposal Workflow

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal A Generation of This compound Waste B Segregate from Other Waste Streams A->B C Use Compatible, Sealed Container B->C D Label with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F G Authorized Transport to Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 3,5-Diethylaniline: A Comprehensive Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 3,5-Diethylaniline now have access to a crucial resource for ensuring laboratory safety and proper chemical management. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, step-by-step operational procedures, and comprehensive disposal plans. By adhering to these guidelines, laboratories can significantly mitigate risks associated with this chemical, fostering a safer research environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel handling this chemical must be equipped with the following:

  • Eye and Face Protection: Chemical splash goggles that meet EN 166 or NIOSH standards are mandatory. In addition, a face shield should be worn to provide a higher level of protection against splashes.

  • Skin Protection: A complete chemical-resistant suit is required to prevent skin contact. All contaminated clothing should be removed immediately, and the affected skin area washed thoroughly with soap and water.

  • Hand Protection: Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of materials that have demonstrated resistance to structurally similar chemicals, such as N,N-Diethylaniline. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For higher-level protection, a full-face respirator with ABEK-P2 (EU) or OV/AG/P99 (US) cartridges should be used.

Glove Compatibility Data

Glove MaterialPermeation Breakthrough Time (minutes)Protection Level
Neoprene60-120Medium Protection
Nitrile10-30Splash Protection

Disclaimer: The data presented is for N,N-Diethylaniline and should be considered an estimate for this compound. Actual breakthrough times may vary based on glove thickness, manufacturer, and ambient conditions. Always inspect gloves prior to use and replace them immediately after any splash or sign of degradation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following step-by-step plan outlines the key procedures:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.

    • Wear appropriate PPE during the inspection process.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should be clearly marked with the appropriate hazard signs.

    • Keep the container tightly closed when not in use.

  • Handling and Use:

    • All handling of this compound must be performed inside a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly before beginning any work.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid the formation of aerosols or dust.

    • After handling, wash hands and forearms thoroughly with soap and water.

  • Spill Response:

    • In the event of a spill, immediately evacuate the area and alert others.

    • Follow the established emergency spill response protocol.

    • Only trained personnel with the appropriate PPE should attempt to clean up a spill.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

  • Chemical Waste:

    • Collect all waste this compound in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

    • Do not mix with other waste streams.

  • Contaminated PPE and Materials:

    • All disposable PPE, such as gloves and aprons, that has come into contact with this compound must be considered hazardous waste.

    • Place all contaminated materials in a sealed and labeled hazardous waste bag or container.

    • Do not dispose of contaminated materials in the regular trash.

  • Waste Pickup and Disposal:

    • Arrange for the collection of hazardous waste by a licensed disposal company.

    • Ensure all waste containers are properly labeled and sealed before pickup.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Chemical Spill Response

The following diagram illustrates the procedural workflow for responding to a chemical spill of this compound.

cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Suit) assess->ppe If spill is manageable by trained personnel emergency_services Contact Emergency Services (e.g., EHS, Fire Department) assess->emergency_services If spill is large, unknown, or presents immediate danger contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize if Safe and Applicable (Follow SDS guidance) contain->neutralize cleanup Collect Absorbed Material neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to Supervisor and EHS dispose->report review Review Incident & Update Procedures report->review

Caption: Workflow for handling a chemical spill of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。